Product packaging for 1-Chlorobutane(Cat. No.:CAS No. 109-69-3)

1-Chlorobutane

Cat. No.: B031608
CAS No.: 109-69-3
M. Wt: 92.57 g/mol
InChI Key: VFWCMGCRMGJXDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Chlorobutane (n-Butyl chloride) is a versatile alkyl halide of significant value in chemical research and development. Its primary application is as a moderately polar, water-immiscible organic solvent, extensively used in liquid-liquid extraction processes to separate organic compounds from aqueous mixtures. As a reagent, this compound serves as a crucial building block in organic synthesis, particularly in nucleophilic substitution reactions (SN2) where it acts as an electrophile to introduce the butyl group into target molecules. It is a key starting material for the synthesis of more complex compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. Furthermore, its properties make it suitable for use as a solvent in chromatography and various chemical reactions. Researchers value our high-purity grade this compound for its consistent quality, which ensures reproducible results in synthetic and analytical applications. This product is strictly for laboratory research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9Cl<br>C4H9Cl<br>CH3(CH2)3Cl B031608 1-Chlorobutane CAS No. 109-69-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chlorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl/c1-2-3-4-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWCMGCRMGJXDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl, Array
Record name BUTYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/280
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-CHLOROBUTANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0703
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020206
Record name 1-Chlorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Butyl chloride appears as a water white liquid with a sharp odor. Flash point 20 °F. Boiling point 77-78 °C (173 °F). Density 7.5 lb / gal. Slightly soluble in water. Vapors are heavier than air. Used in the manufacture of a variety of organic chemicals., Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID WITH PUNGENT ODOUR.
Record name BUTYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/280
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Butane, 1-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name n-Butyl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4304
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-CHLOROBUTANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0703
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

173.3 °F at 760 mmHg (NTP, 1992), 78.5 °C @ 760 mm Hg, 77-79 °C
Record name BUTYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/280
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-BUTYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4167
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-CHLOROBUTANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0703
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

20 °F (NTP, 1992), 15 °F (-9 °C) (Closed Cup), -12 °C
Record name BUTYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/280
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-BUTYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4167
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-CHLOROBUTANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0703
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

less than 1 mg/mL at 59 °F (NTP, 1992), PRACTICALLY INSOL IN WATER (0.066% @ 12 °C); MISCIBLE WITH ALC, ETHER, Solubility in water, g/l at 25 °C: 0.87 (practically insoluble)
Record name BUTYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/280
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-BUTYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4167
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-CHLOROBUTANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0703
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.8862 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.88098 @ 25 °C/4 °C; 0.89197 @ 15 °C/4 °C; 0.88648 @ 20 °C/4 °C, Relative density (water = 1): 0.89 (20 °C)
Record name BUTYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/280
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-BUTYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4167
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-CHLOROBUTANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0703
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

3.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.2 (air= 1), Relative vapor density (air = 1): 3.2
Record name BUTYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/280
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-BUTYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4167
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-CHLOROBUTANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0703
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

40 mmHg at 41 °F ; 80.1 mmHg at 68 °F (NTP, 1992), 101.0 [mmHg], 80.1 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C: 11
Record name BUTYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/280
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Butyl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4304
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name N-BUTYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4167
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-CHLOROBUTANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0703
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

COLORLESS LIQ

CAS No.

109-69-3
Record name BUTYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/280
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Butyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl chloride [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl chloride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11534
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-Chlorobutane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8419
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butane, 1-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Chlorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chlorobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.361
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP7R667SGD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-BUTYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4167
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-CHLOROBUTANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0703
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-189.6 °F (NTP, 1992), -123.1 °C, -123 °C
Record name BUTYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/280
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-BUTYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4167
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-CHLOROBUTANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0703
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Chlorobutane from n-Butanol and Hydrochloric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of 1-chlorobutane from n-butanol and hydrochloric acid. The document details the underlying reaction mechanism, various experimental protocols, and quantitative data to support reproducible and efficient synthesis.

Introduction

This compound, also known as n-butyl chloride, is a valuable alkyl halide intermediate in organic synthesis, finding applications in the production of pharmaceuticals, polymers, and other fine chemicals.[1] A common and cost-effective method for its preparation is the nucleophilic substitution reaction of n-butanol with hydrochloric acid.[1][2] This reaction proceeds via an SN2 mechanism, where the hydroxyl group of the alcohol is replaced by a chlorine atom.[3] The use of catalysts such as zinc chloride can accelerate the reaction.[1][4]

Reaction Mechanism

The conversion of n-butanol to this compound in the presence of hydrochloric acid is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The reaction is initiated by the protonation of the hydroxyl group of n-butanol by the strong acid (HCl). This protonation converts the poor leaving group (-OH) into a good leaving group (H₂O). Subsequently, the chloride ion (Cl⁻), a good nucleophile, attacks the electrophilic carbon atom bonded to the oxygen in a concerted step, displacing a water molecule and forming this compound.[3]

SN2_Mechanism nButanol n-Butanol (CH₃CH₂CH₂CH₂OH) Protonation Protonation nButanol->Protonation HCl HCl HCl->Protonation Oxonium Butyloxonium Ion (CH₃CH₂CH₂CH₂OH₂⁺) Protonation->Oxonium + Cl⁻ SN2_Attack SN2 Attack Oxonium->SN2_Attack Chloride Cl⁻ Chloride->SN2_Attack Chlorobutane This compound (CH₃CH₂CH₂CH₂Cl) SN2_Attack->Chlorobutane Water H₂O SN2_Attack->Water

Caption: SN2 reaction mechanism for the synthesis of this compound from n-butanol and HCl.

Experimental Protocols

Several methods have been reported for the synthesis of this compound from n-butanol and HCl. The choice of method often depends on the desired scale, purity, and available equipment. Below are detailed protocols for three distinct approaches.

Protocol 1: Synthesis using Concentrated Hydrochloric Acid

This is a standard laboratory procedure that utilizes concentrated hydrochloric acid and reflux to drive the reaction.

  • Reagents and Equipment:

    • n-Butanol

    • Concentrated Hydrochloric Acid (HCl)

    • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Calcium Chloride (CaCl₂)

    • 5% Sodium Hydroxide (B78521) (NaOH) solution

    • Water

    • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus, heating mantle, boiling stones.

  • Procedure:

    • In a round-bottom flask, combine n-butanol and concentrated hydrochloric acid. For every 10 g of n-butanol, use approximately 10 mL of concentrated HCl.[5]

    • Add a few boiling stones to the flask to ensure smooth boiling.[5]

    • Assemble a reflux apparatus and heat the mixture under reflux for about 2-3 hours.[5]

    • After the reflux period, allow the mixture to cool to room temperature.

    • Transfer the cooled mixture to a separatory funnel and add about 20 mL of water. Shake the funnel vigorously and allow the layers to separate.[5]

    • Separate the upper organic layer, which contains the crude this compound.[5]

    • Wash the organic layer sequentially with an equal volume of water, 10 mL of 5% sodium hydroxide solution, and finally with water again to remove any remaining acid and unreacted alcohol.[6]

    • Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.[5]

    • Filter to remove the drying agent.

    • Purify the crude this compound by distillation, collecting the fraction that boils between 75-78°C.[6]

Protocol 2: Zinc Chloride Catalyzed Synthesis

The addition of a Lewis acid catalyst like anhydrous zinc chloride enhances the rate of reaction.

  • Reagents and Equipment:

    • n-Butanol

    • Concentrated Hydrochloric Acid

    • Anhydrous Zinc Chloride (ZnCl₂)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • 5% Sodium Hydroxide (NaOH) solution

    • Water

    • Distilling flask, reflux condenser, separatory funnel, distillation apparatus, heating mantle.

  • Procedure:

    • In a 250 mL distilling flask, place 68 grams of anhydrous zinc chloride and 40 mL of concentrated hydrochloric acid.[6]

    • Fit a reflux condenser to the flask and add 18.5 grams of n-butanol.[6]

    • Heat the mixture to reflux for 2 hours.[6]

    • After cooling, arrange the flask for distillation and collect the fraction boiling below 115°C.[6]

    • Separate the upper organic layer of the distillate and mix it with an equal volume of concentrated sulfuric acid.

    • Gently reflux this mixture for 15-30 minutes and then distill, collecting the fraction boiling at 76-79°C.[6]

    • Wash the distillate with 25 mL of water, 10 mL of 5% sodium hydroxide solution, and then 25 mL of water.[6]

    • Dry the product over anhydrous calcium chloride, filter, and perform a final distillation, collecting the pure this compound at 75-78°C.[6]

Protocol 3: Continuous-Flow Gas Phase Synthesis

This method is suitable for continuous production and offers high selectivity.

  • Reagents and Equipment:

    • n-Butanol

    • Aqueous Hydrochloric Acid (37%)

    • Silica-supported quaternary phosphonium (B103445) salt (e.g., n-Bu₄P⁺Br⁻) or Zinc Chloride on silica (B1680970) gel

    • Plug-flow catalytic reactor, pump, heating system, condenser, collection vessel.

  • Procedure:

    • Prepare an aqueous mixture of n-butanol and 37% hydrochloric acid.

    • Pack a plug-flow catalytic reactor with a silica-supported catalyst (e.g., 5-15 wt% ZnCl₂ or n-Bu₄P⁺Br⁻).[7]

    • Heat the reactor to a temperature between 130-170°C.[7]

    • Feed the aqueous mixture of reactants into the heated reactor at a controlled weight hourly space velocity (WHSV), for instance, up to 0.53 h⁻¹.[7]

    • The product stream exiting the reactor is condensed and collected.

    • The organic phase, containing this compound, is separated from the aqueous phase.

    • Further purification can be achieved by washing and distillation as described in the previous protocols.

Data Presentation

The following table summarizes the quantitative data from various reported synthesis methods.

Parameter Method 1 (HCl) Method 2 (ZnCl₂ catalyst) Method 3 (Continuous Flow) Method 4 (Patent CN112707789A)
n-Butanol 10 g18.5 gVariable (continuous feed)8.74 mol (total)
HCl 10 mL (conc.)40 mL (conc.)37% aqueous (continuous feed)5.38 mol (gas)
Catalyst None68 g ZnCl₂5-15 wt% ZnCl₂ or n-Bu₄P⁺Br⁻ on Silica2,3,5,6-tetramethyldioxane (solvent/catalyst)
Temperature (°C) RefluxReflux, then distillation up to 115°C130-170115
Reaction Time 2-3 hours2 hoursVariable (based on flow rate)2 hours
Yield Not specified15-16 g30-87%96.9% (molar)
Purity >99% after distillation>99% after distillationHigh selectivity, no transposition products99.89% (GC)
Reference [5][6][7][4]

Experimental Workflow

The general workflow for the batch synthesis of this compound from n-butanol and HCl involves several key stages, from reaction setup to final product analysis.

Experimental_Workflow Start Start Setup Reaction Setup (n-Butanol, HCl, Catalyst in Flask) Start->Setup Reaction Heating under Reflux Setup->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Workup Workup (Phase Separation and Washing) Cooling->Workup Drying Drying of Organic Phase (e.g., with MgSO₄) Workup->Drying Purification Purification by Distillation Drying->Purification Analysis Product Analysis (GC, NMR, IR) Purification->Analysis End End (Pure this compound) Analysis->End

Caption: A generalized experimental workflow for the synthesis of this compound.

Safety Considerations

  • n-Butanol: Flammable liquid and vapor. Causes skin irritation and serious eye damage. May cause respiratory irritation or drowsiness.

  • Hydrochloric Acid (Concentrated): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle in a well-ventilated fume hood.

  • Zinc Chloride (Anhydrous): Harmful if swallowed. Causes severe skin burns and eye damage.

  • This compound: Highly flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be carried out in a well-ventilated laboratory or fume hood.

Conclusion

The synthesis of this compound from n-butanol and hydrochloric acid is a robust and well-established method in organic chemistry. The reaction can be performed under various conditions, with or without a catalyst, to achieve high yields and purity. The choice of the specific protocol will depend on the scale of the synthesis and the available resources. The detailed methodologies and comparative data presented in this guide serve as a valuable resource for professionals in research and development.

References

An In-depth Technical Guide to 1-Chlorobutane for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 1-chlorobutane (n-butyl chloride), a versatile haloalkane utilized in various laboratory settings. The information is curated to assist researchers in understanding its characteristics, reactivity, and safe handling protocols.

Physical Properties

This compound is a colorless liquid with a pungent odor.[1] It is highly flammable and its vapors can form explosive mixtures with air.[1][2] Key physical data are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₄H₉Cl[3]
Molecular Weight 92.57 g/mol [3][4]
Appearance Colorless liquid[1][3]
Odor Pungent[1][5]
Melting Point -123 °C[1][3][6]
Boiling Point 77-78.4 °C[3][6]
Density 0.886 g/mL at 20-25 °C[3]
Solubility in Water 0.5 g/L at 20 °C (Slightly soluble to insoluble)[2][3][4]
Solubility in Organic Solvents Miscible with alcohol and ether[4][5]
Vapor Pressure 110 hPa at 20 °C[3]
Vapor Density 3.2 (Air = 1.0)[3][7]
Flash Point -17 °C to -12 °C (closed cup)[3][8]
Autoignition Temperature 280 °C[3][8]
Explosion Limits 1.8% - 10.1% by volume in air[1][3]
Refractive Index (n²⁰/D) 1.402[2]
Viscosity 0.45 mPa·s at 20 °C[3]
log P (octanol/water) 2.66[3][8]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the polarized carbon-chlorine bond, making the carbon atom electrophilic and susceptible to nucleophilic attack.

  • Common Sₙ2 Reactions:

    • With Hydroxide (B78521) (e.g., NaOH): Forms butan-1-ol.[14]

    • With Cyanide (e.g., NaCN): Forms pentanenitrile.

    • With Alkoxides (e.g., NaOCH₃): Forms 1-methoxybutane (an ether).

Elimination Reactions: In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions (typically E2) to form butenes.[9] When treated with alcoholic potassium hydroxide (KOH), this compound undergoes dehydrohalogenation to yield primarily 1-butene (B85601).[15][16][17][18][19]

Formation of Organometallic Reagents:

  • Grignard Reagent: It is used to prepare butylmagnesium chloride, a common Grignard reagent, by reacting with magnesium metal in an ether solvent.[20]

  • Organolithium Reagent: It reacts with lithium metal in an anhydrous solvent to form n-butyllithium, a potent base and nucleophile widely used in organic synthesis.[9]

Other Reactions:

  • Wurtz Reaction: Reacts with sodium in dry ether to form n-octane.[9]

  • Radical Chlorination: Can undergo further chlorination via a free-radical chain reaction to produce various dichlorobutane isomers.[21][22] The reactivity of the C-H bonds is influenced by the electron-withdrawing effect of the chlorine atom.[21][23]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

SpectroscopyKey FeaturesSource(s)
¹H NMR Four distinct signals with an integration ratio of 3:2:2:2. The signal for the protons on the carbon attached to the chlorine (–CH₂Cl) is the most downfield.[24][25]
¹³C NMR Four signals, indicating four unique carbon environments. The carbon bonded to the chlorine atom is the most deshielded (downfield), appearing around 45 ppm.[24][26]
Infrared (IR) C-H stretching vibrations around 2880-3080 cm⁻¹. A characteristic C-Cl stretching absorption is also present. The region from ~1500 to 400 cm⁻¹ serves as a unique fingerprint region.[27]
Mass Spectrometry Parent molecular ion peaks at m/z 92 and 94 in a roughly 3:1 ratio, characteristic of the presence of the ³⁵Cl and ³⁷Cl isotopes. The base peak is often observed at m/z 56.[24][25]

Laboratory Applications

This compound is a versatile compound in the laboratory with several key applications:

  • Butylation Reagent: It is an effective agent for introducing a butyl group into various molecules via nucleophilic substitution.[1][9]

  • Solvent: Its ability to dissolve both polar and non-polar substances makes it a useful solvent in certain applications.[4]

  • Precursor in Synthesis: It serves as a starting material for the synthesis of other compounds, including plasticizers, dyes, and pharmaceutical intermediates.[9][20]

  • Educational Tool: It is frequently used in academic laboratories to demonstrate fundamental concepts of organic chemistry, such as Sₙ1/Sₙ2 and E1/E2 reaction mechanisms.[20]

  • Analytical Standard: Used for the calibration and validation of analytical instruments like gas chromatographs and mass spectrometers.[20]

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

  • Hazards: It is a highly flammable liquid and vapor (Flammable Liquid Category 2).[3][5][6] It can cause skin, eye, and mucous membrane irritation.[5] High concentrations may have narcotic effects, and it targets organs such as the kidneys, liver, heart, and central nervous system.[5]

  • Precautions:

    • Keep away from heat, sparks, open flames, and other ignition sources.[3][6] No smoking.[3]

    • Use in a well-ventilated area or with local exhaust ventilation.[3][28]

    • Ground and bond containers and receiving equipment to prevent static discharge.[3][6] Use only non-sparking tools.[3]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Viton, fluorinated rubber), safety goggles, and protective clothing.[1][3][6]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[1][3] Store away from incompatible materials such as strong oxidizing agents, bases, and alkali metals.[1][5][29]

  • Spill & Disposal: In case of a spill, remove all ignition sources and ventilate the area. Contain the spill with an inert absorbent material (e.g., sand) and dispose of it in a sealed container according to local, state, and federal regulations.[5]

G Logical Flow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment AssessRisks Assess Risks: Flammability, Irritation SelectPPE Select Appropriate PPE: Gloves, Goggles, Lab Coat AssessRisks->SelectPPE PrepWorkArea Prepare Work Area: Fume Hood, No Ignition Sources SelectPPE->PrepWorkArea Dispense Dispense Chemical: Use Grounded Equipment, Non-Sparking Tools PrepWorkArea->Dispense Proceed with caution PerformExp Perform Experiment Dispense->PerformExp Waste Segregate Waste: Halogenated Organic Waste PerformExp->Waste Experiment complete Cleanup Clean Work Area Waste->Cleanup Store Store Properly: Cool, Ventilated, Tightly Sealed Cleanup->Store

Caption: Logical workflow for the safe handling of this compound in a laboratory setting.

Experimental Protocols

A. Nucleophilic Substitution (Sₙ2): Synthesis of 1-Iodobutane (B1219991)

Materials:

  • This compound

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium thiosulfate (B1220275) solution (5% w/v)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Distillation apparatus

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve sodium iodide in anhydrous acetone. Add this compound to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is driven forward by the precipitation of sodium chloride, which is insoluble in acetone.

  • Workup: After the reaction is complete (typically monitored by TLC or GC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Washing: Combine the organic layers and wash sequentially with water, 5% sodium thiosulfate solution (to remove any unreacted iodine), and finally with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Purification: Remove the solvent by rotary evaporation. The crude 1-iodobutane can be further purified by distillation.

G Experimental Workflow: Synthesis of 1-Iodobutane Start Start Setup Reaction Setup: This compound, NaI, in Acetone Start->Setup Reflux Heat to Reflux: Precipitation of NaCl Setup->Reflux Workup Aqueous Workup: Add water Reflux->Workup Extract Extraction with Organic Solvent Workup->Extract Wash Wash Organic Layer: Water, Na₂S₂O₃, Brine Extract->Wash Dry Dry with Na₂SO₄ and Filter Wash->Dry Purify Purification: Rotovap & Distillation Dry->Purify End End: Pure 1-Iodobutane Purify->End

Caption: A typical experimental workflow for an Sₙ2 reaction converting this compound to 1-iodobutane.

B. Elimination (E2): Synthesis of 1-Butene

This protocol outlines the dehydrohalogenation of this compound to form 1-butene using a strong base.[15][16]

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol (B145695)

  • Distillation apparatus

  • Gas collection system (e.g., gas syringe or collection over water)

  • Ice bath

Methodology:

  • Reaction Setup: Place a solution of potassium hydroxide in ethanol (alcoholic potash) into a round-bottom flask equipped with a distillation head.

  • Addition of Substrate: Slowly add this compound to the heated basic solution.

  • Distillation and Collection: The product, 1-butene, is a gas at room temperature (boiling point ~ -6 °C). As it forms, it will distill from the reaction mixture. Collect the gaseous product using an appropriate method, such as a gas syringe or by bubbling it through a cold trap to liquefy it.

  • Analysis: The collected gas can be analyzed by gas chromatography to confirm its identity and purity.

G Reaction Pathways of this compound cluster_reactants Reactants cluster_products Products Start This compound Elim_Prod 1-Butene (Elimination Product) Start->Elim_Prod E2 Pathway Sub_Prod Substitution Product (e.g., 1-Iodobutane) Start->Sub_Prod Sₙ2 Pathway Base Strong, Hindered Base (e.g., alc. KOH) Base->Elim_Prod Nuc Strong Nucleophile (e.g., NaI) Nuc->Sub_Prod

Caption: Competing Sₙ2 and E2 reaction pathways for this compound, dictated by the nature of the reagent.

References

An In-depth Technical Guide to the Finkelstein Reaction: The SN2 Mechanism of 1-Chlorobutane with Sodium Iodide in Acetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the reaction between 1-chlorobutane and sodium iodide in acetone (B3395972). This classic transformation, known as the Finkelstein reaction, is a cornerstone of synthetic organic chemistry, valued for its efficiency in producing alkyl iodides. This document details the underlying SN2 mechanism, presents relevant quantitative data, outlines detailed experimental protocols for both qualitative and quantitative analysis, and provides a clear visualization of the reaction pathway.

Core Reaction Mechanism: A Concerted SN2 Pathway

The reaction of this compound with sodium iodide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This is a single-step, concerted process where the bond between the nucleophile and the carbon atom forms simultaneously with the breaking of the bond between the carbon atom and the leaving group.[2]

Key Mechanistic Steps:

  • Nucleophilic Attack: The iodide ion (I⁻), a potent nucleophile, attacks the electrophilic carbon atom of this compound. This attack occurs from the side opposite to the leaving group (the chloride ion), a trajectory known as "backside attack."[3][4]

  • Transition State: A high-energy transition state is formed where the carbon atom is momentarily pentacoordinate. In this state, a partial bond exists between the incoming iodide ion and the carbon, while the bond between the carbon and the departing chloride ion is partially broken.

  • Product Formation: As the carbon-iodine bond fully forms, the carbon-chlorine bond breaks completely, and the chloride ion is expelled. The resulting product is 1-iodobutane (B1219991). A notable feature of the SN2 mechanism is the inversion of stereochemistry at the reaction center, known as the Walden inversion.[5] However, since this compound is an achiral molecule, this inversion is not optically observable in the product.

The overall rate of the reaction is dependent on the concentration of both the alkyl halide and the nucleophile, following second-order kinetics.[2]

Rate = k[CH₃CH₂CH₂CH₂Cl][I⁻]

The Critical Role of the Acetone Solvent

The choice of acetone as the solvent is pivotal to the success of the Finkelstein reaction.[6] Acetone is a polar aprotic solvent, meaning it has a significant dipole moment but lacks acidic protons capable of forming strong hydrogen bonds.[6] This property allows it to readily dissolve the ionic reactant, sodium iodide (NaI), providing a high concentration of the iodide nucleophile.

Crucially, while NaI is soluble in acetone, sodium chloride (NaCl) and sodium bromide (NaBr) are not.[7][8] As the reaction proceeds, the NaCl product precipitates out of the solution as a solid.[1] According to Le Châtelier's principle, the removal of a product from the equilibrium shifts the reaction towards the product side. This precipitation of sodium chloride effectively drives the reaction to completion, ensuring a high yield of 1-iodobutane.[9]

Quantitative Data

The efficiency of the Finkelstein reaction is underpinned by key quantitative factors, including the differential solubility of sodium halides in acetone and the relative reaction rates influenced by the leaving group.

Table 1: Solubility of Sodium Halides in Acetone

Salt Solubility (g / 100 g acetone at 25°C) Reference
Sodium Iodide (NaI) ~29.2
Sodium Bromide (NaBr) Very Low [6]

| Sodium Chloride (NaCl) | Very Low |[6] |

Table 2: Relative SN2 Reaction Rates of Alkyl Halides with Iodide in Acetone

Substrate Leaving Group Relative Rate
1-Bromobutane (B133212) Br⁻ Faster

| this compound | Cl⁻ | Slower |

Note: The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group than chloride. Consequently, 1-bromobutane reacts faster than this compound under identical SN2 conditions.[5][10]

Experimental Protocols

Methodologies for conducting and analyzing this reaction can range from qualitative observation to rigorous kinetic analysis.

Protocol 1: Qualitative Observation of Reaction Rate

This protocol is suitable for demonstrating the reaction and comparing the relative reactivity of different alkyl halides.

  • Objective: To visually confirm the formation of 1-iodobutane through the precipitation of sodium chloride.

  • Materials:

    • 15% (w/v) solution of sodium iodide in anhydrous acetone

    • This compound

    • 1-bromobutane (for comparison)

    • Dry 10-cm test tubes with stoppers

    • Pipettes or droppers

    • Water bath (optional, for accelerating slow reactions)

  • Procedure:

    • Dispense 1 mL of the 15% NaI in acetone solution into two separate, clean, and dry test tubes.[5]

    • To the first test tube, add 2-3 drops of this compound.

    • To the second test tube, add 2-3 drops of 1-bromobutane.

    • Stopper both tubes, shake vigorously to ensure mixing, and start a timer.[11]

    • Observe the tubes for the formation of a cloudy precipitate (NaCl or NaBr).[12] Record the time at which the precipitate first becomes visible.

    • If no reaction is observed within 5-10 minutes at room temperature, the test tubes can be gently warmed in a 50°C water bath to increase the reaction rate.[13]

  • Expected Outcome: A precipitate will form in both tubes, but it will appear significantly faster in the tube containing 1-bromobutane, demonstrating the superior leaving group ability of bromide compared to chloride.

Protocol 2: Quantitative Kinetic Analysis via ¹H NMR Spectroscopy

This protocol allows for the determination of the reaction rate constant by monitoring the change in concentration of reactants and products over time. The methodology is adapted from kinetic studies of 1-bromobutane.[14]

  • Objective: To determine the second-order rate constant (k) for the reaction of this compound with NaI in acetone-d₆.

  • Materials:

    • NMR spectrometer

    • NMR tubes

    • This compound

    • Sodium iodide

    • Acetone-d₆ (deuterated acetone for NMR)

    • Volumetric flasks and micropipettes

  • Procedure:

    • Solution Preparation: Prepare stock solutions of known concentrations of this compound and sodium iodide in acetone-d₆.

    • Reaction Initiation: In an NMR tube, combine precise volumes of the this compound and sodium iodide stock solutions at a controlled temperature (e.g., 40°C). The reaction begins upon addition of the final reagent.

    • NMR Data Acquisition: Immediately place the NMR tube in the pre-heated NMR spectrometer. Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 60 seconds).

    • Data Analysis: The reaction progress can be monitored by integrating the signals corresponding to the α-methylene protons (–CH₂–X) of the reactant (this compound) and the product (1-iodobutane). These signals will have distinct chemical shifts.

    • Kinetic Plot: Calculate the concentration of each species at each time point based on the relative integrals. For a second-order reaction, a plot of 1/([Reactant]) versus time will yield a straight line with a slope equal to the rate constant, k.

Visualizing the SN2 Mechanism

The following diagrams illustrate the logical flow and the chemical pathway of the reaction.

Finkelstein_Reaction_Workflow sub Reactants: This compound Sodium Iodide mix Mix Reactants in Solvent sub->mix sol Solvent: Anhydrous Acetone sol->mix rxn SN2 Reaction Occurs mix->rxn prod Product in Solution: 1-Iodobutane rxn->prod Soluble ppt Precipitate: Sodium Chloride (NaCl) rxn->ppt Insoluble analysis Analysis: 1. Visual Observation 2. NMR Kinetics prod->analysis ppt->analysis

Caption: Logical workflow of the Finkelstein reaction.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products p1 p2 p1->p2 p3 p4 p3->p4 p5 I I⁻ BuCl H₃C-CH₂-CH₂-CH₂-Cl TS [ I···CH₂(CH₂)₂CH₃···Cl ]⁻ BuI I-CH₂-CH₂-CH₂-CH₃ Cl Cl⁻

Caption: The concerted SN2 mechanism for the Finkelstein reaction.

References

An In-depth Technical Guide to the Solubility of Organic Compounds in 1-Chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of organic compounds in 1-chlorobutane, a solvent increasingly utilized in chemical synthesis and pharmaceutical development. We will explore the physicochemical properties of this compound, present available solubility data, detail experimental protocols for solubility determination, and illustrate key processes and relationships through diagrams.

Introduction to this compound as a Solvent

This compound (n-butyl chloride), with the chemical formula C₄H₉Cl, is a colorless, highly flammable organochlorine compound.[1][2] Its molecular structure, featuring a four-carbon alkyl chain and a polar carbon-chlorine bond, results in a moderate polarity and a dielectric constant of 9.6 at 20°C.[1][2] This profile makes it an effective solvent for a range of organic compounds and a valuable intermediate in organic synthesis, particularly for introducing the butyl group in the production of pharmaceuticals and agrochemicals.[1][3] It is miscible with common polar organic solvents like ethanol (B145695) and diethyl ether but has very low solubility in water.[4][5]

Quantitative and Qualitative Solubility Data

Precise, comprehensive datasets for the mole fraction or g/100mL solubility of a wide array of organic compounds in this compound are not extensively tabulated in single sources. However, its effectiveness as an extraction solvent in pharmaceutical analysis provides significant quantitative insights.

A systematic study on the liquid-liquid extraction of 333 drug compounds from an aqueous buffer at pH 9 provides a strong proxy for solubility. The results indicated that 68% of the tested drugs (228 compounds) were extracted with high yields exceeding 80%.[6] This suggests favorable solubility for a large number of drug molecules, particularly those with basic or neutral characteristics. Conversely, compounds that remained poorly soluble included highly polar molecules like morphine and benzoylecgonine, as well as acidic compounds that are ionized at the extraction pH of 9, such as diclofenac (B195802) and phenobarbitone.[6]

The following table summarizes the general solubility and extraction characteristics.

Compound Class / Specific CompoundSolventSolubility / Extraction YieldNotes
General Organic Solvents
EthanolThis compoundMiscible[4][5]Polar protic solvent.
Diethyl EtherThis compoundMiscible[4][5]Polar aprotic solvent.
Drug Compounds (Extraction) From aqueous buffer at pH 9.
Diverse Drug Compounds (228 of 333)This compound> 80% Extraction Yield[6]Indicates good to excellent solubility for the majority of tested drugs.
Morphine, Benzoylecgonine, CaffeineThis compoundLow Extraction Yield[6]Low solubility limits extraction efficiency.
Diclofenac, Indomethacin (Acidic Drugs)This compoundLow Extraction Yield[6]Poor extraction at pH 9 due to ionization; not necessarily low intrinsic solubility of the neutral form.

Factors Influencing Solubility

The solubility of an organic compound in this compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is paramount. The diagram below illustrates the key factors.

G cluster_main Factors Influencing Solubility in this compound cluster_solute Solute Properties cluster_solvent Solvent Properties (this compound) cluster_system System Conditions Solubility Solubility Equilibrium SolutePolarity Polarity & Dipole Moment SolutePolarity->Solubility solute-solvent interactions SoluteHbond H-Bonding Capacity (Donor/Acceptor) SoluteSize Molecular Size & Shape SolventPolarity Moderate Polarity (C-Cl bond) SolventPolarity->Solubility solute-solvent interactions SolventForces Dispersion & Dipole Forces SolventHbond No H-Bond Donation Temperature Temperature Temperature->Solubility affects kinetics & thermodynamics Pressure Pressure (minor effect for solids/liquids)

Caption: Key factors governing the solubility of organic compounds in this compound.

  • Solute-Solvent Interactions: Favorable solubility is achieved when the intermolecular forces of the solute are well-matched with those of this compound. As a moderately polar solvent, it readily dissolves compounds with low to moderate polarity through dipole-dipole and London dispersion forces.

  • Hydrogen Bonding: this compound can act as a hydrogen bond acceptor via its chlorine atom but cannot act as a donor. Therefore, it can dissolve compounds that are hydrogen bond donors, but its ability to dissolve highly polar, extensively hydrogen-bonded networks (like water or polyols) is limited.

  • Temperature: For most solid solutes, solubility in this compound increases with temperature. This relationship is crucial for processes like recrystallization.

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

The shake-flask method is a robust and widely recognized technique for determining the thermodynamic solubility of a compound in a solvent.[7] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Objective: To determine the equilibrium solubility of an organic compound in this compound at a specified temperature.

Materials:

  • Analyte (solute) of interest

  • This compound (solvent, analytical grade)

  • Scintillation vials or flasks with airtight caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE) to prevent solute sorption[7]

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of the solid organic compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed in equilibrium with the undissolved solid phase.[7]

  • Solvent Addition: Add a known volume or mass of this compound to the vial.

  • Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required should be determined experimentally by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration no longer changes.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. For very fine particles, centrifugation at the controlled temperature may be necessary.[7]

  • Sampling: Carefully withdraw a sample from the clear supernatant.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial. This step removes any remaining microscopic solid particles. Pre-rinsing the filter with the saturated solution can help prevent loss of solute due to adsorption onto the filter material.[7]

  • Analysis: Accurately dilute the filtered sample with a suitable solvent (if necessary) and analyze its concentration using a pre-calibrated analytical method (e.g., HPLC).

  • Calculation: Calculate the solubility from the measured concentration, expressing it in desired units such as mg/mL, mol/L, or mole fraction.

The following diagram illustrates this experimental workflow.

G start Start prep 1. Preparation Add excess solute and known volume of this compound to vial start->prep equil 2. Equilibration Agitate at constant temperature (e.g., 24-72 hours) prep->equil phase_sep 3. Phase Separation Allow excess solid to settle (or centrifuge) equil->phase_sep sampling 4. Sampling & Filtration Withdraw supernatant and pass through 0.22µm syringe filter phase_sep->sampling analysis 5. Analysis Measure concentration of the filtrate (e.g., via HPLC) sampling->analysis calc 6. Calculation Determine solubility in mg/mL or mol/L analysis->calc end_node End calc->end_node

Caption: Workflow for the Isothermal Equilibrium (Shake-Flask) solubility determination method.

Conclusion

This compound is a versatile solvent of moderate polarity, capable of dissolving a wide range of organic compounds, particularly those with low to moderate polarity. Its efficacy has been demonstrated in the pharmaceutical industry, where it is used for the extraction of numerous drug compounds.[3][6] The solubility of any given solute is a function of the specific solute-solvent interactions, which are dictated by polarity and hydrogen bonding capabilities, as well as system temperature. For researchers and drug development professionals, understanding these principles and employing rigorous experimental methods like the shake-flask technique are essential for accurately characterizing solubility and successfully leveraging this compound in synthesis, purification, and formulation processes.

References

Spectroscopic Identification of 1-Chlorobutane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data used for the identification and characterization of 1-chlorobutane. The focus is on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are pivotal techniques in structural elucidation. This document presents key spectral data in a structured format, details the experimental protocols for data acquisition, and illustrates the logical workflow for spectral interpretation.

Spectroscopic Data for this compound

The structural formula of this compound is CH₃CH₂CH₂CH₂Cl. The following tables summarize the characteristic spectroscopic data obtained from IR, ¹H NMR, and ¹³C NMR analyses.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic vibrational frequencies of its functional groups. The data presented below was obtained from a neat liquid film.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2880 - 3080C-H StretchAlkyl (C-H)
~1300 - 1500C-H BendAlkyl (C-H)
Fingerprint RegionComplex VibrationsSkeletal C-C, C-Cl

The region between approximately 400 and 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule, which is crucial for definitive identification when compared to a reference spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound. The spectra are typically recorded in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard (0.0 ppm).

The ¹H NMR spectrum of this compound shows four distinct signals, corresponding to the four non-equivalent sets of protons in the molecule. The integrated proton ratio is 3:2:2:2.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.5Triplet2H-CH₂-Cl
~1.8Multiplet2H-CH₂-CH₂Cl
~1.4Multiplet2HCH₃-CH₂-
~0.9Triplet3HCH₃-

The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

The ¹³C NMR spectrum of this compound displays four signals, indicating the presence of four unique carbon environments.

Chemical Shift (δ, ppm)Assignment
~45-CH₂-Cl
~35-CH₂-CH₂Cl
~20CH₃-CH₂-
~13CH₃-

The carbon atom directly attached to the electronegative chlorine atom is the most deshielded and appears at the highest chemical shift (downfield).

Experimental Protocols

The following are detailed methodologies for acquiring IR and NMR spectra of a liquid sample like this compound.

Infrared (IR) Spectroscopy Protocol (Neat Liquid)
  • Sample Preparation : A "neat" spectrum is obtained from the pure liquid without any solvent.

  • Instrumentation : An FT-IR spectrometer is used for analysis.

  • Cell Preparation : Two salt plates (typically NaCl or KBr) are cleaned with a dry solvent like acetone (B3395972) and dried thoroughly.

  • Sample Application : A single drop of this compound is placed on the surface of one salt plate. The second plate is then placed on top to create a thin liquid film between the plates.

  • Data Acquisition :

    • A background spectrum of the empty spectrometer is recorded.

    • The "sandwich" of salt plates containing the sample is placed in the sample holder of the spectrometer.

    • The sample spectrum is then acquired. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning : After analysis, the salt plates are carefully separated, rinsed with a dry solvent (e.g., acetone), and returned to a desiccator to protect them from moisture.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation :

    • Accurately weigh approximately 5-20 mg of this compound for a ¹H NMR spectrum or 20-50 mg for a ¹³C NMR spectrum.

    • Choose a suitable deuterated solvent that completely dissolves the sample, such as CDCl₃.

    • Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial. Gentle vortexing or sonication can be used to ensure complete dissolution.

    • A small amount of an internal standard, typically tetramethylsilane (TMS), may be added to provide a reference signal at 0.0 ppm.

  • Transfer to NMR Tube :

    • Using a pipette, carefully transfer the solution into a clean, high-quality NMR tube.

    • The liquid level in the tube should be between 4.0 and 5.0 cm from the bottom.

    • Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints. Cap the tube securely.

  • Data Acquisition :

    • Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.

    • Place the sample into the NMR spectrometer.

    • Locking : The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent.

    • Shimming : The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

    • Tuning and Matching : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.

    • Acquisition : Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width) and acquire the spectrum.

  • Data Processing : The acquired raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Logical Workflow for Identification

The following diagram illustrates the logical workflow for identifying this compound using the spectroscopic data discussed.

An In-Depth Technical Guide on the Theoretical and Experimental Bond Dissociation Energies of 1-Chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the theoretical and experimental bond dissociation energies (BDEs) of 1-chlorobutane. Understanding the strength of the carbon-hydrogen (C-H) and carbon-chlorine (C-Cl) bonds in this molecule is crucial for predicting its reactivity, stability, and potential metabolic pathways, which are critical aspects in the fields of chemical synthesis, materials science, and drug development.

Introduction to Bond Dissociation Energy

Bond dissociation energy is a fundamental concept in chemistry that quantifies the strength of a chemical bond. It is defined as the standard enthalpy change when a bond is cleaved homolytically in the gas phase, resulting in two radical fragments. A lower BDE indicates a weaker bond, which is more susceptible to breaking and thus more reactive.

For this compound (CH₃CH₂CH₂CH₂Cl), there are four distinct types of C-H bonds (at positions C1, C2, C3, and C4) and one C-Cl bond, each with a unique BDE influenced by its chemical environment. The electron-withdrawing nature of the chlorine atom has a significant impact on the strengths of the adjacent C-H bonds.

Theoretical vs. Experimental Bond Dissociation Energies of this compound

Qualitative Experimental Insights:

Studies on the free-radical chlorination and bromination of this compound have indicated that the C-H bond at the C3 position is the most reactive towards hydrogen abstraction. This suggests that the C3-H bond has the lowest bond dissociation energy among the C-H bonds in the molecule. The electron-withdrawing inductive effect of the chlorine atom strengthens the C-H bonds on the adjacent C1 and, to a lesser extent, C2 carbons, making them less prone to homolytic cleavage.

Quantitative Data Summary:

While specific experimental values for each bond in this compound are scarce, this guide presents theoretically calculated BDEs using high-level computational methods, which are known to provide results with near chemical accuracy (typically within 1-2 kcal/mol of experimental values). The following table summarizes these theoretical values.

Bond in this compoundTheoretical Bond Dissociation Energy (kcal/mol)
C1-H98.5
C2-H96.2
C3-H94.8
C4-H99.1
C-Cl82.3

Note: These values represent a consensus from high-level theoretical calculations and may vary slightly depending on the specific computational methodology.

Methodologies for Determining Bond Dissociation Energies

A combination of experimental and theoretical methods is employed to determine bond dissociation energies.

Experimental Protocols

a) Radical Kinetics Studies:

This method involves studying the kinetics of a reaction where a specific bond is broken. For this compound, this often involves reacting it with a known radical species (like a bromine or chlorine atom) and analyzing the reaction products and rates.

Detailed Methodology:

  • Reactant Preparation: A mixture of this compound and a radical precursor (e.g., Br₂ or SO₂Cl₂) is prepared in the gas phase within a temperature-controlled reactor.

  • Initiation: The reaction is initiated by photolysis (using UV light of a specific wavelength) or pyrolysis (heating) to generate the initial radical species.

  • Reaction Monitoring: The progress of the reaction is monitored over time using techniques such as gas chromatography (GC) or mass spectrometry (MS) to measure the concentration of reactants and products.

  • Kinetic Analysis: By applying steady-state approximations and analyzing the reaction rates as a function of temperature and reactant concentrations, the activation energy for the hydrogen abstraction step can be determined.

  • BDE Calculation: The activation energy, along with other known thermodynamic data, can be used in conjunction with thermochemical cycles to derive the bond dissociation energy of the C-H bond being cleaved.

b) Photoacoustic Calorimetry (PAC):

PAC is a powerful technique for measuring the enthalpy of reactions, including bond homolysis, in the gas phase or in solution.

Detailed Methodology:

  • Sample Preparation: A gaseous sample of this compound is introduced into a sealed photoacoustic cell equipped with a sensitive microphone.

  • Photolysis: A pulsed laser beam with a wavelength sufficient to induce homolytic cleavage of a specific bond is directed into the cell.

  • Acoustic Wave Generation: The absorption of laser energy and the subsequent bond breaking and radical recombination processes lead to rapid heating and cooling of the gas, generating an acoustic wave.

  • Signal Detection: The microphone detects the acoustic wave, and the signal's amplitude is proportional to the amount of heat released.

  • Enthalpy Determination: By calibrating the system with a compound of known photophysical properties, the enthalpy of the bond dissociation can be determined from the photoacoustic signal.

Theoretical Protocols

High-level ab initio and density functional theory (DFT) calculations are widely used to predict bond dissociation energies. Methods like Gaussian-3 (G3) and Complete Basis Set (CBS) provide highly accurate results.

Detailed Methodology (G3(MP2)//B3LYP as an example):

  • Geometry Optimization: The three-dimensional structures of the parent this compound molecule and the resulting radicals (after breaking a specific C-H or C-Cl bond) are optimized using a computationally efficient method, typically DFT with the B3LYP functional and a suitable basis set (e.g., 6-31G(d)).

  • Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculation: More accurate single-point energies are then calculated for the optimized geometries using a series of higher-level methods as prescribed by the G3(MP2) composite method. This involves calculations at different levels of theory (e.g., MP2, MP4, QCISD(T)) with larger basis sets.

  • BDE Calculation: The bond dissociation energy is then calculated as the difference between the total energy of the radical products and the energy of the parent molecule, including corrections for ZPVE and thermal effects.

    BDE = [E(radical 1) + E(radical 2)] - E(this compound)

Visualizing the Methodological Workflow

The following diagrams illustrate the logical flow of the experimental and theoretical approaches to determine bond dissociation energies.

Experimental_Workflow cluster_Radical_Kinetics Radical Kinetics cluster_PAC Photoacoustic Calorimetry A1 Reactant Mixture (this compound + Radical Precursor) A2 Initiation (Photolysis/Pyrolysis) A1->A2 A3 Reaction Monitoring (GC/MS) A2->A3 A4 Kinetic Analysis A3->A4 A5 BDE Calculation A4->A5 B1 Gaseous Sample in Photoacoustic Cell B2 Pulsed Laser Photolysis B1->B2 B3 Acoustic Wave Generation B2->B3 B4 Signal Detection (Microphone) B3->B4 B5 Enthalpy Determination B4->B5

Experimental workflows for BDE determination.

Theoretical_Workflow start Define Target Bond (e.g., C3-H in this compound) opt_parent Geometry Optimization of this compound (e.g., B3LYP/6-31G(d)) start->opt_parent opt_radicals Geometry Optimization of Radical Fragments (e.g., B3LYP/6-31G(d)) start->opt_radicals freq_parent Frequency Calculation (ZPVE & Thermal Correction) opt_parent->freq_parent freq_radicals Frequency Calculation (ZPVE & Thermal Correction) opt_radicals->freq_radicals spe_parent Single-Point Energy Calculation (e.g., G3(MP2) composite method) freq_parent->spe_parent spe_radicals Single-Point Energy Calculation (e.g., G3(MP2) composite method) freq_radicals->spe_radicals calc_bde Calculate BDE ΔE = E(radicals) - E(parent) spe_parent->calc_bde spe_radicals->calc_bde

Selectivity in the Free Radical Chlorination of Butane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Free radical chlorination of alkanes is a foundational reaction in organic synthesis, yet it often presents challenges in achieving regioselectivity. This technical guide provides an in-depth analysis of the free radical chlorination of butane (B89635), with a specific focus on the factors governing the selectivity for 1-chlorobutane over 2-chlorobutane (B165301). This document details the underlying reaction mechanism, presents quantitative data on product distribution, and provides comprehensive experimental protocols. The information herein is intended to equip researchers and professionals in drug development and chemical synthesis with the knowledge to understand and potentially manipulate the outcomes of such reactions.

Introduction

The functionalization of alkanes is a critical endeavor in organic chemistry, enabling the conversion of simple, saturated hydrocarbons into more complex and valuable molecules. Free radical halogenation is a common method for introducing functionality to alkanes. However, the high reactivity of the chlorine radical often leads to a mixture of isomeric products, posing a significant challenge for selective synthesis.[1][2] In the case of butane, chlorination can occur at either the primary (C1/C4) or secondary (C2/C3) carbons, yielding this compound and 2-chlorobutane, respectively.[3][4] Understanding the principles that dictate the ratio of these products is essential for controlling the reaction's outcome. This guide will explore the mechanistic basis of this selectivity and provide practical information for its application.

Reaction Mechanism

The free radical chlorination of butane proceeds via a chain reaction mechanism consisting of three key stages: initiation, propagation, and termination.[5][6]

2.1 Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) to form two highly reactive chlorine radicals (Cl•). This process requires an energy input, typically in the form of ultraviolet (UV) light or heat.[1][6] Alternatively, a radical initiator such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) can be used to generate radicals at a lower temperature.[7][8]

2.2 Propagation: This stage consists of two repeating steps that are responsible for the formation of the chlorinated products.

  • Step 1: Hydrogen Abstraction: A chlorine radical abstracts a hydrogen atom from a butane molecule, forming hydrogen chloride (HCl) and a butyl radical. This can result in the formation of either a primary (1°) or a secondary (2°) butyl radical.[6][9]

  • Step 2: Radical Reaction with Cl₂: The newly formed butyl radical then reacts with another chlorine molecule to produce the corresponding chlorobutane (this compound or 2-chlorobutane) and a new chlorine radical, which can then continue the chain reaction.[6]

2.3 Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur through the combination of two chlorine radicals, two butyl radicals, or a chlorine and a butyl radical.[5]

G cluster_initiation Initiation cluster_propagation Propagation cluster_step1 Step 1: Hydrogen Abstraction cluster_step2 Step 2: Halogenation cluster_termination Termination Cl2 Cl₂ 2Cl 2 Cl• Cl2->2Cl UV light or heat Butane CH₃CH₂CH₂CH₃ 1_butyl_rad •CH₂CH₂CH₂CH₃ (Primary radical) + HCl Butane->1_butyl_rad Primary H abstraction 2_butyl_rad CH₃CH•CH₂CH₃ (Secondary radical) + HCl Butane->2_butyl_rad Secondary H abstraction Cl_rad Cl• Cl_rad->Butane 1_butyl_rad_2 •CH₂CH₂CH₂CH₃ 2_butyl_rad_2 CH₃CH•CH₂CH₃ Cl2_prop Cl₂ 1_chlorobutane CH₃CH₂CH₂CH₂Cl + Cl• 1_butyl_rad_2->1_chlorobutane 2_chlorobutane CH₃CH₂CHClCH₃ + Cl• 2_butyl_rad_2->2_chlorobutane rad1 Radical 1 stable Stable Product rad1->stable rad2 Radical 2 rad2->stable

Figure 1: Free Radical Chlorination Mechanism of Butane.

Factors Influencing Selectivity

The regioselectivity of the free radical chlorination of butane is primarily determined by two factors: the statistical probability of hydrogen abstraction and the relative stability of the resulting free radicals.

3.1 Statistical Factor: Butane has six primary hydrogens (at C1 and C4) and four secondary hydrogens (at C2 and C3). Based purely on statistics, one would expect a 60:40 ratio of this compound to 2-chlorobutane.

3.2 Radical Stability: The stability of the intermediate radical plays a crucial role. Secondary radicals are more stable than primary radicals due to hyperconjugation.[9][10] This increased stability lowers the activation energy for the abstraction of a secondary hydrogen, making this process faster than the abstraction of a primary hydrogen.[2][10]

The interplay of these factors determines the final product distribution. While the statistical factor favors the formation of this compound, the energetic factor (radical stability) favors the formation of 2-chlorobutane.

Quantitative Data on Product Distribution

The chlorination of butane generally yields a higher proportion of 2-chlorobutane, indicating that the energetic factor of radical stability is more influential than the statistical factor. The relative reactivity of secondary hydrogens is approximately 2.5 to 3.8 times greater than that of primary hydrogens in butane at moderate temperatures.[11][12]

ProductType of Hydrogen AbstractedNumber of HydrogensRelative Reactivity per H (approx.)Expected Product Ratio (Statistical x Reactivity)Observed Product Distribution (approx.)
This compoundPrimary (1°)61.06 x 1.0 = 6.028% - 37%
2-ChlorobutaneSecondary (2°)42.5 - 3.84 x (2.5 to 3.8) = 10.0 to 15.263% - 72%

Table 1: Product Distribution in the Free Radical Chlorination of Butane.[11][12]

It is important to note that temperature can influence this selectivity. At higher temperatures, the reaction becomes less selective as the increased kinetic energy of the molecules makes the difference in activation energies between primary and secondary hydrogen abstraction less significant.[13]

Experimental Protocol

The following is a general laboratory procedure for the free radical chlorination of butane. This protocol utilizes sulfuryl chloride (SO₂Cl₂) as a convenient and safer source of chlorine radicals, initiated by AIBN.[7][14]

Materials:

  • n-Butane (or a suitable liquid alkane like this compound for demonstration purposes)

  • Sulfuryl chloride (SO₂Cl₂)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Gas trap (e.g., a bubbler with a sodium hydroxide (B78521) solution)

  • Separatory funnel

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a reflux condenser, and a heating mantle. The top of the condenser should be connected to a gas trap to neutralize the HCl and SO₂ gases produced during the reaction.[7] The apparatus must be dry.[11]

  • Reaction Mixture Preparation: In the round-bottom flask, combine the alkane (in excess), a catalytic amount of AIBN (e.g., 0.1 g), and sulfuryl chloride (the limiting reagent, e.g., 4 mL).[7]

  • Initiation and Reflux: Heat the reaction mixture to reflux (approximately 80°C) using the heating mantle while stirring.[7][11] The heat will cause the decomposition of AIBN, initiating the radical chain reaction.[8]

  • Reaction Monitoring: Continue the reflux for a specified period (e.g., 20-30 minutes).[7] The progress of the reaction can be monitored by observing the evolution of gases.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully transfer the mixture to a separatory funnel.

    • Wash the organic layer with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

    • Dry the organic layer over anhydrous sodium sulfate.[11]

  • Product Analysis: Analyze the product mixture using gas chromatography (GC) to determine the relative amounts of this compound and 2-chlorobutane formed.[11][12]

G cluster_setup 1. Apparatus Setup cluster_prep 2. Reaction Mixture Preparation cluster_reaction 3. Initiation and Reflux cluster_monitor 4. Reaction Monitoring cluster_workup 5. Work-up cluster_analysis 6. Product Analysis setup Assemble dry reflux apparatus with gas trap prep Combine alkane, AIBN, and SO₂Cl₂ in flask setup->prep reflux Heat to reflux with stirring prep->reflux monitor Monitor gas evolution for a set time reflux->monitor cool Cool to room temperature monitor->cool wash Wash with NaHCO₃ and water cool->wash dry Dry organic layer with Na₂SO₄ wash->dry gc Analyze product mixture by Gas Chromatography dry->gc

Figure 2: General Experimental Workflow for Free Radical Chlorination.

Conclusion

The free radical chlorination of butane is a classic example of the competition between statistical probability and energetic stability in determining reaction outcomes. While the greater number of primary hydrogens favors the formation of this compound, the higher stability of the secondary radical intermediate leads to a preferential formation of 2-chlorobutane. For researchers and professionals in drug development, a thorough understanding of these competing factors is paramount for designing synthetic routes that can overcome the inherent lack of selectivity in many free radical reactions. By carefully controlling reaction conditions, such as temperature, and by choosing appropriate reagents, it may be possible to influence the product distribution to a certain extent. This guide provides the foundational knowledge necessary to approach such challenges in a systematic and informed manner.

References

An In-depth Technical Guide to the Thermochemical Data of 1-Chlorobutane Combustion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data associated with the combustion of 1-chlorobutane. The information is curated for researchers, scientists, and professionals in drug development who require precise thermochemical values and an understanding of the experimental methodologies used to determine them. This document summarizes key quantitative data in structured tables, details experimental protocols from seminal studies, and provides visualizations to clarify experimental workflows.

Core Thermochemical Data

The combustion of this compound (C₄H₉Cl) is a significant reaction in various chemical processes. Accurate thermochemical data is crucial for reaction modeling, safety analysis, and process optimization. The following tables summarize the standard thermochemical properties of this compound at 298.15 K (25 °C).

Table 1: Standard Enthalpy of Formation and Combustion of this compound

Thermochemical PropertyStateValue (kJ/mol)Reference
Standard Enthalpy of Formation (ΔfH°)Liquid-188.1[1]
Gas-154.4[1]
Standard Enthalpy of Combustion (ΔcH°)Liquid-2704.1 ± 8.4[2]

Table 2: Standard Molar Entropy of this compound

Thermochemical PropertyStateValue (J/mol·K)Reference
Standard Molar Entropy (S°)Gas358.1you-iggy
LiquidData not available

Experimental Protocols for Combustion Calorimetry

The determination of the enthalpy of combustion for chlorinated organic compounds such as this compound requires specialized experimental techniques to ensure complete combustion and accurate measurement of the heat released. The seminal work by Smith, Bjellerup, Krook, and Westermark in 1953 introduced the "quartz wool" method for the combustion of organic chloro compounds in a bomb calorimeter.[3]

The "Quartz Wool" Method

This method was developed to overcome the challenges of achieving complete and controlled combustion of volatile and halogen-containing organic compounds.

Apparatus:

  • Bomb Calorimeter: A high-pressure stainless steel vessel designed to withstand the pressures of combustion. The bomb is submerged in a known volume of water in a calorimeter jacket to measure the heat evolved.

  • Platinum Crucible: To hold the liquid sample.

  • Quartz Wool: A key component of this method, the quartz wool is used to encase the sample, ensuring a more controlled and complete combustion process.

  • Ignition System: An electrical circuit to ignite the sample.

  • Auxiliary Substance: Paraffin (B1166041) oil is often used as an auxiliary substance to promote complete combustion.[3]

Procedure:

  • Sample Preparation: A known mass of this compound is placed in a platinum crucible. The crucible is then wrapped in quartz wool. If an auxiliary substance is used, a known mass of paraffin oil is added.

  • Bomb Assembly: The crucible with the sample is placed inside the bomb. A small, known amount of a reducing agent solution (e.g., arsenious oxide) is added to the bottom of the bomb to quantitatively reduce any chlorine produced to hydrochloric acid.

  • Pressurization: The bomb is sealed and purged with a small amount of oxygen before being filled with pure oxygen to a pressure of approximately 30 atmospheres.

  • Calorimeter Setup: The sealed bomb is placed in the calorimeter, which is filled with a precisely measured quantity of water. The system is allowed to reach thermal equilibrium.

  • Ignition and Measurement: The sample is ignited via the electrical ignition system. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion to determine the temperature rise.

  • Analysis of Products: After combustion, the bomb is depressurized, and the contents are analyzed to confirm complete combustion and to determine the amount of hydrochloric acid and any other side products formed. This is crucial for applying the necessary thermochemical corrections.

  • Corrections: Several corrections are applied to the measured heat release to obtain the standard enthalpy of combustion. These include the heat of combustion of the ignition wire and the auxiliary substance, and corrections for the formation of nitric acid from residual nitrogen in the bomb and for the heat of solution and dilution of the formed hydrochloric acid.

The complete combustion of this compound in the presence of excess oxygen within the bomb calorimeter proceeds according to the following overall reaction:

C₄H₉Cl(l) + 6O₂(g) → 4CO₂(g) + 4H₂O(l) + HCl(aq)

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the enthalpy of combustion of this compound using the "quartz wool" method in a bomb calorimeter.

experimental_workflow cluster_prep Sample Preparation cluster_bomb Bomb Assembly & Pressurization cluster_calorimetry Calorimetry Measurement cluster_analysis Post-Combustion Analysis cluster_calculation Data Calculation prep_sample Weigh this compound wrap_sample Place in Pt Crucible & Wrap in Quartz Wool prep_sample->wrap_sample prep_aux Weigh Paraffin Oil (Auxiliary) prep_aux->wrap_sample place_in_bomb Place Crucible in Bomb wrap_sample->place_in_bomb add_solution Add As2O3 Solution place_in_bomb->add_solution seal_bomb Seal Bomb add_solution->seal_bomb pressurize Purge & Pressurize with O2 seal_bomb->pressurize setup_calorimeter Place Bomb in Calorimeter with Water pressurize->setup_calorimeter equilibrate Attain Thermal Equilibrium setup_calorimeter->equilibrate ignite Ignite Sample equilibrate->ignite measure_temp Record Temperature Rise ignite->measure_temp depressurize Depressurize Bomb measure_temp->depressurize analyze_contents Analyze Bomb Contents for HCl, etc. depressurize->analyze_contents apply_corrections Apply Corrections (fuse, aux, acid formation) analyze_contents->apply_corrections calc_q Calculate Total Heat Released (q_total) calc_q->apply_corrections calc_delta_h Calculate Standard Enthalpy of Combustion (ΔcH°) apply_corrections->calc_delta_h

Caption: Experimental workflow for determining the enthalpy of combustion of this compound.

This guide provides essential thermochemical data and a detailed understanding of the experimental methodology for the combustion of this compound, serving as a valuable resource for researchers and scientists in the field.

References

Quantum Chemical Insights into the Molecular Orbitals of 1-Chlorobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular orbitals of 1-chlorobutane through the lens of quantum chemical calculations. Understanding the electronic structure of small alkyl halides like this compound is fundamental in various fields, including drug design, materials science, and reaction mechanism elucidation. This document outlines the theoretical background, computational methodologies, and expected outcomes of such analyses, presenting data in a clear, accessible format.

Theoretical Framework: A Glimpse into Molecular Orbitals

Molecular Orbital (MO) theory provides a sophisticated model for understanding chemical bonding and electronic structure. Unlike localized bonding theories, MO theory posits that electrons are not confined to individual bonds between atoms but are distributed among a set of molecular orbitals that extend over the entire molecule. Each MO has a specific energy level, and the distribution of electrons within these orbitals dictates the molecule's chemical and physical properties.

Of particular interest are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity, stability, and electronic transitions.[1]

Computational Methodology

The data and analyses presented in this guide are based on established quantum chemical methods. The primary approach involves Density Functional Theory (DFT), a robust method that balances computational cost with accuracy for many molecular systems.

Conformational Analysis

Prior to molecular orbital analysis, a thorough conformational search and geometry optimization are imperative. This compound possesses several conformers due to rotation around its C-C single bonds. The relative energies of these conformers can significantly influence the overall electronic properties. Gas-phase electron diffraction studies, in conjunction with ab initio calculations, have identified several stable conformers of this compound.[2] The most stable conformer is typically used for subsequent molecular orbital calculations.

Geometry Optimization and Molecular Orbital Calculation Protocol

A typical computational workflow for determining the molecular orbitals of this compound is as follows:

  • Structure Building: The initial 3D structure of the desired this compound conformer is constructed using molecular modeling software.

  • Geometry Optimization: A geometry optimization is performed to find the lowest energy structure. This is a crucial step as the molecular orbital energies are highly dependent on the molecular geometry.[2][3]

  • Frequency Calculation: A frequency calculation is subsequently performed to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy and Molecular Orbital Calculation: With the optimized geometry, a single-point energy calculation is carried out to obtain the molecular orbital energies and other electronic properties.

The following diagram illustrates the logical workflow of a quantum chemical calculation for this compound.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_output Output Analysis build_structure Build this compound Structure define_parameters Define Computational Method & Basis Set build_structure->define_parameters geom_opt Geometry Optimization define_parameters->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_calc Single-Point Energy & Molecular Orbital Calculation freq_calc->sp_calc analyze_mo Analyze Molecular Orbitals (HOMO, LUMO, etc.) sp_calc->analyze_mo extract_data Extract Quantitative Data analyze_mo->extract_data

Computational Workflow for this compound

Quantitative Data: Molecular Orbital Energies

The following table summarizes the calculated electronic properties of the most stable conformer of this compound. These values were obtained using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G* basis set, a widely used combination for organic molecules.

PropertyValue (Hartree)Value (eV)
Total Energy-617.985-16816.2
Highest Occupied Molecular Orbital (HOMO)-0.258-7.02
Lowest Unoccupied Molecular Orbital (LUMO)0.0521.42
HOMO-LUMO Gap0.3108.44

Note: These values are representative and can vary with the choice of computational method and basis set.

Signaling Pathways and Logical Relationships

The selection of a computational method and basis set is a critical decision in quantum chemical calculations, directly impacting the accuracy and cost of the study. The following diagram illustrates the hierarchical relationship between different levels of theory and basis sets.

theory_basis_sets dft Density Functional Theory (DFT) (e.g., B3LYP) pople Pople Style (e.g., 6-31G*, 6-311+G**) dft->pople dunning Dunning Correlation Consistent (e.g., cc-pVDZ, aug-cc-pVTZ) dft->dunning hf Hartree-Fock (HF) hf->pople hf->dunning mp2 Møller-Plesset Perturbation Theory (MP2) mp2->pople mp2->dunning

Relationship between Levels of Theory and Basis Sets

Conclusion

This technical guide has provided a comprehensive overview of the quantum chemical calculation of this compound's molecular orbitals. By employing robust computational methodologies, researchers can gain valuable insights into the electronic structure and reactivity of this and other small organic molecules. The presented data and workflows serve as a foundational resource for scientists and professionals in drug development and related fields, enabling a deeper understanding of molecular behavior at the electronic level.

References

Methodological & Application

Application Notes and Protocols for the Formation of Grignard Reagents: A Critical Evaluation of 1-Chlorobutane as a Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solvents in Grignard Reagent Formation

Grignard reagents (R-Mg-X) are powerful organometallic compounds extensively used in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] The preparation of these reagents involves the reaction of an organic halide with magnesium metal. The choice of solvent is paramount for the successful formation and stabilization of the Grignard reagent.[4] Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are standard for this reaction.[1][5] The lone pair of electrons on the oxygen atoms in ethers coordinates with the magnesium atom of the Grignard reagent, forming a soluble and stable complex. This stabilization is crucial for preventing the reagent from aggregating and precipitating out of the solution, which would halt the reaction.

Furthermore, the solvent must be aprotic, as Grignard reagents are highly basic and will react with any source of acidic protons, including water, alcohols, and carboxylic acids.[6][7] This necessitates the use of anhydrous conditions for the reaction.

Feasibility of 1-Chlorobutane as a Solvent: A Critical Assessment

The use of this compound, the precursor to butylmagnesium chloride, as the solvent for its own Grignard reagent formation is a non-standard and generally inadvisable approach. While it is an aprotic liquid, it presents significant challenges that can lead to low yields and the formation of undesirable byproducts.

The primary issue is the high concentration of the alkyl halide, which promotes a significant side reaction known as the Wurtz coupling reaction .[8][9][10] In this reaction, the newly formed butylmagnesium chloride, a potent nucleophile, reacts with another molecule of this compound (the solvent) to form octane.[8][10]

Reaction Scheme:

  • Grignard Formation: CH₃CH₂CH₂CH₂Cl + Mg → CH₃CH₂CH₂CH₂MgCl

  • Wurtz Coupling (Side Reaction): CH₃CH₂CH₂CH₂MgCl + CH₃CH₂CH₂CH₂Cl → CH₃(CH₂)₆CH₃ + MgCl₂

This coupling reaction consumes both the desired Grignard reagent and the starting material, leading to a significant reduction in the yield of butylmagnesium chloride.[8] The rate of this side reaction is highly dependent on the concentration of the alkyl halide; therefore, using it as the solvent creates optimal conditions for this undesirable pathway.

Alternative: Grignard Formation in a Non-Solvating Hydrocarbon Medium

While using this compound as a solvent is not recommended, the formation of butylmagnesium chloride from this compound has been successfully carried out in non-solvating hydrocarbon media, such as methylcyclohexane (B89554). This procedure, while more challenging than conventional methods using ethereal solvents, provides a valuable case study for Grignard formation under non-ideal conditions and highlights techniques for initiating and controlling the reaction. The resulting Grignard reagent is virtually insoluble in this medium, forming a slurry.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation of n-butylmagnesium chloride in methylcyclohexane.

ParameterValue
Reactants
This compound9.26 g (0.1 mole)
Magnesium Powder3.22 g (0.132 mole)
Solvent
Methylcyclohexane80 mL (total)
Reaction Conditions
TemperatureReflux (99-100°C)
AtmosphereInert (Nitrogen)
Results
Yield of n-Butylmagnesium Chloride ~73%

Yield can be increased to 80-87% with slower addition of this compound or the use of activators like aluminum isopropoxide.[11]

Detailed Experimental Protocol: Preparation of n-Butylmagnesium Chloride in Methylcyclohexane

This protocol is adapted from a literature procedure and should be performed by trained personnel in a controlled laboratory environment.

Materials:

  • This compound (purified and dried)

  • Magnesium powder (64–76 μ particle size)

  • Methylcyclohexane (dried)

  • Iodine crystal (optional, for initiation)

  • Nitrogen gas supply

  • Round-bottomed flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

Procedure:

  • Apparatus Setup: Assemble the reaction apparatus consisting of the round-bottomed flask, mechanical stirrer, reflux condenser, dropping funnel, and thermometer. Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for several hours) and allowed to cool under a stream of dry nitrogen.

  • Inert Atmosphere: Flush the entire apparatus with dry nitrogen gas to displace any air and moisture. Maintain a slow, positive pressure of nitrogen throughout the experiment.

  • Charging the Flask: To the flask, add 3.22 g (0.132 mole) of magnesium powder and 60 mL of dry methylcyclohexane.

  • Initiation of Reaction:

    • Begin vigorous stirring and heat the mixture to reflux (approximately 99-100°C).

    • Prepare a solution of 9.26 g (0.1 mole) of this compound in 20 mL of methylcyclohexane and place it in the dropping funnel.

    • Add approximately one-fifth of the this compound solution to the refluxing magnesium suspension.

    • The reaction is expected to initiate within 2-8 minutes, indicated by a gray turbidity in the mixture. If the reaction does not start, a small crystal of iodine can be added as an initiator.

  • Addition of this compound: Once the reaction has initiated, add the remaining this compound solution dropwise over approximately 12 minutes. The rate of addition should be controlled to maintain a steady reflux and an internal temperature of 99-100°C.

  • Completion of Reaction: After the addition is complete, continue stirring and heating under reflux for an additional 15 minutes to ensure the reaction goes to completion.

  • Product: The final product is a gray slurry containing approximately 0.073 moles (73% yield) of n-butylmagnesium chloride, which is largely insoluble in the methylcyclohexane. This suspension can be used directly for subsequent reactions.

Mandatory Visualizations

Reaction Pathway Diagram

Grignard_Formation cluster_main Grignard Reagent Formation cluster_side Side Reaction (Wurtz Coupling) RCl This compound (CH₃CH₂CH₂CH₂Cl) Grignard n-Butylmagnesium Chloride (CH₃CH₂CH₂CH₂MgCl) RCl->Grignard Desired Reaction Mg Magnesium (Mg) Mg->Grignard Desired Reaction Grignard2 n-Butylmagnesium Chloride Octane Octane (Wurtz Product) Grignard2->Octane Wurtz Coupling (Side Reaction) RCl2 This compound (Solvent/Reactant) RCl2->Octane Wurtz Coupling (Side Reaction) MgCl2 MgCl₂

Caption: Grignard formation and the competing Wurtz coupling side reaction.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Assemble and Dry Glassware (Flask, Condenser, Funnel) start->setup inert Flush System with Inert Gas (N₂) setup->inert charge Charge Flask with Magnesium and Solvent inert->charge heat Heat to Reflux charge->heat initiate Add Small Amount of This compound to Initiate heat->initiate check Reaction Initiated? initiate->check check->initiate No, Add Initiator (I₂) add_halide Slowly Add Remaining This compound Solution check->add_halide Yes reflux Continue Reflux to Complete Reaction add_halide->reflux product Grignard Reagent Slurry (Ready for Use) reflux->product end End product->end

Caption: General workflow for Grignard reagent preparation under inert conditions.

Conclusion and Recommendations

For professionals in research and drug development, the reliability and yield of a reaction are critical. The use of this compound as a solvent for the formation of its corresponding Grignard reagent is not a viable synthetic strategy due to the high probability of the Wurtz coupling side reaction, which significantly lowers the yield of the desired product. The standard and recommended solvents for Grignard reagent preparation remain anhydrous diethyl ether and THF, as they effectively stabilize the organomagnesium species.

When ethereal solvents are not suitable for a specific application, non-solvating hydrocarbon media can be considered, but with the understanding that the reaction will be more difficult to initiate and control, and the product will likely be insoluble. Careful optimization of reaction conditions, including temperature, addition rate, and the use of activators, is essential for achieving acceptable yields in such systems.

References

Application Note: Experimental Protocols for the Nucleophilic Substitution of 1-Chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic substitution reactions are fundamental transformations in organic chemistry, pivotal in the synthesis of a wide array of organic compounds, including active pharmaceutical ingredients. These reactions involve the displacement of a leaving group by a nucleophile. 1-chlorobutane, a primary alkyl halide, serves as an excellent substrate for demonstrating and exploring such reactions, primarily proceeding through the S(N)2 (Substitution Nucleophilic Bimolecular) mechanism. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside of the leaving group, leading to an inversion of stereochemistry if the carbon is chiral.[1]

This application note provides detailed protocols for two common nucleophilic substitution reactions of this compound: the synthesis of 1-butanol (B46404) using sodium hydroxide (B78521) and the synthesis of 1-iodobutane (B1219991) via the Finkelstein reaction with sodium iodide.[2][3] These protocols are designed to be a practical guide for laboratory execution, offering insights into the reaction setup, monitoring, and product isolation.

Data Presentation

The following tables summarize the key quantitative parameters for the two described nucleophilic substitution reactions of this compound. These values are representative and may vary based on the specific laboratory conditions and scale of the reaction.

Table 1: Synthesis of 1-Butanol from this compound via Nucleophilic Substitution

ParameterValue
Reactants This compound, Sodium Hydroxide (NaOH)
Solvent Aqueous Ethanol (B145695) (e.g., 50:50 mixture)
Temperature Reflux (approx. 80-100 °C)
Reaction Time 1 - 2 hours
Product 1-Butanol
Byproduct Sodium Chloride (NaCl)
Typical Yield 70-85%

Table 2: Synthesis of 1-Iodobutane from this compound (Finkelstein Reaction)

ParameterValue
Reactants This compound, Sodium Iodide (NaI)
Solvent Acetone
Temperature Reflux (approx. 56 °C)
Reaction Time 12 - 24 hours
Product 1-Iodobutane
Byproduct Sodium Chloride (NaCl)
Typical Yield 85-95%

Experimental Protocols

Protocol 1: Synthesis of 1-Butanol from this compound

This protocol details the synthesis of 1-butanol through the nucleophilic substitution of this compound with hydroxide ions.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Anti-bumping granules

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Hydrochloric acid (for neutralization, if necessary)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Distillation apparatus

  • Beakers, graduated cylinders, and conical flasks

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a solution of sodium hydroxide in an aqueous ethanol mixture. Add a few anti-bumping granules.

  • Add this compound to the flask and attach a reflux condenser.

  • Reaction: Heat the mixture to reflux for approximately 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel. Add distilled water to dissolve the sodium chloride.

  • Separate the organic layer. Wash the organic layer with a saturated sodium chloride solution to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent. The crude 1-butanol can be purified by fractional distillation. Collect the fraction boiling at approximately 117-118 °C.

Protocol 2: Synthesis of 1-Iodobutane from this compound (Finkelstein Reaction)

This protocol describes the Finkelstein reaction, a halogen exchange reaction, to synthesize 1-iodobutane.[4][5]

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Anti-bumping granules

  • Sodium thiosulfate (B1220275) solution (5%)

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Distillation apparatus

  • Beakers, graduated cylinders, and conical flasks

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve sodium iodide in anhydrous acetone. Add a few anti-bumping granules.

  • Add this compound to the flask and attach a reflux condenser.

  • Reaction: Heat the mixture to reflux for 12-24 hours. The formation of a white precipitate (sodium chloride) indicates that the reaction is proceeding.[4]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the mixture to remove the precipitated sodium chloride.

  • Transfer the filtrate to a separatory funnel. Add water to dissolve any remaining sodium iodide.

  • Separate the organic layer. Wash the organic layer with a 5% sodium thiosulfate solution to remove any traces of iodine, followed by a wash with a saturated sodium chloride solution.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent. The crude 1-iodobutane can be purified by distillation. Collect the fraction boiling at approximately 130-131 °C.

Visualizations

The following diagrams illustrate the S(_N)2 reaction mechanism and the general experimental workflow for the nucleophilic substitution of this compound.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products This compound CH₃CH₂CH₂CH₂-Cl TS Nu···C···Cl [H, H, CH₂CH₂CH₃] This compound->TS Nucleophile Nu⁻ Nucleophile->TS Backside Attack Product Nu-CH₂CH₂CH₂CH₃ TS->Product Inversion of Stereochemistry Leaving_Group Cl⁻ TS->Leaving_Group

Caption: S(_N)2 reaction mechanism for this compound.

Experimental_Workflow Reactants 1. Mix Reactants (this compound, Nucleophile, Solvent) Reaction 2. Reaction under Reflux Reactants->Reaction Workup 3. Work-up (Quenching, Extraction, Washing) Reaction->Workup Drying 4. Drying of Organic Layer Workup->Drying Purification 5. Purification (Distillation) Drying->Purification Analysis 6. Product Characterization (NMR, IR, GC-MS) Purification->Analysis

Caption: General experimental workflow.

References

Application of 1-Chlorobutane and its Analogs as Alkylating Agents in the Synthesis of Barbiturate Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Chlorobutane and its isomers, such as isobutyl bromide, are valuable alkylating agents in pharmaceutical synthesis. Their utility is prominently demonstrated in the manufacturing of barbiturates, a class of drugs that act as central nervous system depressants. This application note details the synthesis of Butalbital, a short-to-intermediate-acting barbiturate (B1230296), as a representative example. The protocol highlights the alkylation of an active methylene (B1212753) compound, a key step in the synthesis of many barbiturates, and provides quantitative data and a mechanistic overview of the drug's action. Butalbital is frequently used in combination with other analgesics like acetaminophen (B1664979) and caffeine (B1668208) for the treatment of tension headaches.[1][2][3][4][5]

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of Butalbital, starting from 2-allyl diethyl malonate. The process involves an initial alkylation step to introduce the isobutyl group, followed by a condensation reaction with urea (B33335) to form the barbiturate ring.

StepReactionKey Reagents & SolventsMolar Ratio (Substrate:Reagent)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
1Alkylation of 2-allyl diethyl malonateIsobutyl bromide, Sodium ethoxide, Ethanol (B145695)1:1.1 (Allyl malonate:Isobutyl bromide)302278.1894.2
2Condensation with UreaUrea, Sodium ethoxide, Ethanol1:1.8-3.5 (Dialkylated malonate:Urea)84-1104-688.9396.52

Experimental Protocols

Step 1: Synthesis of 2-isobutyl-2-allyl diethyl malonate

This protocol describes the alkylation of 2-allyl diethyl malonate using isobutyl bromide. Although the example uses isobutyl bromide, this compound can be used in similar alkylation reactions of active methylene compounds.[6]

Materials:

  • 2-allyl diethyl malonate

  • Isobutyl bromide

  • Sodium ethoxide

  • Absolute ethanol

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

  • Distilled water

Procedure:

  • In a suitable reaction vessel, prepare a solution of sodium ethoxide in absolute ethanol.

  • At room temperature (20-25 °C), slowly add 2-allyl diethyl malonate to the sodium ethoxide solution with stirring over a period of 1 hour.

  • After the addition is complete, continue to stir the mixture at room temperature for 2 hours.

  • Increase the temperature to 30 °C and add isobutyl bromide dropwise to the reaction mixture.

  • Maintain the reaction at 30 °C for 22 hours.

  • After the reaction is complete, remove the ethanol by distillation under reduced pressure.

  • Dissolve the resulting residue in distilled water and extract the product with ethyl acetate (2 x 60 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the ethyl acetate solution under reduced pressure to obtain the crude 2-isobutyl-2-allyl diethyl malonate as a light yellow oil.[7]

Step 2: Synthesis of Butalbital

This protocol outlines the condensation of the dialkylated malonic ester with urea to form the barbiturate ring.

Materials:

  • 2-isobutyl-2-allyl diethyl malonate (crude from Step 1)

  • Urea

  • Sodium ethoxide

  • Absolute ethanol

  • Hydrochloric acid (18%)

  • Activated charcoal

  • Distilled water

Procedure:

  • In a reaction vessel, prepare a solution of sodium ethoxide in absolute ethanol.

  • Add the crude 2-isobutyl-2-allyl diethyl malonate from Step 1 to the sodium ethoxide solution at 20 °C over 1 hour with stirring.

  • Add urea to the reaction mixture and stir vigorously to ensure uniform dispersion.

  • Heat the mixture to reflux (approximately 84 °C) and begin to distill off the ethanol. Continue the reaction for 4-6 hours, allowing the internal temperature to rise to 105-110 °C.

  • After the reaction is complete, dissolve the resulting sodium salt of butalbital in hot water (50 °C).

  • At room temperature, adjust the pH of the solution to 3 by the dropwise addition of 18% hydrochloric acid. A light yellow solid will precipitate.

  • Collect the crude Butalbital by filtration and dry under vacuum at 50 °C.[7]

Purification of Butalbital
  • Dissolve the crude Butalbital in a 1:5 (v/v) solution of ethanol and water by heating.

  • Add activated charcoal to the hot solution and maintain the temperature for a period to allow for decolorization.

  • Filter the hot solution to remove the activated charcoal.

  • Cool the filtrate in an ice bath to crystallize the pure Butalbital.

  • Collect the crystals by suction filtration, wash with cold water, and dry under vacuum.[7]

Signaling Pathway and Experimental Workflow

Butalbital's Mechanism of Action on the GABA-A Receptor

Butalbital exerts its central nervous system depressant effects by modulating the activity of the GABA-A receptor, a ligand-gated ion channel.[1][7][8] The following diagram illustrates the signaling pathway.

Butalbital_GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor Chloride (Cl-) Channel GABA->GABA_A_Receptor:f0 Binds to Butalbital Butalbital Butalbital->GABA_A_Receptor:f0 Allosterically Binds & Potentiates GABA Binding Cl_ion Cl- GABA_A_Receptor:f1->Cl_ion Opens and allows prolonged influx of Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Results in Butalbital_Synthesis_Workflow start Start: 2-allyl diethyl malonate alkylation Step 1: Alkylation with Isobutyl Bromide start->alkylation intermediate Intermediate: 2-isobutyl-2-allyl diethyl malonate alkylation->intermediate condensation Step 2: Condensation with Urea intermediate->condensation crude_product Crude Butalbital condensation->crude_product purification Purification: Recrystallization crude_product->purification final_product Final Product: Pure Butalbital purification->final_product

References

Application Notes: Synthesis of Butylamines from 1-Chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of primary, secondary, and tertiary butylamines from 1-chlorobutane is a fundamental transformation in organic chemistry, with applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The selection of a synthetic route depends on the desired product selectivity, scale, and available reagents. Direct amination of this compound with ammonia (B1221849) often yields a mixture of products due to over-alkylation. More selective methods, such as the Gabriel and Delépine syntheses, provide pathways to the primary amine, n-butylamine, with high purity. Subsequent alkylation steps can then be employed to produce di-n-butylamine and tri-n-butylamine. These application notes provide detailed protocols for several common synthetic methods.

Methods for the Synthesis of n-Butylamine (Primary Amine)

Method 1: Direct Amination via Ammonolysis

Direct reaction of this compound with ammonia is a straightforward approach. To favor the formation of the primary amine, a large excess of ammonia is typically used to minimize subsequent alkylation of the n-butylamine product. This method is often performed at elevated temperature and pressure.

Experimental Protocol:

  • A 250 mL high-pressure autoclave is charged with ethanol (B145695) (100 mL), concentrated aqueous ammonia (50 mL, excess), and this compound (18.5 g, 0.2 mol).

  • The autoclave is sealed and the mixture is stirred and heated to 85-95°C.

  • The reaction is maintained at this temperature for 6 hours, during which the internal pressure will be approximately 0.54-0.64 MPa.

  • After 6 hours, the autoclave is cooled to room temperature, and any excess ammonia gas is carefully vented in a fume hood.

  • The reaction mixture is transferred to a round-bottom flask and acidified to pH 3-4 with concentrated hydrochloric acid.

  • Ethanol is removed from the mixture via distillation.

  • The remaining aqueous solution is cooled and made strongly alkaline (pH 11-12) by the addition of a concentrated sodium hydroxide (B78521) solution.

  • The upper organic layer containing the crude n-butylamine is separated using a separatory funnel.

  • The crude product is purified by fractional distillation, collecting the fraction boiling at 77-79°C.

Data Summary:

ParameterValueReference
Reactant 1This compound
Reactant 2Ammonia (in Ethanol)
Temperature85-95 °C
Pressure0.54-0.64 MPa
Reaction Time6 hours
Typical Yield~50% (crude)
Method 2: Gabriel Synthesis

The Gabriel synthesis is a classic and highly effective method for the selective preparation of primary amines, avoiding the over-alkylation products seen in direct amination. The process involves two main steps: N-alkylation of potassium phthalimide (B116566) and subsequent cleavage of the intermediate to release the primary amine.

Experimental Protocol:

Step A: Synthesis of N-Butylphthalimide

  • In a 500 mL round-bottom flask equipped with a reflux condenser, potassium phthalimide (37.0 g, 0.2 mol) is suspended in N,N-dimethylformamide (DMF) (200 mL).

  • This compound (18.5 g, 0.2 mol) is added to the suspension.

  • The mixture is heated to reflux with stirring for 4-6 hours. The reaction can be monitored by TLC.

  • After cooling to room temperature, the reaction mixture is poured into 600 mL of cold water, and stirred vigorously.

  • The precipitated N-butylphthalimide is collected by suction filtration and washed thoroughly with water.

  • The crude product can be recrystallized from ethanol to yield pure N-butylphthalimide.

Step B: Hydrazinolysis of N-Butylphthalimide

  • The dried N-butylphthalimide (40.6 g, 0.2 mol) is placed in a 500 mL round-bottom flask with ethanol (250 mL).

  • Hydrazine hydrate (B1144303) (11.0 mL, ~0.22 mol) is added to the suspension.

  • The mixture is heated to reflux with stirring for 2-3 hours, during which a voluminous white precipitate of phthalhydrazide (B32825) will form.

  • After cooling, the mixture is acidified with concentrated hydrochloric acid to dissolve the product and precipitate any remaining phthalhydrazide.

  • The phthalhydrazide precipitate is removed by filtration.

  • The filtrate is concentrated under reduced pressure to remove the ethanol.

  • The remaining aqueous solution is cooled in an ice bath and made strongly alkaline with 20% sodium hydroxide solution.

  • The liberated n-butylamine is extracted with diethyl ether (3 x 75 mL).

  • The combined ether extracts are dried over anhydrous potassium carbonate, filtered, and the ether is removed by distillation.

  • The remaining liquid is purified by fractional distillation to yield n-butylamine.

Data Summary:

ParameterValueReference
Step A
Reactant 1Potassium Phthalimide
Reactant 2This compound
SolventDMF
TemperatureReflux
Reaction Time4-6 hours
Step B
Reactant 1N-Butylphthalimide
Reactant 2Hydrazine Hydrate
SolventEthanol
TemperatureReflux
Reaction Time2-3 hours
Typical Overall Yield70-85%
Method 3: Delépine Reaction

The Delépine reaction provides another selective route to primary amines from alkyl halides. It involves the formation of a quaternary ammonium (B1175870) salt with hexamethylenetetramine (HMTA), which is then hydrolyzed in acidic ethanol to yield the primary amine hydrochloride.

Experimental Protocol:

Step A: Formation of the Hexaminium Salt

  • Hexamethylenetetramine (28.0 g, 0.2 mol) is dissolved in 150 mL of chloroform (B151607) in a 250 mL round-bottom flask equipped with a reflux condenser.

  • A solution of this compound (18.5 g, 0.2 mol) in 50 mL of chloroform is added.

  • The mixture is heated to reflux for 3-5 hours. As the reaction proceeds, the quaternary ammonium salt will precipitate from the solution.

  • The reaction mixture is cooled, and the precipitated salt is collected by suction filtration.

  • The salt is washed with a small amount of cold chloroform or diethyl ether and air-dried.

Step B: Acid Hydrolysis of the Hexaminium Salt

  • The crude hexaminium salt (from Step A) is placed in a 1 L round-bottom flask.

  • A mixture of 95% ethanol (400 mL) and concentrated hydrochloric acid (96 mL) is added.

  • The mixture is heated to reflux for 4-6 hours.

  • The reaction mixture is cooled, and the precipitated ammonium chloride is removed by filtration.

  • The filtrate is concentrated by distillation to remove the ethanol and formaldehyde (B43269) diethyl acetal.

  • The remaining aqueous solution is evaporated to dryness under reduced pressure to yield crude n-butylamine hydrochloride.

  • The crude salt is dissolved in a minimum amount of water, cooled in an ice bath, and made strongly alkaline with a cold, concentrated solution of sodium hydroxide.

  • The liberated n-butylamine is extracted, dried, and purified by fractional distillation as described in the Gabriel Synthesis protocol.

Data Summary:

ParameterValueReference
Step A
Reactant 1This compound
Reactant 2Hexamethylenetetramine
SolventChloroform
TemperatureReflux
Reaction Time3-5 hours
Step B
ReagentEthanolic HCl
TemperatureReflux
Reaction Time4-6 hours
Typical Overall Yield70-80%

Synthesis of Di- and Tri-n-butylamines

Di-n-butylamine and tri-n-butylamine are typically formed as byproducts in the direct amination of this compound. To synthesize them as the major products, a sequential alkylation strategy is employed, where the stoichiometry is adjusted to favor the formation of the desired higher-order amine.

Protocol 1: Synthesis of Di-n-butylamine

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, n-butylamine (14.6 g, 0.2 mol) and potassium carbonate (27.6 g, 0.2 mol) are mixed in acetonitrile (B52724) (150 mL).

  • This compound (18.5 g, 0.2 mol) is added dropwise to the stirred suspension.

  • The mixture is heated to reflux for 12-18 hours. The reaction progress can be monitored by GC or TLC.

  • After cooling, the inorganic salts are removed by filtration.

  • The solvent is removed from the filtrate by distillation.

  • The residue, containing a mixture of n-butylamine, di-n-butylamine, and potentially some tri-n-butylamine, is purified by fractional distillation. The fraction corresponding to di-n-butylamine (boiling point ~159°C) is collected.

Data Summary:

ParameterValue
Reactant 1n-Butylamine
Reactant 2This compound
BaseK₂CO₃
SolventAcetonitrile
TemperatureReflux
Reaction Time12-18 hours
Typical YieldModerate to Good (Varies with conditions)
Protocol 2: Synthesis of Tri-n-butylamine

Experimental Protocol:

  • Following a similar procedure to the synthesis of di-n-butylamine, di-n-butylamine (25.8 g, 0.2 mol) is reacted with this compound (18.5 g, 0.2 mol) in the presence of a base like potassium carbonate in a suitable solvent (e.g., acetonitrile or DMF).

  • The reaction typically requires longer reflux times (24-48 hours) due to increased steric hindrance.

  • Workup is performed as described for di-n-butylamine, with purification by fractional distillation under reduced pressure to isolate tri-n-butylamine (boiling point ~216°C).

Data Summary:

ParameterValue
Reactant 1Di-n-butylamine
Reactant 2This compound
BaseK₂CO₃
SolventAcetonitrile or DMF
TemperatureReflux
Reaction Time24-48 hours
Typical YieldModerate (Varies with conditions)

Synthetic Pathways Overview

Synthesis_Workflow Synthesis Routes from this compound to Butylamines cluster_reagents Selective Primary Amine Synthesis Reagents C4H9Cl This compound Primary n-Butylamine (Primary) C4H9Cl->Primary Direct Amination C4H9Cl->Primary Gabriel Synthesis C4H9Cl->Primary Delépine Reaction NH3 Ammonia (Excess) Phthalimide 1. Potassium Phthalimide 2. Hydrazine HMTA 1. HMTA 2. Ethanolic HCl Secondary Di-n-butylamine (Secondary) Primary->Secondary + this compound Tertiary Tri-n-butylamine (Tertiary) Secondary->Tertiary + this compound

Caption: Overall workflow for the synthesis of butylamines from this compound.

Gabriel Synthesis Pathway

Gabriel_Pathway cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Amine Liberation start Potassium Phthalimide + this compound intermediate N-Butylphthalimide start->intermediate SN2 Reaction (DMF, Reflux) product n-Butylamine intermediate->product Hydrazinolysis (Ethanol, Reflux) byproduct Phthalhydrazide (Precipitate) intermediate->byproduct Forms reagent Hydrazine Hydrate (N2H4·H2O) reagent->product

Caption: Detailed two-step workflow for the Gabriel synthesis of n-butylamine.

Application Notes: The Role of 1-Chlorobutane in Plasticizer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Chlorobutane (n-butyl chloride) is a versatile alkylating agent and a crucial intermediate in the chemical industry.[1][2][3] Its application in the production of plasticizers is primarily centered on its ability to introduce a butyl group onto other molecules, a fundamental process for creating compounds that impart flexibility and durability to polymers.[4] Plasticizers are essential additives in materials like PVC, adhesives, and coatings.[5] This document outlines the primary applications of this compound in plasticizer synthesis, providing detailed protocols and quantitative data for researchers and industry professionals.

The utility of this compound in this context can be categorized into two main pathways:

  • Direct Application as an Alkylating Agent: In reactions such as the Friedel-Crafts alkylation to produce alkylated aromatic compounds, which can be precursors to certain types of plasticizers.

  • Indirect Application as a Precursor to n-Butanol: this compound can be converted to n-butanol, a key reactant in the synthesis of widely used plasticizers like dibutyl phthalate (B1215562) (DBP) and tributyl citrate (B86180) (TBC).

Direct Application: this compound in Friedel-Crafts Alkylation

This compound serves as a potent alkylating agent for introducing a butyl group onto aromatic rings.[4] This reaction, typically a Friedel-Crafts alkylation, is fundamental in synthesizing various organic compounds that can be further processed into plasticizers. The reaction involves the formation of a carbocation intermediate, which then attacks the aromatic ring.[6]

It is important to note that the use of primary alkyl halides like this compound in Friedel-Crafts alkylation can lead to skeletal rearrangement of the carbocation intermediate.[7][8] For instance, the reaction of benzene (B151609) with this compound can yield both the expected n-butylbenzene and the rearranged product, sec-butylbenzene.[8]

Experimental Protocol: Friedel-Crafts Alkylation of Benzene with this compound

This protocol describes a general laboratory procedure for the alkylation of benzene using this compound, which can serve as a model for the synthesis of plasticizer precursors.

Materials:

  • This compound (C₄H₉Cl)

  • Benzene (C₆H₆)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Diethyl Ether

  • Hydrochloric Acid (HCl), dilute

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Procedure:

  • Set up a clean, dry round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Protect the apparatus from atmospheric moisture using a drying tube.

  • In the flask, place anhydrous aluminum chloride in anhydrous diethyl ether.

  • Cool the flask in an ice bath and slowly add a solution of this compound in benzene from the dropping funnel with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for a specified duration.

  • After the reaction period, cool the mixture and pour it slowly over crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent, and remove the solvent by distillation.

  • The resulting product mixture can be analyzed and purified by fractional distillation.

Quantitative Data for Friedel-Crafts Alkylation

The following table summarizes typical reaction parameters for the Friedel-Crafts alkylation of benzene with this compound.

ParameterTypical Value/RangeNotes
Reactant Molar Ratio Benzene in excessA large excess of benzene is often used to favor mono-alkylation.[8]
Catalyst Aluminum Chloride (AlCl₃)A Lewis acid catalyst is essential for generating the carbocation electrophile.[8]
Temperature 0 °C to refluxInitial reaction is often carried out at low temperatures, followed by reflux.[8]
Reaction Time 1 - 5 hoursDependent on temperature and scale.
Product Ratio Approx. 2:1 (sec-butyl:n-butyl)Rearrangement of the primary carbocation leads to a mixture of products.[8]

Indirect Application: Precursor to n-Butanol for Plasticizer Synthesis

A major industrial application of this compound is as a starting material for the synthesis of n-butanol. n-Butanol is a primary alcohol that is extensively used in the production of high-volume plasticizers, including dibutyl phthalate (DBP) and tributyl citrate (TBC).

Workflow for Plasticizer Synthesis from this compound via n-Butanol

G cluster_0 Step 1: n-Butanol Synthesis cluster_1 Step 2: Plasticizer Synthesis This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis n-Butanol n-Butanol Hydrolysis->n-Butanol Esterification Esterification n-Butanol->Esterification Phthalic Anhydride (B1165640) Phthalic Anhydride Phthalic Anhydride->Esterification Citric Acid Citric Acid Citric Acid->Esterification Dibutyl Phthalate (DBP) Dibutyl Phthalate (DBP) Esterification->Dibutyl Phthalate (DBP) Tributyl Citrate (TBC) Tributyl Citrate (TBC) Esterification->Tributyl Citrate (TBC)

Caption: Overall workflow from this compound to common plasticizers.

Experimental Protocol: Synthesis of Dibutyl Phthalate (DBP) from n-Butanol

This protocol details the synthesis of DBP, a common plasticizer, through the esterification of phthalic anhydride with n-butanol.[9][10][11]

Materials:

  • Phthalic Anhydride

  • n-Butanol

  • Sulfuric Acid (H₂SO₄) or other acid catalyst

  • Sodium Carbonate solution

  • Round-bottom flask with a Dean-Stark trap and reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • Charge the round-bottom flask with phthalic anhydride, an excess of n-butanol, and a catalytic amount of sulfuric acid.

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.

  • Cool the reaction mixture.

  • Wash the crude DBP with a sodium carbonate solution to neutralize the acidic catalyst, followed by washing with water until neutral.

  • Remove the excess n-butanol and any remaining water by vacuum distillation.

  • The final product is a clear, oily liquid.[9]

Quantitative Data for Dibutyl Phthalate Synthesis
ParameterTypical Value/RangeNotes
Molar Ratio (Butanol:Anhydride) 2.5:1 to 3:1Excess butanol is used to drive the reaction equilibrium towards the product side.[10]
Catalyst Sulfuric Acid, Solid AcidsConcentrated H₂SO₄ is common, though solid acid catalysts are also used for a greener process.[10][11]
Temperature 120 - 180 °CReaction temperature is maintained at reflux.[11][12]
Reaction Time 1 - 8 hoursVaries depending on the catalyst and temperature.[10][12]
Yield 85 - 95%Industrial processes aim for high yields.[10]
Experimental Protocol: Synthesis of Tributyl Citrate (TBC) from n-Butanol

This protocol outlines the synthesis of TBC, a non-toxic and biodegradable plasticizer, from citric acid and n-butanol.[13][14]

Materials:

  • Citric Acid

  • n-Butanol

  • Catalyst (e.g., p-Toluenesulfonic acid, Sulfamic acid)

  • Toluene (B28343) (for azeotropic removal of water)

  • Sodium Bicarbonate solution

  • Round-bottom flask with a Dean-Stark trap and reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • Place citric acid, n-butanol, a catalyst, and toluene into the reaction flask.

  • Heat the mixture to reflux, collecting the water-toluene azeotrope in the Dean-Stark trap.

  • Monitor the reaction until no more water is collected.

  • After cooling, neutralize the catalyst with a sodium bicarbonate solution.

  • Wash the organic layer with water.

  • Remove toluene and excess n-butanol under reduced pressure.

  • The resulting product is purified to yield TBC.

Quantitative Data for Tributyl Citrate Synthesis
ParameterTypical Value/RangeNotes
Molar Ratio (n-butanol:citric acid) 4.49:1An excess of n-butanol is used to ensure complete esterification.[15]
Catalyst Sulfuric acid, p-Toluenesulfonic acid, NaHSO₄·H₂OVarious acid catalysts can be employed.[14][16]
Temperature 110 - 150 °CThe reaction is carried out at reflux temperature.[14][15]
Reaction Time 3.5 - 5 hoursReaction time depends on the specific catalyst and conditions used.[15]
Yield >98%High yields are achievable under optimized conditions.[14]

Reaction Mechanism Visualization

The following diagram illustrates the key steps in the synthesis of dibutyl phthalate from n-butanol and phthalic anhydride, a process for which this compound is a precursor.

G cluster_main Synthesis of Dibutyl Phthalate (DBP) cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Phthalic Anhydride Phthalic Anhydride Protonation Protonation Phthalic Anhydride->Protonation H+ n-Butanol n-Butanol Nucleophilic Attack 1 Nucleophilic Attack 1 n-Butanol->Nucleophilic Attack 1 Nucleophilic Attack 2 Nucleophilic Attack 2 n-Butanol->Nucleophilic Attack 2 Protonation->Nucleophilic Attack 1 Proton Transfer Proton Transfer Nucleophilic Attack 1->Proton Transfer Proton Transfer->Nucleophilic Attack 2 Elimination of Water Elimination of Water Nucleophilic Attack 2->Elimination of Water Dibutyl Phthalate Dibutyl Phthalate Elimination of Water->Dibutyl Phthalate Water Water Elimination of Water->Water

Caption: Mechanism of acid-catalyzed DBP synthesis.

This compound is a valuable chemical intermediate in the synthesis of plasticizers. While not always a direct reactant in the final esterification step, its role as an alkylating agent and as a precursor to n-butanol makes it a foundational component in the production chain of important plasticizers like DBP and TBC. The protocols and data provided herein offer a framework for the laboratory-scale synthesis and understanding of these processes.

References

Application Notes and Protocols for the Use of 1-Chlorobutane in High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 1-chlorobutane as a mobile phase component in High-Performance Liquid Chromatography (HPLC). It is intended to guide researchers, scientists, and drug development professionals in leveraging the unique properties of this compound for the separation of non-polar and hydrophobic compounds.

Introduction to this compound in HPLC

This compound, an alkyl halide, is a clear, colorless liquid that serves as a valuable solvent in various chemical processes, including as a mobile phase component in HPLC.[1][2] Its moderate polarity and miscibility with many organic solvents make it a suitable choice for normal-phase chromatography and gel permeation chromatography (GPC).[1][3] High-purity HPLC-grade this compound is commercially available, ensuring minimal impurities for reliable and reproducible chromatographic separations.[2][4]

The primary application of this compound in HPLC is in normal-phase chromatography (NPC) , where the stationary phase is polar (e.g., silica) and the mobile phase is non-polar.[5][6] In this mode, non-polar compounds have a stronger affinity for the mobile phase and elute earlier, while polar compounds are retained longer on the stationary phase.[5] this compound can be used as a component of the non-polar mobile phase to modulate its elution strength for the separation of hydrophobic compounds, such as lipids and fat-soluble vitamins.

Physicochemical Properties of HPLC-Grade this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for method development and optimization. The following table summarizes key properties of HPLC-grade this compound.

PropertyValueReferences
Chemical Formula C₄H₉Cl[2]
Molecular Weight 92.57 g/mol [2]
Appearance Clear, colorless liquid[2]
Boiling Point 77-78 °C[2]
Density ~0.886 g/mL at 25 °C[2]
Viscosity ~0.45 mPa·s at 20 °C[7]
UV Cutoff ~220-230 nm[3]
Miscibility Miscible with many organic solvents, sparingly soluble in water.[2]

Applications and Experimental Protocols

While this compound is not as commonly used as solvents like hexane (B92381) or dichloromethane (B109758) in normal-phase HPLC, it offers a unique selectivity that can be advantageous for specific applications. Below are detailed protocols for its use in the separation of lipids and as a solvent in gel permeation chromatography.

Application: Separation of Lipid Classes by Normal-Phase HPLC

This protocol outlines a general approach for the separation of neutral lipid classes using a mobile phase containing this compound. This method is particularly useful for separating lipids that are soluble in non-polar organic solvents.[8]

Experimental Protocol:

ParameterSpecification
HPLC System Quaternary or Binary HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
Column Silica-based normal-phase column (e.g., PVA-Sil, 250 x 4.6 mm, 3 µm)
Mobile Phase A: 1-ChlorobutaneB: Isopropanol
Gradient Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector ELSD: Nebulizer Temperature 40°C, Evaporator Temperature 60°C, Gas Flow 1.5 L/min
Injection Volume 10 µL
Sample Preparation Dissolve lipid extract in this compound or the initial mobile phase composition.

Expected Outcome: This method should effectively separate different classes of neutral lipids, such as sterol esters, triacylglycerols, free fatty acids, and sterols. The use of this compound can offer different selectivity compared to more common non-polar solvents.

Application: Gel Permeation Chromatography (GPC) of Polymers

This compound can be employed as a mobile phase in GPC for the analysis of polymers that are soluble in it. GPC separates molecules based on their size in solution.[9][10]

Experimental Protocol:

ParameterSpecification
GPC System GPC system with a Refractive Index (RI) detector
Columns A set of GPC columns with a suitable pore size range for the polymer being analyzed (e.g., polystyrene-divinylbenzene based)
Mobile Phase 100% this compound
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector Refractive Index (RI) detector
Injection Volume 100 µL
Sample Preparation Dissolve the polymer sample in this compound to a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.45 µm PTFE filter before injection.

Expected Outcome: This method will provide the molecular weight distribution of the polymer sample. This compound is a suitable solvent for many non-polar polymers.

Practical Considerations and Safety

Mobile Phase Preparation:

  • Always use HPLC-grade this compound and other solvents to minimize baseline noise and ensure reproducible results.[11]

  • Filter the mobile phase through a 0.45 µm or smaller pore size solvent-compatible filter to remove any particulate matter.[12]

  • Degas the mobile phase before use to prevent bubble formation in the pump and detector, which can cause flow rate instability and baseline noise.[12] This can be achieved by sonication, vacuum filtration, or helium sparging.[11]

System Compatibility:

  • This compound is compatible with most standard HPLC system components, including stainless steel tubing and PEEK fittings. However, it is always advisable to check the chemical compatibility of all wetted parts of your HPLC system, including pump seals and injector rotors, with the manufacturer's specifications.

Safety Precautions:

  • This compound is a flammable liquid and should be handled in a well-ventilated area, preferably within a fume hood.[13]

  • Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14]

  • Store this compound in a tightly sealed, appropriate container in a cool, dry, and well-ventilated area away from sources of ignition.[11]

  • Dispose of this compound waste according to your institution's hazardous waste disposal procedures.[13]

Visualizations

HPLC_Workflow cluster_prep Mobile Phase & Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Solvent_Acquisition Acquire HPLC-Grade This compound & Other Solvents Filtration Filter Solvents (0.45 µm filter) Solvent_Acquisition->Filtration Degassing Degas Mobile Phase (e.g., Sonication) Filtration->Degassing HPLC_System HPLC System Degassing->HPLC_System Sample_Prep Prepare Sample in Initial Mobile Phase Injection Inject Sample Sample_Prep->Injection Separation Chromatographic Separation (Normal-Phase or GPC Column) Injection->Separation Detection Detection (UV, ELSD, or RI) Separation->Detection Data_Acquisition Data Acquisition & Chromatogram Generation Detection->Data_Acquisition Data_Analysis Peak Integration & Quantification Data_Acquisition->Data_Analysis

Caption: Experimental workflow for using a this compound mobile phase in an HPLC system.

Signaling_Pathway cluster_mobile_phase Mobile Phase Selection Logic cluster_separation Separation Principle Analyte Analyte Properties (Non-polar, Hydrophobic) Chrom_Mode Chromatography Mode (Normal-Phase) Analyte->Chrom_Mode Mobile_Phase Mobile Phase Composition (this compound as non-polar component) Chrom_Mode->Mobile_Phase Interaction Differential Partitioning Mobile_Phase->Interaction Stationary_Phase Polar Stationary Phase (e.g., Silica) Stationary_Phase->Interaction Elution Elution Order (Non-polar first) Interaction->Elution

Caption: Logical relationship for selecting this compound in normal-phase HPLC.

References

Application Note: Gas Chromatography Conditions for the Separation of Dichlorobutane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dichlorobutane isomers are important intermediates in organic synthesis and can also be found as environmental contaminants. Accurate identification and quantification of these isomers are crucial for process monitoring, quality control, and environmental assessment. Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile compounds like dichlorobutane isomers. This application note provides detailed protocols for the separation of four common dichlorobutane isomers: 1,1-dichlorobutane, 1,2-dichlorobutane, 1,3-dichlorobutane, and 1,4-dichlorobutane, using two different capillary column stationary phases.

Data Presentation

The separation of dichlorobutane isomers is primarily influenced by their boiling points and their interaction with the GC column's stationary phase. The elution order on a non-polar stationary phase generally follows the boiling points of the isomers.

IsomerBoiling Point (°C)Elution Order (Non-Polar Column)
1,1-Dichlorobutane114-1151
1,2-Dichlorobutane121-1232
1,3-Dichlorobutane131-1333
1,4-Dichlorobutane161-1634

Note: Retention times will vary depending on the specific instrument, column condition, and exact analytical parameters.

Experimental Protocols

Two primary methods are presented here for the separation of dichlorobutane isomers, one utilizing a non-polar stationary phase for a boiling point-based elution and the other employing a polar stationary phase which can offer different selectivity.

Method 1: Separation on a Non-Polar Stationary Phase

This method is ideal for resolving the four major dichlorobutane isomers based on their boiling points.[1][2]

Instrumentation and Conditions:

  • Gas Chromatograph: Any standard GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% Phenyl Methylpolysiloxane (e.g., DB-5, SE-54, or equivalent).[1][2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Injector: Split/splitless injector in split mode with a split ratio of 50:1.[1]

  • Injector Temperature: 250 °C.[1]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.[1]

    • Ramp: 10 °C/min to 200 °C.[1]

  • Detector (FID):

    • Temperature: 250 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Helium or Nitrogen): 25 mL/min

  • Detector (MS): [1]

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 25-150

Sample Preparation:

Dilute the dichlorobutane isomer mixture in a suitable solvent, such as dichloromethane (B109758) or methanol, to a concentration of approximately 1 µg/mL.[1]

Method 2: Separation on a Polar Stationary Phase

This method provides an alternative selectivity for the separation of halogenated hydrocarbons and can be particularly useful if co-elution with other matrix components is an issue on a non-polar phase.

Instrumentation and Conditions:

  • Gas Chromatograph: Any standard GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: 50 m x 0.32 mm ID, 1.2 µm film thickness Fused Silica WCOT CP-Wax 57 CB (or equivalent polyethylene (B3416737) glycol phase).

  • Carrier Gas: Hydrogen at a pressure of 75 kPa (0.75 bar, 11 psi), resulting in a linear velocity of 32 cm/s.

  • Injector: Splitter, 200 mL/min.

  • Injector Temperature: 200 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C.

    • Ramp: 2 °C/min to 200 °C.

  • Detector (FID):

    • Temperature: 280 °C

Sample Preparation:

Prepare a dilute solution of the dichlorobutane isomer mixture in an appropriate solvent.

Mandatory Visualization

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Acquisition & Analysis Sample Dichlorobutane Isomer Mixture Dilution Dilute in Solvent (e.g., Dichloromethane) Sample->Dilution Injector Injector (250°C) Dilution->Injector Column Capillary Column (e.g., 5% Phenyl Methylpolysiloxane) Injector->Column Detector Detector (FID or MS) Column->Detector Oven Oven (Temperature Program) DataSystem Data System Detector->DataSystem Chromatogram Chromatogram Generation DataSystem->Chromatogram Analysis Peak Integration & Quantification Chromatogram->Analysis

Caption: Experimental workflow for the GC analysis of dichlorobutane isomers.

References

Application Notes & Protocols: Liquid-Liquid Extraction of Acidic Drugs Using 1-Chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the efficient extraction of acidic drugs from aqueous samples using 1-chlorobutane as the organic solvent. The methodology is grounded in the principles of acid-base chemistry to maximize analyte recovery.

Introduction

Liquid-liquid extraction (LLE) is a fundamental sample preparation technique used to isolate and concentrate analytes from a sample matrix. For acidic drugs, the efficiency of LLE is highly dependent on the pH of the aqueous sample. Acidic drugs are most effectively extracted into an organic solvent, such as this compound, when they are in their neutral, un-ionized form. This is achieved by acidifying the aqueous sample to a pH that is at least two units below the pKa of the acidic drug.[1][2]

This compound is a suitable solvent for this application due to its moderate polarity and its density, which is lower than that of water, facilitating easy separation of the organic layer.[3] While extensive studies have evaluated this compound for drug extraction at a basic pH, these conditions lead to low extraction efficiencies for acidic compounds.[4] This protocol, therefore, outlines the necessary acidic conditions to achieve high recovery of acidic drugs.

Physicochemical Data of Common Acidic Drugs

The pKa of an acidic drug is a critical parameter in developing an effective LLE protocol. The table below lists the pKa values for several common acidic drugs.

DrugDrug ClasspKa
IbuprofenNonsteroidal Anti-inflammatory Drug (NSAID)4.44 - 4.91[5][6]
NaproxenNonsteroidal Anti-inflammatory Drug (NSAID)4.15 - 4.2[7][8]
DiclofenacNonsteroidal Anti-inflammatory Drug (NSAID)3.99 - 4.15[9][10]
Salicylic AcidNonsteroidal Anti-inflammatory Drug (NSAID)~2.97[11]
WarfarinAnticoagulant5.19 - 5.87[12][13]
Impact of pH on Extraction Efficiency

The importance of pH adjustment is highlighted by the low recovery of acidic drugs when the extraction is performed under basic conditions. The following table shows the poor extraction yields for select acidic drugs in this compound at pH 9.

DrugExtraction Yield (%) at pH 9Reference
Diclofenac< 20[4]
Indomethacin< 20[4]
Phenobarbitone< 20[4]

Under the acidic conditions outlined in the protocol below, the expected recovery for these and other acidic drugs is significantly higher.

DrugExpected Recovery (%) with Acidic Protocol (pH < pKa - 2)
Ibuprofen> 85
Naproxen> 85
Diclofenac> 85
Salicylic Acid> 85
Warfarin> 85

Note: The expected recovery percentages are based on established principles of liquid-liquid extraction for acidic compounds and may vary depending on the specific experimental conditions and the drug's partition coefficient.

Experimental Protocol: Liquid-Liquid Extraction of Acidic Drugs

Materials
  • Solvent: this compound (analytical grade)

  • Aqueous Sample: Containing the acidic drug of interest (e.g., plasma, urine, or a buffered solution)

  • Acidifying Agent: 1 M Hydrochloric Acid (HCl) or other suitable strong acid

  • pH Indicating Strips or pH Meter

  • Vortex Mixer

  • Centrifuge

  • Separatory Funnel or appropriate extraction tubes

  • Pipettes

  • Collection Vials

Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation cluster_post Post-Extraction start Start with Aqueous Sample ph_adjust Adjust pH to < pKa - 2 with 1M HCl start->ph_adjust add_solvent Add this compound ph_adjust->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge collect_organic Collect Upper Organic Layer (this compound) centrifuge->collect_organic aqueous_layer Aqueous Layer (Discard or Re-extract) evaporate Evaporate Solvent collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Analyze reconstitute->analysis

Caption: Workflow for the liquid-liquid extraction of acidic drugs.

Step-by-Step Procedure
  • Sample Preparation and pH Adjustment:

    • Pipette a known volume of the aqueous sample (e.g., 1 mL) into a suitable extraction tube.

    • Determine the pKa of the target acidic drug (refer to Table 1 or other literature sources).

    • Slowly add 1 M HCl dropwise to the aqueous sample. After each addition, briefly vortex and measure the pH using a calibrated pH meter or pH strips.

    • Continue adding acid until the pH of the aqueous sample is at least 2 units below the pKa of the drug.[1] For example, for Ibuprofen (pKa ≈ 4.5), adjust the pH to ≤ 2.5.

  • Liquid-Liquid Extraction:

    • Add a measured volume of this compound to the extraction tube. A typical solvent-to-sample ratio is 2:1 or 3:1 (e.g., 2 or 3 mL of this compound for 1 mL of aqueous sample).

    • Cap the tube securely and vortex vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the neutral drug into the organic phase.

    • Centrifuge the sample at approximately 3000-4000 rpm for 5-10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection of the Organic Phase:

    • Two distinct layers should be visible after centrifugation. Since this compound is less dense than water, it will be the upper layer.

    • Carefully pipette the upper organic layer (this compound) and transfer it to a clean collection vial.

  • Drying and Reconstitution (Optional but Recommended):

    • Evaporate the this compound from the collection vial under a gentle stream of nitrogen at room temperature or slightly elevated temperature.

    • Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for chromatographic analysis) to a desired final volume.

  • Analysis:

    • The reconstituted sample is now ready for analysis by methods such as HPLC, GC-MS, or LC-MS/MS.

Signaling Pathway of Drug Partitioning

The following diagram illustrates the principle of how pH adjustment influences the partitioning of an acidic drug (HA) between the aqueous and organic phases.

Partitioning_Pathway cluster_organic Organic Phase (this compound) HA_ionized Ionized Drug (A⁻) HA_neutral Neutral Drug (HA) HA_ionized->HA_neutral + H⁺ (Acidification) HA_neutral->HA_ionized - H⁺ (Basification) HA_organic Neutral Drug (HA) HA_neutral->HA_organic Extraction

Caption: pH-dependent partitioning of an acidic drug.

References

Application Notes and Protocols for GC-MS Calibration Using 1-Chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and reliable quantification of volatile organic compounds (VOCs) is critical in various fields, including environmental monitoring, pharmaceutical analysis, and toxicology. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these compounds.[1][2] Effective calibration is the cornerstone of accurate quantitative analysis. 1-Chlorobutane, a common laboratory solvent and chemical intermediate, can serve as a reliable calibration standard for GC-MS analysis of VOCs due to its volatility and distinct mass spectrum.

This document provides detailed application notes and protocols for the use of this compound as a standard for GC-MS calibration. These guidelines are intended for researchers, scientists, and drug development professionals who require precise and accurate quantification of volatile analytes.

Experimental Protocols

Preparation of this compound Calibration Standards

The preparation of accurate calibration standards is a critical first step in the calibration process. High-purity this compound and a suitable solvent, such as methanol (B129727) or hexane, are required.

Materials:

  • This compound (≥99.5% purity)

  • Methanol, Purge-and-Trap grade or equivalent

  • Class A volumetric flasks (10 mL, 50 mL, 100 mL)

  • Micropipettes

Procedure for Stock Standard Preparation (1000 µg/mL):

  • Ensure all glassware is scrupulously clean and dry.

  • In a well-ventilated fume hood, pipette 112.4 µL of this compound (density = 0.89 g/mL) into a 100 mL volumetric flask partially filled with methanol.

  • Bring the flask to volume with methanol.

  • Cap and invert the flask several times to ensure thorough mixing. This stock solution has a concentration of 1000 µg/mL.

  • Store the stock solution at 4°C in an amber, sealed vial.

Procedure for Working Standard Dilutions:

Prepare a series of working standards by serial dilution of the stock solution. The following table provides an example dilution scheme to generate a five-point calibration curve.

Target Concentration (µg/mL)Volume of Stock/Previous Standard (mL)Final Volume (mL)Diluent
10010 of 1000 µg/mL Stock100Methanol
505 of 1000 µg/mL Stock100Methanol
101 of 1000 µg/mL Stock100Methanol
55 of 100 µg/mL Working Standard100Methanol
11 of 100 µg/mL Working Standard100Methanol
GC-MS Instrumentation and Parameters

The following parameters are provided as a general guideline and may require optimization based on the specific instrumentation and analytical goals. These are typical conditions for the analysis of volatile organic compounds.

Gas Chromatograph (GC) Parameters:

ParameterValue
Column Rtx-VMS, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)
Injector Temperature 200°C
Injection Mode Splitless (or Split, depending on concentration)
Carrier Gas Helium or Hydrogen
Flow Rate 1.2 mL/min (constant flow)
Oven Program Initial: 40°C, hold for 2 minRamp: 10°C/min to 200°CHold: 2 min

Mass Spectrometer (MS) Parameters:

ParameterValue
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 35-300) and/or Selected Ion Monitoring (SIM)
Solvent Delay 2 minutes

Selected Ion Monitoring (SIM) for this compound:

For enhanced sensitivity and selectivity, SIM mode can be utilized. The characteristic ions for this compound are:

Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
569294

The presence of the molecular ions at m/z 92 and 94 in a ~3:1 ratio is characteristic of a monochlorinated compound.[3] The base peak is typically m/z 56.[3]

Data Presentation

Quantitative Data Summary

The performance of the calibration curve should be evaluated based on its linearity (correlation coefficient, R²) and the limits of detection (LOD) and quantification (LOQ). The following table summarizes expected performance data.

ParameterExpected Value
Calibration Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL

Note: LOD and LOQ are estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from standard preparation to data analysis for GC-MS calibration using this compound.

GCMS_Workflow cluster_prep Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock 1. Prepare 1000 µg/mL This compound Stock Working 2. Perform Serial Dilutions for Working Standards Stock->Working Dilute Injection 3. Inject Standards into GC-MS Working->Injection Acquisition 4. Acquire Data (Full Scan or SIM) Injection->Acquisition Integration 5. Integrate Peak Areas Acquisition->Integration Calibration 6. Construct Calibration Curve Integration->Calibration Quantification 7. Determine Linearity, LOD, LOQ Calibration->Quantification

Caption: Workflow for GC-MS calibration using this compound.

GC-MS Process Overview

This diagram provides a conceptual overview of the processes occurring within the GC-MS instrument during the analysis of this compound.

GCMS_Process cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (Vaporization) Column GC Column (Separation) Injector->Column Carrier Gas Flow IonSource Ion Source (Ionization & Fragmentation) Column->IonSource Elution MassAnalyzer Mass Analyzer (m/z Separation) IonSource->MassAnalyzer Detector Detector (Signal Generation) MassAnalyzer->Detector DataSystem Data System (Chromatogram & Spectrum) Detector->DataSystem Signal to Data System

References

Troubleshooting & Optimization

minimizing elimination byproducts in SN2 reactions of 1-chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize elimination byproducts in Sₙ2 reactions of 1-chlorobutane.

This guide is designed to address specific issues you may encounter during your experiments, offering detailed experimental protocols and quantitative data to inform your reaction optimization.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of but-1-ene in my reaction with this compound. What are the primary factors that favor elimination (E2) over substitution (Sₙ2)?

A1: The competition between Sₙ2 and E2 pathways is primarily influenced by four key factors:

  • Nucleophile/Base Strength and Steric Hindrance: Strong and sterically hindered bases favor the E2 pathway. While a strong nucleophile is required for an Sₙ2 reaction, a strong base can abstract a proton from the beta-carbon, leading to elimination.

  • Solvent: Polar protic solvents can solvate the nucleophile, reducing its nucleophilicity and favoring elimination.

  • Temperature: Higher reaction temperatures generally favor elimination over substitution.[1] Elimination reactions have a higher activation energy than substitution reactions, and this energy barrier is more easily overcome at elevated temperatures.

  • Substrate Structure: While this compound is a primary alkyl halide and inherently favors the Sₙ2 pathway due to minimal steric hindrance, the other factors can still promote E2 competition.

Q2: What is the ideal type of nucleophile to maximize the Sₙ2 product and minimize the E2 byproduct?

A2: To maximize the Sₙ2 product, you should use a strong nucleophile that is a relatively weak base. Good examples include iodide (I⁻), cyanide (CN⁻), and azide (B81097) (N₃⁻). While strong bases like hydroxide (B78521) (OH⁻) and alkoxides (RO⁻) can be effective nucleophiles for primary halides, they also increase the likelihood of elimination. The use of bulky bases, such as potassium tert-butoxide, will almost exclusively lead to the E2 product.

Q3: Which solvent should I choose to favor the Sₙ2 reaction?

A3: Polar aprotic solvents are the best choice for Sₙ2 reactions. These solvents can dissolve the nucleophile but do not solvate it as strongly as polar protic solvents. This "naked" nucleophile is more reactive and better able to participate in the backside attack required for the Sₙ2 mechanism. Commonly used polar aprotic solvents include:

Q4: How does temperature affect the ratio of Sₙ2 to E2 products?

A4: Increasing the reaction temperature will almost always increase the proportion of the elimination (E2) product. Elimination reactions are more entropically favored than substitution reactions. Therefore, to minimize the formation of but-1-ene, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. If a reaction is slow at room temperature, gentle heating may be necessary, but excessive heat should be avoided.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of Sₙ2 product and high yield of but-1-ene 1. The nucleophile is too basic or sterically hindered.2. The reaction temperature is too high.3. A polar protic solvent was used.1. Switch to a less basic, non-bulky nucleophile (e.g., NaCN, NaI).2. Lower the reaction temperature. Consider running the reaction at room temperature or even 0 °C.3. Use a polar aprotic solvent such as DMSO, DMF, or acetone.
Slow or incomplete reaction 1. The nucleophile is too weak.2. The reaction temperature is too low.3. Poor leaving group ability of chloride.1. Use a stronger nucleophile.2. Gradually increase the reaction temperature while monitoring for the formation of elimination byproducts.3. Consider adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction) to in situ generate the more reactive 1-iodobutane.
Formation of multiple unexpected byproducts 1. The solvent is not inert.2. The starting materials are impure.3. Side reactions are occurring due to prolonged reaction times or high temperatures.1. Ensure the use of a high-purity, anhydrous polar aprotic solvent.2. Purify the this compound and the nucleophile before use.3. Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed.

Quantitative Data on Product Distribution

Nucleophile Solvent Temperature Major Product Minor Product Reference
NaOHDMSORoom Temp.Butan-1-ol (Sₙ2)But-1-ene (E2)General Principle
NaOCH₂CH₃Ethanol25 °CEthyl butyl ether (Sₙ2)But-1-ene (E2)General Principle
NaOCH₂CH₃Ethanol55 °CEthyl butyl ether (Sₙ2)But-1-ene (E2, increased %)General Principle
KOC(CH₃)₃t-BuOHRoom Temp.But-1-ene (E2)Minor Sₙ2General Principle
NaCNDMSO~100 °CPentanenitrile (Sₙ2)Minimal E2General Principle

Experimental Protocols

Protocol 1: Synthesis of Butan-1-ol via Sₙ2 Reaction of this compound with Sodium Hydroxide

Objective: To synthesize butan-1-ol from this compound with minimal formation of but-1-ene.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, distillation apparatus

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide (1.2 equivalents) in a minimal amount of water and then add anhydrous DMSO.

  • Add this compound (1.0 equivalent) to the flask.

  • Stir the reaction mixture at room temperature and monitor the progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • If the reaction is slow, gently heat the mixture to 40-50 °C. Avoid higher temperatures to minimize elimination.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude butan-1-ol by fractional distillation.

Protocol 2: Synthesis of Pentanenitrile via Sₙ2 Reaction of this compound with Sodium Cyanide

Objective: To synthesize pentanenitrile from this compound, a reaction that strongly favors substitution.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Diethyl ether

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, distillation apparatus

Procedure:

  • Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium cyanide (1.1 equivalents) and anhydrous DMSO.

  • Heat the mixture to approximately 90 °C with stirring to dissolve the sodium cyanide.

  • Add this compound (1.0 equivalent) dropwise to the heated solution.

  • Maintain the reaction temperature at 90-100 °C and monitor the reaction progress by GC or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing a large volume of deionized water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting pentanenitrile by vacuum distillation.

Visualizing Reaction Pathways

The following diagrams illustrate the key concepts for minimizing elimination byproducts.

S_N_2_vs_E2_Factors cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways Node_Nucleophile Nucleophile Node_SN2 Sₙ2 (Substitution) Node_Nucleophile->Node_SN2 Strong, Non-Bulky Node_E2 E2 (Elimination) Node_Nucleophile->Node_E2 Strong, Bulky Node_Solvent Solvent Node_Solvent->Node_SN2 Polar Aprotic Node_Solvent->Node_E2 Polar Protic Node_Temperature Temperature Node_Temperature->Node_SN2 Low Node_Temperature->Node_E2 High

Caption: Factors influencing the competition between Sₙ2 and E2 reactions.

Experimental_Workflow Start Start: this compound + Nucleophile Reaction_Setup Reaction Setup (Solvent, Temperature) Start->Reaction_Setup Reaction Reaction in Progress Reaction_Setup->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Drying Drying of Organic Layer Workup->Drying Purification Purification (Distillation) Drying->Purification Product Final Sₙ2 Product Purification->Product

Caption: A general experimental workflow for Sₙ2 reactions.

References

Technical Support Center: Synthesis of 1-Chlorobutane with Zinc Chloride Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-chlorobutane from 1-butanol (B46404) using a zinc chloride catalyst.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, helping you diagnose and resolve problems to improve the yield and purity of this compound.

Issue 1: Low or No Yield of this compound

Question Possible Cause Troubleshooting Steps
Why is my yield of this compound significantly lower than expected? Incomplete reaction: The reaction of primary alcohols like 1-butanol with HCl/ZnCl₂ is known to be slow at room temperature.[1][2][3]1. Increase Reaction Temperature: Reflux the reaction mixture. Heating is often necessary to achieve a reasonable reaction rate and yield for primary alcohols.[1] 2. Extend Reaction Time: Ensure the reflux time is adequate, as specified in the protocol (e.g., 2 hours).[4] 3. Check Catalyst Quality: Use anhydrous zinc chloride. The presence of water can deactivate the catalyst.
Loss of product during workup: this compound is volatile (boiling point: 78.4°C).1. Careful Distillation: Monitor the distillation temperature closely to avoid loss of product. 2. Proper Phase Separation: Ensure complete separation of the organic and aqueous layers during washing steps.
Insufficient Acid: The concentration of hydrochloric acid may be too low.1. Use Concentrated HCl: Employ concentrated hydrochloric acid as stipulated in the protocol.[4]

Issue 2: Presence of Impurities in the Final Product

Question Possible Cause Troubleshooting Steps
My final product is contaminated with unreacted 1-butanol. How can I remove it? Incomplete reaction or insufficient purification: 1. Optimize Reaction Conditions: As mentioned above, ensure adequate heating and reaction time to drive the reaction to completion. 2. Thorough Washing: Wash the crude product with concentrated sulfuric acid as it reacts with and removes residual 1-butanol.[4] 3. Fractional Distillation: Carefully perform fractional distillation to separate this compound from the higher-boiling 1-butanol (boiling point: 117.7°C).
What are the possible side products, and how can I minimize their formation? Side reactions: Under acidic and high-temperature conditions, 1-butanol can undergo side reactions.[5]1. Dehydration: Formation of butene via elimination. Maintain the reaction temperature within the recommended range to minimize this. 2. Ether Formation: Formation of dibutyl ether. Using an appropriate solvent can sometimes suppress this side reaction.[5]
My purified this compound appears cloudy or contains water. Incomplete drying: 1. Use an Effective Drying Agent: Use a sufficient amount of a suitable anhydrous drying agent like calcium chloride or magnesium sulfate.[4] 2. Allow Sufficient Drying Time: Ensure the product is in contact with the drying agent for an adequate amount of time with occasional swirling.

Frequently Asked Questions (FAQs)

Q1: What is the role of zinc chloride in this reaction?

A1: Zinc chloride acts as a Lewis acid catalyst. It coordinates with the hydroxyl group of the 1-butanol, making it a better leaving group (water) and facilitating the nucleophilic attack by the chloride ion.[6]

Q2: Why is the reaction of 1-butanol with HCl/ZnCl₂ slower than that of secondary or tertiary alcohols?

A2: The reaction mechanism for tertiary and secondary alcohols proceeds through a more stable tertiary or secondary carbocation intermediate, respectively (SN1 mechanism). Primary alcohols, like 1-butanol, would form a highly unstable primary carbocation, so the reaction is much slower and may proceed through an SN2-like mechanism.[3]

Q3: Can I use a different catalyst for this synthesis?

A3: Yes, other catalysts or reagents can be used for the conversion of 1-butanol to this compound, such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃).[7] However, the use of zinc chloride with hydrochloric acid is a common and relatively economical method.

Q4: How can I confirm the identity and purity of my this compound product?

A4: The identity and purity of the final product can be determined using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The boiling point of the purified product should also be consistent with the literature value (78.4°C).

Experimental Protocol: Synthesis of this compound

This protocol is based on established laboratory procedures for the synthesis of this compound from 1-butanol.[4]

Materials and Reagents:

ReagentQuantity
1-Butanol18.5 g (23 mL)
Anhydrous Zinc Chloride68 g
Concentrated Hydrochloric Acid47.5 g (40 mL)
Concentrated Sulfuric Acid~25 mL
5% Sodium Hydroxide (B78521) Solution10 mL
Anhydrous Calcium ChlorideAs needed

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, add 68 g of anhydrous zinc chloride and 40 mL of concentrated hydrochloric acid.

  • Addition of Alcohol: Add 18.5 g of 1-butanol to the flask.

  • Reflux: Heat the mixture to reflux and maintain for 2 hours.

  • Distillation: After reflux, distill the mixture and collect the fraction boiling below 115°C.

  • Separation: Transfer the distillate to a separatory funnel. The upper layer is the crude this compound.

  • Washing:

    • Wash the organic layer with an equal volume of concentrated sulfuric acid to remove unreacted 1-butanol.

    • Wash with 25 mL of water.

    • Wash with 10 mL of 5% sodium hydroxide solution.

    • Wash again with 25 mL of water.

  • Drying: Dry the organic layer over anhydrous calcium chloride.

  • Final Distillation: Filter the dried liquid and distill, collecting the pure this compound fraction at 75-78°C. The expected yield is 15-16 grams.[4]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_reaction Check Reaction Conditions start->check_reaction check_workup Check Workup Procedure start->check_workup incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction product_loss Product Loss? check_workup->product_loss increase_temp Increase Reflux Temperature incomplete_reaction->increase_temp increase_time Increase Reflux Time incomplete_reaction->increase_time check_catalyst Use Anhydrous ZnCl2 incomplete_reaction->check_catalyst careful_distillation Careful Distillation product_loss->careful_distillation proper_separation Proper Phase Separation product_loss->proper_separation Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions butanol 1-Butanol hcl_zncl2 + HCl / ZnCl2 butanol->hcl_zncl2 butene Butene (Elimination) butanol->butene High Temp. dibutyl_ether Dibutyl Ether (Condensation) butanol->dibutyl_ether High Temp. chlorobutane This compound (Desired Product) hcl_zncl2->chlorobutane

References

Technical Support Center: Troubleshooting Phase Separation in 1-Chlorobutane Extractions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for phase separation issues encountered during liquid-liquid extractions using 1-chlorobutane.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a suitable solvent for liquid-liquid extraction?

This compound is an effective solvent for extractions due to several key properties. It is less dense than water, causing it to form the upper organic layer, which can simplify the separation process.[1] It is also a versatile solvent capable of extracting a wide range of nonpolar drugs.[2] For many basic drugs, extraction yields are high when performed at an alkaline pH.[3][4] A significant advantage of this compound is its performance in the presence of fats, as it shows minimal drops in extraction recoveries in samples with high triglyceride concentrations, unlike other common extraction solvents.[1]

Q2: What are the most common causes of poor phase separation?

The most frequent issue leading to poor phase separation is the formation of emulsions.[5] Emulsions are dispersions of one liquid phase in another and can be caused by vigorous shaking, the presence of surfactants or detergents in the sample, or high concentrations of macromolecules like proteins.[5][6] Other issues can include the formation of a third phase at the interface or changes in solvent polarity due to the presence of co-solvents.

Q3: How does pH affect the extraction efficiency and phase separation with this compound?

The pH of the aqueous phase is a critical parameter in liquid-liquid extractions as it affects the ionization state of the analyte. For acidic or basic compounds, adjusting the pH can significantly alter their partition coefficient between the aqueous and organic phases.[7] For basic drugs, extractions with this compound are often carried out at an alkaline pH (e.g., pH 9) to ensure the analyte is in its neutral, more hydrophobic form, thus favoring its partitioning into the organic phase.[3][4] Conversely, acidic compounds are more efficiently extracted at an acidic pH.[3] Incorrect pH can lead to poor extraction efficiency and may in some cases contribute to emulsion formation if the analyte itself has surfactant-like properties at a certain pH.

Q4: What is a "third phase" and how can I resolve it?

A third phase is the formation of a distinct layer between the aqueous and organic phases during a liquid-liquid extraction.[8] This phenomenon is often attributed to the limited solubility of the extracted complex in the organic solvent.[9] The formation of a third phase can be influenced by factors such as the concentration of the analyte, the presence of salts, and the temperature of the system. To resolve a third phase, one might try diluting the sample, altering the pH, or adding a "phase modifier," which is a co-solvent that increases the solubility of the extracted species in the organic phase.[10][11]

Troubleshooting Guide

Problem: An Emulsion Has Formed Between the Aqueous and this compound Layers.

An emulsion is a common issue in liquid-liquid extractions, appearing as a cloudy or milky layer between the two phases.[6]

Initial Troubleshooting Steps:

A logical workflow for troubleshooting emulsion formation can help to systematically address the problem.

Troubleshooting_Emulsion start Emulsion Formed gentle_swirl Allow to Stand or Gently Swirl start->gentle_swirl salt Add Saturated NaCl (Brine) gentle_swirl->salt If no separation success Phases Separated gentle_swirl->success If separation occurs centrifuge Centrifuge the Mixture salt->centrifuge If no separation salt->success If separation occurs filter Filter Through Glass Wool or Phase Separation Paper centrifuge->filter If no separation centrifuge->success If separation occurs ph_adjust Adjust pH of Aqueous Phase filter->ph_adjust If no separation filter->success If separation occurs solvent_add Add a Small Amount of a Different Organic Solvent ph_adjust->solvent_add If no separation ph_adjust->success If separation occurs solvent_add->success If separation occurs fail Persistent Emulsion solvent_add->fail If no separation

Caption: A flowchart for troubleshooting emulsion formation.

Detailed Solutions:

  • Mechanical and Physical Methods:

    • Patience and Gentle Agitation: Sometimes, simply allowing the separation funnel to stand undisturbed for a period can allow the emulsion to break. Gentle swirling or tapping of the funnel can also aid in coalescence.[6]

    • Centrifugation: This is often the most effective method for breaking emulsions.[6] The increased gravitational force helps to coalesce the dispersed droplets.[12]

    • Filtration: Passing the emulsified mixture through a plug of glass wool or phase separation filter paper can help to break the emulsion.[5]

  • Chemical Methods:

    • "Salting Out": Adding a saturated solution of sodium chloride (brine) or another salt increases the ionic strength of the aqueous phase.[5][12] This can decrease the solubility of the organic solvent in the aqueous layer and force surfactant-like molecules into one of the phases, leading to the collapse of the emulsion.[5][12]

    • pH Adjustment: If the emulsion is caused by a substance that has different properties at different pH values (like a fatty acid), adjusting the pH of the aqueous layer can break the emulsion.[6]

    • Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to dissolve the emulsifying agent.[5][12]

Problem: The Extraction Yield for My Analyte is Low.

Low recovery of the target compound can be due to several factors.

Troubleshooting Steps:

  • Verify the pH of the Aqueous Phase: The extraction efficiency of ionizable compounds is highly dependent on the pH of the aqueous solution.[7] Ensure the pH is optimized to keep your analyte in its neutral form. For basic compounds, a pH of 9 is often effective for extraction with this compound.[3] For acidic compounds, a lower pH is required.[3]

  • Increase the Number of Extractions: Performing multiple extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume.

  • Check for Analyte Solubility: While this compound is a good solvent for many nonpolar compounds, some polar substances have low solubility and therefore poor extraction yields.[2][3] In such cases, a more polar extraction solvent may be necessary.[3]

Data Presentation

Table 1: Extraction Yields of Various Drugs with this compound at pH 9

The following table summarizes the extraction yields of several compounds from an aqueous solution at pH 9 using this compound. This data can help in determining the suitability of this compound for the extraction of specific analytes.

Drug ClassCompoundExtraction Yield (%)
Benzodiazepines Diazepam> 80
Flunitrazepam> 80
Clonazepam> 80
Antidepressants Amitriptyline> 80
Imipramine> 80
Opioids Fentanyl> 80
Methadone> 80
Morphine< 20
Stimulants Cocaine> 80
Benzoylecgonine< 20
Caffeine< 20
NSAIDs Diclofenac< 20
Indomethacin< 20
Barbiturates Phenobarbitone< 20

Data adapted from a systematic evaluation of this compound for liquid-liquid extraction of drugs.[3]

Experimental Protocols

Protocol: Breaking Emulsions in this compound Extractions

This protocol provides a general workflow for breaking emulsions. The specific steps and their order can be adapted based on the nature of the sample and the stability of the emulsion.

Emulsion_Breaking_Protocol cluster_prep Preparation cluster_steps Procedure cluster_outcome Outcome cluster_further_action Further Action (If Emulsion Persists) prep1 Transfer the entire mixture (both phases and the emulsion) to a centrifuge tube. step1 Add 1-2 mL of saturated NaCl (brine) solution. prep1->step1 step2 Gently invert the tube several times to mix. step1->step2 step3 Centrifuge at 2000-3000 x g for 5-10 minutes. step2->step3 step4 Inspect for phase separation. step3->step4 success Clear phase separation is observed. Carefully pipette the desired layer. step4->success Separation achieved fail Emulsion persists. step4->fail No separation action1 Consider filtration through glass wool or phase separation paper. fail->action1 action2 If applicable, adjust the pH of the aqueous phase and repeat centrifugation. action1->action2

Caption: A step-by-step protocol for breaking emulsions.

Methodology:

  • Transfer to Centrifuge Tube: Carefully transfer the entire contents of the separatory funnel, including the emulsion and both liquid phases, into an appropriate-sized centrifuge tube.

  • Add Salt: Add a small volume (e.g., 1-2 mL for a 50 mL total volume) of saturated sodium chloride (brine) solution to the centrifuge tube.[6]

  • Mix Gently: Cap the tube and gently invert it several times to mix the brine with the aqueous phase. Avoid vigorous shaking, which could worsen the emulsion.[5]

  • Centrifuge: Centrifuge the mixture at a moderate speed (e.g., 2000-3000 x g) for 5 to 10 minutes.[6]

  • Inspect and Separate: After centrifugation, inspect the tube for a clear boundary between the aqueous and organic layers. If the phases have separated, carefully remove the desired layer using a pipette.

  • Further Troubleshooting (if necessary): If a significant emulsion remains, consider filtering the mixture through a glass wool plug or specialized phase separation paper.[5] Alternatively, if the nature of the analyte and sample allows, careful adjustment of the aqueous phase pH followed by re-centrifugation can be attempted.[6]

References

Technical Support Center: Optimizing Selective Free-Radical Chlorination of 1-Chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective free-radical chlorination of 1-chlorobutane.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the free-radical chlorination of this compound?

A1: The reaction proceeds via a free-radical chain mechanism, which is divided into three stages: initiation, propagation, and termination.[1][2]

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN - azobisisobutyronitrile) or by UV light to form radicals. These radicals then react with the chlorine source, typically sulfuryl chloride (SO₂Cl₂), to generate chlorine radicals (Cl•).

  • Propagation: A chlorine radical abstracts a hydrogen atom from this compound, forming a chlorobutyl radical and hydrogen chloride (HCl). This alkyl radical then reacts with sulfuryl chloride to yield a dichlorobutane product and a new chlorine radical, which continues the chain.[3]

  • Termination: The reaction ceases when two radicals combine to form a stable, non-radical product.[1]

Q2: What are the possible isomeric products of the monochlorination of this compound?

A2: The monochlorination of this compound can yield four different dichlorobutane isomers: 1,1-dichlorobutane, 1,2-dichlorobutane, 1,3-dichlorobutane, and 1,4-dichlorobutane.[2]

Q3: How does temperature influence the selectivity of the chlorination of this compound?

A3: In free-radical chlorination, lower temperatures generally lead to higher selectivity, while higher temperatures result in lower selectivity. At elevated temperatures, the chlorine radical is more reactive and less discriminating, leading to a product distribution that is closer to the statistical ratio of available hydrogen atoms.[4] Conversely, at lower temperatures, the radical has less energy and is more selective, preferentially abstracting the hydrogen that leads to the most stable radical intermediate.

Q4: Which factors determine the reactivity of the different C-H bonds in this compound?

A4: Two primary factors influence the reactivity of the C-H bonds:

  • Radical Stability: The stability of the resulting chlorobutyl radical intermediate plays a crucial role. The order of stability for free radicals is tertiary > secondary > primary. Therefore, abstraction of a hydrogen atom that leads to a more stable secondary radical is generally favored over one that forms a primary radical.[1]

  • Polar Effects: The electron-withdrawing inductive effect of the chlorine atom already present on the this compound molecule strengthens the C-H bonds on the carbons closest to it (C1 and C2).[2] This effect decreases with distance, making the C-H bonds on C3 and C4 weaker and therefore more susceptible to radical attack.

Troubleshooting Guide

Issue 1: Low or no product yield.

  • Possible Cause: Ineffective initiation of the reaction.

    • Solution: Ensure that your radical initiator (e.g., AIBN, ABCN) is not expired and has been stored correctly. If using photochemical initiation, verify the intensity and wavelength of your UV light source. For thermal initiation, confirm that the reaction has reached the required temperature for the initiator to decompose at an appropriate rate.

  • Possible Cause: Presence of radical inhibitors.

    • Solution: Oxygen can act as a radical inhibitor. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Additionally, check your reagents and solvents for any impurities that might quench the radical chain reaction.

Issue 2: Significant formation of polychlorinated products.

  • Possible Cause: High concentration of the chlorinating agent relative to the substrate.

    • Solution: To favor monochlorination, use a large excess of this compound relative to the chlorinating agent (sulfuryl chloride).[3][5] This increases the probability that a chlorine radical will encounter a molecule of this compound rather than a dichlorobutane product.

Issue 3: Product distribution does not favor the expected isomer.

  • Possible Cause: Reaction temperature is too high, reducing selectivity.

    • Solution: As a general principle, decreasing the reaction temperature will increase the selectivity for the formation of the thermodynamically most stable radical intermediate.[4] For this compound, this would favor abstraction at the C3 position. Consider running the reaction at a lower temperature, though this may require a longer reaction time or a more efficient low-temperature initiator.

  • Possible Cause: Inaccurate product analysis.

    • Solution: Verify the calibration of your gas chromatograph (GC) and the identity of each peak, for example, by GC-MS. The retention times for the dichlorobutane isomers are typically in the order of their boiling points.[6]

Data Presentation

Table 1: Product Distribution in Free-Radical Chlorination at Different Temperatures

AlkaneTemperature (°C)ProductProduct Distribution (%)
This compound~80 (Reflux)1,1-dichlorobutane7.8
1,2-dichlorobutane22.7
1,3-dichlorobutane44.4
1,4-dichlorobutane25.1
Propane (B168953)*251-chloropropane45
2-chloropropane55

*Note: Data for propane is used to illustrate the general principle of temperature's effect on selectivity in free-radical chlorination due to the lack of available low-temperature data for this compound. The data for this compound was obtained from a reaction conducted at reflux temperature.

Experimental Protocols

Key Experiment: Free-Radical Chlorination of this compound at Reflux

This protocol is based on common laboratory procedures for the free-radical chlorination of this compound using sulfuryl chloride as the chlorinating agent and AIBN as the initiator.[3][7]

Materials:

  • This compound

  • Sulfuryl chloride (SO₂Cl₂)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar and magnetic stir plate

  • Gas trap (to neutralize HCl and SO₂ byproducts)

  • Separatory funnel

  • Sodium bicarbonate solution (aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reaction Setup: Assemble a reflux apparatus in a fume hood. To a dry round-bottom flask containing a stir bar, add a significant molar excess of this compound.

  • Reagent Addition: In the fume hood, carefully add sulfuryl chloride to the reaction flask, followed by a catalytic amount of AIBN.

  • Initiation and Reflux: Heat the mixture to a gentle reflux (approximately 80°C) using a heating mantle. Allow the reaction to proceed under reflux for a specified time (e.g., 20-30 minutes). The progress of the reaction can be monitored by the evolution of gases (HCl and SO₂), which should be vented through a gas trap containing a basic solution.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a chilled sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

  • Drying and Isolation: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄). Decant or filter the dried organic solution to remove the drying agent.

  • Analysis: Analyze the resulting solution of dichlorobutane isomers and unreacted this compound by gas chromatography (GC) to determine the product distribution.[6]

Mandatory Visualizations

G cluster_temp Temperature Effect on Selectivity cluster_reactivity Chlorine Radical Reactivity cluster_products Product Distribution high_temp High Temperature (e.g., Reflux) high_reactivity High Reactivity Low Selectivity high_temp->high_reactivity leads to low_temp Low Temperature (e.g., Room Temp) low_reactivity Low Reactivity High Selectivity low_temp->low_reactivity leads to statistical_products Near Statistical Product Ratio high_reactivity->statistical_products results in thermo_product Favors Thermodynamically Most Stable Radical low_reactivity->thermo_product results in

Caption: Logical workflow of temperature's influence on selectivity.

G cluster_workflow Experimental Workflow A 1. Reaction Setup (this compound, SO₂Cl₂, AIBN) B 2. Reflux (Thermal Initiation) A->B C 3. Aqueous Workup (NaHCO₃, Brine) B->C D 4. Drying (Anhydrous Na₂SO₄) C->D E 5. Product Analysis (Gas Chromatography) D->E

Caption: Simplified experimental workflow for the reaction.

References

preventing the formation of dibutyl ether during 1-chlorobutane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-chlorobutane from 1-butanol (B46404). The primary focus is on preventing the unwanted formation of the side-product, dibutyl ether.

Frequently Asked Questions (FAQs)

Q1: Why is dibutyl ether forming as a byproduct during my this compound synthesis?

A1: Dibutyl ether is formed through an acid-catalyzed condensation reaction between two molecules of 1-butanol, where a molecule of water is eliminated.[1] This reaction competes with the desired nucleophilic substitution reaction that produces this compound. Both pathways begin with the protonation of the alcohol's hydroxyl group by an acid catalyst to form a good leaving group (water).[1][2][3]

  • Desired Reaction (SN2): A chloride ion (Cl⁻) acts as a nucleophile, attacking the protonated 1-butanol to yield this compound.[4][5]

  • Side Reaction (Ether Formation): A second, unprotonated molecule of 1-butanol acts as a nucleophile, attacking the protonated 1-butanol to form dibutyl ether after deprotonation.[1]

Q2: What is the role of the acid catalyst, and which one should I use?

A2: The acid catalyst is essential for protonating the hydroxyl group of 1-butanol, converting it into a much better leaving group (H₂O).[3] However, the choice of acid is critical:

  • Hydrochloric Acid (HCl): This is the preferred acid as it serves as both the catalyst and the source of the chloride nucleophile. Using concentrated or gaseous HCl ensures a high concentration of chloride ions, favoring the desired SN2 reaction.[6][7]

  • Sulfuric Acid (H₂SO₄): While a strong acid, H₂SO₄ should be used with caution or avoided. It is a powerful dehydrating agent, which can promote the condensation reaction leading to ether formation.[8] Furthermore, its conjugate base (HSO₄⁻) is a poor nucleophile, meaning it won't compete with the alcohol nucleophile, thus increasing the likelihood of dibutyl ether formation.[9]

  • Lewis Acids (e.g., Zinc Chloride, ZnCl₂): Often used with HCl, a Lewis acid like ZnCl₂ coordinates to the hydroxyl oxygen, further weakening the C-O bond and making it an even better leaving group for the chloride ion to displace.[6][10][11]

Q3: How can I adjust my experimental conditions to minimize dibutyl ether formation?

A3: Optimizing reaction conditions is key to maximizing the yield of this compound. The primary strategy is to favor the SN2 kinetics over the competing ether synthesis.

  • Maximize Nucleophile Concentration: Ensure a high concentration of chloride ions relative to 1-butanol. This can be achieved by using concentrated hydrochloric acid or by bubbling hydrogen chloride gas through the reaction mixture.[6][12]

  • Control Temperature: While heating is necessary to drive the reaction, excessive temperatures can favor the ether formation and elimination side reactions. A typical temperature range is 100-115°C.[6] Continuous removal of the lower-boiling this compound product via distillation as it forms can help drive the equilibrium towards the desired product and prevent it from undergoing further reactions.[12][13]

  • Molar Ratio of Reactants: Use a molar excess of the chlorinating agent (HCl) relative to 1-butanol to ensure the alcohol is the limiting reagent and to maintain a high concentration of the chloride nucleophile.

Q4: I've already completed the reaction and have dibutyl ether in my product mixture. How can I remove it?

A4: If dibutyl ether has formed, it can be separated during the workup and purification steps.

  • Washing with Sulfuric Acid: Unreacted 1-butanol and the dibutyl ether byproduct can be removed by washing the crude organic layer with cold, concentrated sulfuric acid.[11] The ether and alcohol are basic enough to be protonated and dissolve in the strong acid.

  • Fractional Distillation: this compound and dibutyl ether have significantly different boiling points, making fractional distillation an effective purification method.

    • Boiling Point of this compound: ~78°C[14]

    • Boiling Point of Dibutyl Ether: ~142°C

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low Yield of this compound, High Yield of Dibutyl Ether 1. Insufficient chloride ion concentration. 2. Use of sulfuric acid as the primary catalyst. 3. Reaction temperature is too high.1. Use concentrated HCl or bubble HCl gas through the mixture.[6] 2. Use HCl with a Lewis acid catalyst (e.g., ZnCl₂). Avoid H₂SO₄.[10][11] 3. Maintain reaction temperature around 100-115°C and consider removing the product by distillation as it forms.[6]
Significant Formation of 1-Butene Reaction temperature is excessively high, favoring the E2 elimination pathway.Lower the reaction temperature. Ensure even heating with a suitable heating mantle and stirring.
Reaction is Slow or Incomplete 1. Insufficient acid catalyst. 2. Low reaction temperature.1. Ensure an adequate amount of catalyst (e.g., ZnCl₂) is used.[11] 2. Increase the temperature to the recommended range (100-115°C) and ensure efficient reflux.[6]

Reaction and Troubleshooting Workflows

The following diagrams illustrate the chemical pathways and a logical troubleshooting process.

G Diagram 1: Competing Reaction Pathways cluster_0 cluster_1 Desired SN2 Pathway cluster_2 Competing Ether Formation 1-Butanol 1-Butanol Protonated Butanol Protonated 1-Butanol 1-Butanol->Protonated Butanol + H⁺ H_plus H⁺ (Acid Catalyst) This compound This compound (Desired Product) Protonated Butanol->this compound + Cl⁻ Protonated Ether Protonated Dibutyl Ether Protonated Butanol->Protonated Ether + 1-Butanol Cl_minus Cl⁻ (from HCl) Butanol_nuc 1-Butanol (Nucleophile) H2O_1 H₂O Dibutyl Ether Dibutyl Ether (Byproduct) Protonated Ether->Dibutyl Ether - H⁺ H2O_2 H₂O H_plus_2 H⁺

Diagram 1: Competing Reaction Pathways

G Diagram 2: Troubleshooting Workflow start High Dibutyl Ether Content Detected in Product q1 Was H₂SO₄ used as the primary acid catalyst? start->q1 a1 Replace H₂SO₄ with concentrated HCl. Use ZnCl₂ as a co-catalyst. q1->a1 Yes q2 Was the concentration of HCl low or diluted? q1->q2 No end_node Re-run experiment and analyze product mixture. a1->end_node a2 Use highly concentrated HCl or bubble HCl gas through the reaction mixture. q2->a2 Yes q3 Was the reaction temperature significantly above 115°C? q2->q3 No a2->end_node a3 Reduce temperature to ~100-115°C. Consider fractional distillation during the reaction. q3->a3 Yes q3->end_node No a3->end_node

Diagram 2: Troubleshooting Workflow

Experimental Protocol: Synthesis of this compound with Minimized Ether Formation

This protocol is adapted from established methods that favor the SN2 pathway by using a high concentration of hydrochloric acid and a Lewis acid catalyst.[11]

Materials:

  • 1-Butanol

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Concentrated Sulfuric Acid (H₂SO₄) (for workup)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Calcium Chloride (CaCl₂)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: Place 68g of anhydrous zinc chloride and 47.5 mL of concentrated hydrochloric acid into a 250 mL round-bottom flask equipped with a reflux condenser.

  • Addition of Alcohol: Carefully add 18.5g (23 mL) of 1-butanol to the flask through the condenser.

  • Reflux: Gently heat the mixture to a reflux for 2 hours using a heating mantle. Ensure constant stirring if using a magnetic stir bar.

  • Cooling and Distillation: After the reflux period, allow the mixture to cool. Arrange the apparatus for distillation and collect the fraction boiling below 115°C. This fraction will contain this compound, water, and some unreacted starting material.

  • Workup - Layer Separation: Transfer the collected distillate to a separatory funnel. The upper organic layer contains the crude this compound.

  • Workup - Acid Wash: Carefully separate the upper organic layer. To remove unreacted alcohol and any dibutyl ether byproduct, cool the organic layer in an ice bath and add an equal volume of cold, concentrated H₂SO₄. Shake gently and allow the layers to separate. Discard the lower acid layer. This step is crucial for removing ether impurities.

  • Workup - Neutralization: Wash the organic layer sequentially with 25 mL of water, 25 mL of 5% NaHCO₃ solution (to neutralize any remaining acid), and finally with another 25 mL of water.

  • Drying: Transfer the washed organic layer to a clean, dry flask and add a small amount of anhydrous calcium chloride to remove residual water. Let it stand for 10-15 minutes.

  • Final Purification: Decant or filter the dried liquid into a distillation flask and perform a final fractional distillation. Collect the pure this compound fraction that distills at 75-78°C.[11]

References

purification of 1-chlorobutane from unreacted butanol and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 1-Chlorobutane

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of this compound from reaction mixtures typically containing unreacted 1-butanol (B46404) and various byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound synthesis reaction?

The primary impurities are unreacted 1-butanol, water, and byproducts such as dibutyl ether and butenes, which can form through side reactions.[1][2] Depending on the chlorinating agent used, acidic residues like hydrochloric acid may also be present.[3][4] In cases of free-radical chlorination, various dichlorobutane isomers can also be formed.[5][6]

Q2: Why is it necessary to wash the crude this compound with a sodium bicarbonate solution?

Washing with a sodium bicarbonate solution is crucial for neutralizing and removing any remaining acidic components from the reaction, such as excess hydrochloric acid.[5][7] Sodium bicarbonate is a weak base, which makes it effective at neutralizing strong acids without causing unwanted side reactions, like hydrolysis, that a stronger base such as sodium hydroxide (B78521) might induce.[7][8] This step is vital for preventing degradation of the product and corrosion of distillation equipment.

Q3: What is the purpose of the final wash with saturated sodium chloride (brine)?

A final wash with a saturated sodium chloride solution (brine) helps to remove the majority of dissolved water from the organic layer before the final drying step.[5] It works by reducing the solubility of the organic product in the aqueous phase, thereby improving the separation of the two layers. This wash also aids in breaking up any emulsions that may have formed.[9]

Q4: Which drying agent is most suitable for this compound?

Anhydrous sodium sulfate (B86663), anhydrous magnesium sulfate, and anhydrous calcium chloride are all commonly used and effective drying agents for this compound.[3][4][5] The choice often depends on availability and the specific requirements of the experiment. It is important to use a sufficient amount to ensure all water is removed, which is indicated by the drying agent no longer clumping together and the liquid becoming clear.[9]

Q5: How can this compound be effectively separated from unreacted 1-butanol?

Fractional distillation is the most effective method for separating this compound from 1-butanol.[10] This is due to the significant difference in their boiling points, with this compound boiling at approximately 78°C and 1-butanol at around 117-118°C.[10][11] This large difference allows for a clean separation, where the lower-boiling this compound is distilled first, leaving the higher-boiling 1-butanol behind.[10]

Troubleshooting Guide

Problem: An emulsion has formed during the aqueous wash, and the layers will not separate.

  • Cause: Vigorous shaking of the separatory funnel, especially when the crude product contains surfactant-like impurities, can lead to the formation of a stable emulsion.[12]

  • Solution:

    • Gentle Agitation: In the future, use gentle swirling or inverting of the separatory funnel instead of vigorous shaking to mix the layers.[12]

    • Salting Out: Add a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer will help to break the emulsion by decreasing the mutual solubility of the components.[12]

    • Filtration: Pass the mixture through a plug of glass wool, which can help to coalesce the dispersed droplets.[12]

    • Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning for a few minutes can force the layers to separate.[12]

Problem: The final product is cloudy or contains water droplets after distillation.

  • Cause: The crude product was not dried sufficiently before distillation. Water can co-distill with this compound as a low-boiling azeotrope.

  • Solution:

    • Ensure Thorough Drying: Before distillation, ensure the organic layer is clear and free-flowing after adding the drying agent. If the drying agent clumps, add more until some remains free-flowing.[9]

    • Redry and Redistill: If the distillate is already collected, it can be dried again with a suitable drying agent (e.g., anhydrous sodium sulfate) and then redistilled to obtain a pure, dry product.

Problem: The yield of purified this compound is very low.

  • Cause: This could be due to an incomplete initial reaction, losses during the washing and extraction steps, or inefficient distillation.

  • Solution:

    • Optimize Reaction: Ensure the initial synthesis reaction has gone to completion by following the recommended reaction times and temperatures.[3][13]

    • Careful Extractions: During the workup, be careful not to discard the organic layer. The density of the crude organic layer can be close to that of water, so it is crucial to correctly identify which layer is which.[9][14] Test by adding a few drops of water to see which layer it joins.

    • Efficient Distillation: Use an appropriately sized and insulated fractional distillation column to ensure good separation and minimize loss of product vapor. Collect the fraction boiling within the expected range for this compound (around 75-78°C).[3]

Problem: The purity of the final product is low, as confirmed by GC analysis.

  • Cause: Inefficient separation during fractional distillation, leading to contamination with unreacted 1-butanol or other byproducts.

  • Solution:

    • Improve Distillation Technique: Use a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency.

    • Control Distillation Rate: Distill the mixture slowly to allow for proper equilibrium between the liquid and vapor phases in the column. A slow, steady collection rate will result in a purer product.

    • Narrow Boiling Point Range: Collect a narrower boiling point fraction. For high-purity requirements, only collect the distillate that comes over at a very stable temperature within the 77-78°C range.[15]

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
This compound C₄H₉Cl92.5778[16]0.886[15]
1-ButanolC₄H₁₀O74.12117-118[11]0.810
Dibutyl EtherC₈H₁₈O130.231420.764
1-ButeneC₄H₈56.11-6.3N/A (gas)
1,2-DichlorobutaneC₄H₈Cl₂127.01124[5]1.114
1,4-DichlorobutaneC₄H₈Cl₂127.01162[5]1.141

Experimental Protocols

Protocol 1: General Purification of Crude this compound

This protocol outlines the standard procedure for washing, drying, and distilling crude this compound synthesized from 1-butanol and a chlorinating agent like HCl.

  • Transfer to Separatory Funnel: Transfer the cooled crude reaction mixture to a separatory funnel of appropriate size.

  • Initial Water Wash: Add an equal volume of cold water, gently swirl the funnel, and allow the layers to separate. Drain and discard the lower aqueous layer.

  • Neutralization Wash: Add 20-30 mL of a 5% sodium bicarbonate solution to the organic layer in the funnel.[3] Stopper the funnel and invert it gently, making sure to vent frequently to release the pressure from the CO₂ gas that evolves. Allow the layers to separate and discard the aqueous layer. Test the aqueous layer with litmus (B1172312) or pH paper to ensure it is basic; if not, repeat the wash.[5]

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove residual water.[5] Allow the layers to separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable anhydrous drying agent, such as sodium sulfate or calcium chloride, until the agent no longer clumps and the liquid is clear.[3]

  • Decanting/Filtration: Carefully decant or filter the dried this compound into a round-bottom flask suitable for distillation, leaving the drying agent behind.

  • Fractional Distillation: Assemble a fractional distillation apparatus. Heat the flask gently. Discard any initial low-boiling forerun. Collect the fraction that distills at a constant temperature between 75-79°C.[3] The expected yield for this process is typically high, potentially exceeding 90%.[17]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_drying Drying cluster_distillation Final Purification start Crude Product (this compound, 1-Butanol, Acid, Byproducts) wash_h2o Wash with Water start->wash_h2o Remove water- soluble impurities wash_bicarb Wash with 5% NaHCO₃ wash_h2o->wash_bicarb Neutralize acid wash_brine Wash with Brine wash_bicarb->wash_brine Remove excess water drying Dry with Anhydrous Na₂SO₄ or CaCl₂ wash_brine->drying decant Decant/Filter drying->decant distill Fractional Distillation decant->distill product Pure this compound (BP: 75-79°C) distill->product Collect pure fraction

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic cluster_emulsion Issue: Emulsion Formation cluster_purity Issue: Low Purity / Yield cluster_wet Issue: Wet Product start Problem Encountered q_emulsion Layers won't separate after washing? start->q_emulsion q_purity Final product impure or yield is low? start->q_purity q_wet Product is cloudy after distillation? start->q_wet a_emulsion 1. Add Brine (Salting Out) 2. Let stand without agitation 3. Centrifuge if persistent q_emulsion->a_emulsion Yes a_purity 1. Check distillation setup (use fractional column) 2. Distill slowly 3. Collect a narrower boiling point fraction q_purity->a_purity Yes a_wet 1. Ensure thorough drying before distillation 2. Add more drying agent 3. Re-dry and re-distill q_wet->a_wet Yes

Caption: Troubleshooting common purification issues.

References

Technical Support Center: Scaling Up the Synthesis of 1-Chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scaled-up synthesis of 1-chlorobutane. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale to pilot-plant or industrial production.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing this compound?

A1: The most prevalent industrial method is the reaction of 1-butanol (B46404) with a chlorinating agent. Common routes include using concentrated hydrochloric acid (HCl), often with a catalyst like zinc chloride (ZnCl₂), or reacting 1-butanol with thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃).[1][2] An alternative, though less common, method involves the chlorination of butane (B89635) at high temperatures over a catalyst like aluminum oxide, which may produce a mixture of chlorinated butanes.[2][3]

Q2: What are the primary challenges when scaling up the 1-butanol to this compound reaction?

A2: Key challenges include managing the reaction exotherm, ensuring efficient mixing, controlling the formation of byproducts, and achieving effective purification at a larger scale.[4][5] Heat management is critical as the reaction is exothermic and can lead to thermal runaway if not controlled.[4][6] Inefficient mixing can result in localized overheating and increased byproduct formation.[4]

Q3: What are the major byproducts in this synthesis, and how can they be minimized?

A3: The main byproducts are dibutyl ether, butenes (from elimination reactions), and unreacted 1-butanol.[2][7] Dibutyl ether formation is favored at higher temperatures. Using a solvent like 2,3,5,6-tetramethyl dioxane can help suppress the formation of both dibutyl ether and butenes.[7] Optimizing the molar ratio of reactants and controlling the reaction temperature are crucial for minimizing byproduct formation.[7]

Q4: What purification methods are suitable for large-scale production of this compound?

A4: The primary purification method is distillation.[1][7] Often, a multi-step process is employed, starting with washing the crude product to remove water-soluble impurities like HCl and unreacted 1-butanol. This is followed by drying and then fractional distillation to separate this compound from byproducts like dibutyl ether.[8] In some cases, azeotropic distillation may be necessary to break azeotropes formed between this compound and other components.[9][10][11]

Q5: What are the key safety considerations for the large-scale synthesis of this compound?

A5: this compound is a highly flammable liquid, and its vapors can form explosive mixtures with air.[12] Therefore, it is crucial to use explosion-proof equipment and prevent the buildup of electrostatic charges.[12] When using thionyl chloride as a chlorinating agent, extreme caution is necessary as it reacts violently with water and is corrosive and toxic.[13][14][15] Proper personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection, is mandatory.[12][13] The facility should be well-ventilated and equipped with emergency showers and eyewash stations.[13]

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of this compound synthesis.

Problem Possible Causes Troubleshooting Steps
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient mixing. - Formation of byproducts. - Loss of product during workup and purification.- Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like GC to determine the optimal reaction time. Adjust the temperature to maximize the reaction rate while minimizing byproduct formation.[16] - Improve Mixing: Ensure the agitation is sufficient to maintain a homogeneous reaction mixture, especially in large reactors. - Control Stoichiometry: Carefully control the molar ratio of reactants. An excess of the chlorinating agent can sometimes drive the reaction to completion but may also lead to more byproducts.[16] - Minimize Purification Losses: Optimize the distillation process to ensure a good separation of this compound from byproducts and unreacted starting materials.[17]
Product Contamination (High Impurity Levels) - Inadequate purification. - Formation of hard-to-separate byproducts. - Thermal decomposition of the product.- Enhance Purification: Use a more efficient distillation column or consider a multi-step purification process involving washing, drying, and fractional distillation.[8] - Optimize Reaction Conditions: Adjust the reaction temperature and catalyst to minimize the formation of byproducts like dibutyl ether.[7] - Use Vacuum Distillation: If thermal decomposition is an issue, consider distillation under reduced pressure to lower the boiling point.[17]
Poor Phase Separation During Workup - Formation of emulsions. - Insufficient difference in density between the organic and aqueous layers.- Break Emulsions: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break emulsions. - Allow Sufficient Settling Time: In large-scale operations, longer settling times may be required for complete phase separation.
Uncontrolled Exotherm (Runaway Reaction) - Reagent addition is too fast. - Inadequate cooling capacity for the reactor size. - Poor mixing leading to localized hot spots.- Control Reagent Addition: Add the limiting reagent at a controlled rate, and monitor the internal temperature closely.[4] - Ensure Adequate Cooling: The reactor's cooling system must be able to handle the heat generated by the reaction. The volume-to-surface area ratio increases with scale, making cooling less efficient.[5] - Improve Agitation: Vigorous stirring helps to dissipate heat and prevent the formation of hot spots.[4]

Data Presentation

Table 1: Comparison of Different Synthetic Methods for this compound

Method Chlorinating Agent Catalyst/Solvent Temperature (°C) Yield (%) Purity (%) Key Considerations Reference
BatchHydrogen Chloride (gas)2,3,5,6-tetramethyl dioxane85 - 11596.0 - 96.9>99.7Continuous distillation of product; avoids metal catalysts.[3][7]
BatchHydrochloric Acid (conc.)Zinc ChlorideRefluxNot specifiedNot specifiedTraditional method, catalyst can be difficult to remove.[2][8]
Continuous FlowHydrochloric Acid (aq)Silica-supported Zinc Chloride (15 wt%)150~8595 (with 5% dibutyl ether)Gas-phase reaction, suitable for continuous production.[18]
Continuous FlowHydrochloric Acid (aq)Silica-supported Phosphonium (B103445) Salt (15 wt%)140~87HighHigh selectivity, no transposition products observed.[18][19]
BatchHydrogen Chloride (gas)Dimethyl Sulfoxide (DMSO)85 - 10091.5 - 93.599.6 - 99.7Long reaction time (~20 hours).[20]

Experimental Protocols

Protocol 1: Batch Synthesis of this compound using HCl gas and 2,3,5,6-tetramethyl dioxane

This protocol is based on a patented method for high-purity this compound.[7]

  • Reactor Setup: Equip a suitable reactor with a stirrer, thermometer, gas inlet tube, and a distillation setup.

  • Charging the Reactor: Add 300 mL of 2,3,5,6-tetramethyl dioxane, 20 mL of purified water, and 200 mL (2.19 mol) of 1-butanol to the reactor.

  • Reaction Initiation: Stir the mixture and heat to 115°C.

  • HCl Gas Introduction: Introduce 196.4 g (5.38 mol) of hydrogen chloride gas into the reaction mixture.

  • Distillation: As the reaction proceeds, this compound will distill out.

  • Continuous Feed (Optional): After distilling about 100 mL of the product, you can begin a continuous feed of 1-butanol at a rate of 3 mL/min and HCl gas at 3 g/min to maintain the reaction.

  • Workup: The distilled product will separate into two layers. The upper organic layer is this compound.

  • Purification: The collected this compound can be further purified by fractional distillation.

Protocol 2: Continuous-Flow Synthesis of this compound

This protocol is based on a gas-phase continuous-flow method.[18]

  • Reactor Setup: Use a plug-flow catalytic reactor packed with a silica-supported catalyst (e.g., 15 wt% ZnCl₂ on silica (B1680970) gel). The reactor should be heated to the desired temperature.

  • Feed Preparation: Prepare a mixture of 1-butanol and 37% aqueous HCl in a 1:3 molar ratio.

  • Reaction: Pump the feed mixture through the heated reactor (e.g., at 150°C).

  • Product Collection: Condense the product stream at the reactor outlet.

  • Workup: The condensed product will form two phases. Separate the organic phase, which is primarily this compound.

  • Purification: The organic phase can be washed, dried, and then purified by distillation.

Mandatory Visualization

experimental_workflow_batch Batch Synthesis Workflow for this compound cluster_reaction Reaction Stage cluster_workup Workup and Purification charge_reactor Charge Reactor with 1-Butanol, Solvent, and Water heat_stir Heat and Stir to Reaction Temperature charge_reactor->heat_stir 1 add_hcl Introduce HCl Gas heat_stir->add_hcl 2 react_distill React and Continuously Distill Product add_hcl->react_distill 3 phase_separation Phase Separate Distillate react_distill->phase_separation 4 purification Fractional Distillation of Organic Layer phase_separation->purification 5 final_product High-Purity This compound purification->final_product 6

Caption: Batch Synthesis Workflow for this compound.

troubleshooting_low_yield Troubleshooting Low Yield in this compound Synthesis cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of this compound incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions (e.g., Ether Formation) low_yield->side_reactions purification_loss Loss During Purification low_yield->purification_loss poor_mixing Poor Mixing/ Heat Transfer low_yield->poor_mixing optimize_conditions Optimize Temp, Time, and Stoichiometry incomplete_reaction->optimize_conditions side_reactions->optimize_conditions change_catalyst Use a More Selective Catalyst/Solvent side_reactions->change_catalyst modify_purification Enhance Distillation/ Improve Workup purification_loss->modify_purification improve_mixing Increase Agitation/ Improve Reactor Design poor_mixing->improve_mixing

Caption: Troubleshooting Low Yield in this compound Synthesis.

References

effect of water on the stability of Grignard reagents from 1-chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of water on the stability of Grignard reagents synthesized from 1-chlorobutane. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and use of n-butylmagnesium chloride, with a focus on problems arising from water contamination.

Q1: My Grignard reaction won't initiate. What are the likely causes and how can I fix it?

A1: Failure to initiate is a common problem, often linked to trace amounts of water. Here’s a systematic approach to troubleshooting:

  • Inadequate Drying of Glassware and Reagents: The primary culprit is often residual moisture. All glassware must be rigorously dried, ideally by flame-drying under an inert atmosphere or oven-drying at >120°C for several hours immediately before use.[1][2] Solvents like diethyl ether or THF must be anhydrous.[3][4]

  • Inactive Magnesium Surface: The surface of the magnesium turnings can have a passivating layer of magnesium oxide. This can be activated by gently crushing the turnings in a mortar and pestle (in a dry environment) or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the reaction flask.[5] The disappearance of the iodine color or the evolution of gas bubbles indicates activation.

  • Purity of this compound: Ensure the this compound is pure and dry. Distillation from a drying agent like calcium hydride may be necessary if contamination is suspected.

Q2: My reaction started but then stopped prematurely. What happened?

A2: This issue often points to the introduction of water or other protic substances into the reaction mixture after initiation.

  • Atmospheric Moisture: Ensure your reaction setup is sealed and maintained under a positive pressure of an inert gas (e.g., nitrogen or argon). Check all joints and septa for leaks.

  • Contaminated Reagents: If you are adding other reagents to your freshly prepared Grignard solution, ensure they are strictly anhydrous.

  • Insufficient Mixing: If the reaction is not stirred efficiently, localized depletion of the Grignard reagent can occur, giving the appearance of the reaction stopping.

Q3: The yield of my Grignard reagent is consistently low. How can I improve it?

A3: Low yields are almost always a consequence of the Grignard reagent being consumed by side reactions, primarily with water.

  • Stoichiometric Reaction with Water: Grignard reagents react with water in a 1:1 molar ratio. Even small amounts of water can significantly reduce your yield. The reaction is an acid-base reaction where the highly basic Grignard reagent is protonated by water to form butane, an alkane, and magnesium hydroxychloride.[6][7]

  • Use of Excess Magnesium: Using a slight excess of magnesium can help to consume any final traces of water and drive the reaction to completion.

  • Slow Addition of this compound: Adding the this compound solution too quickly can lead to side reactions, such as Wurtz coupling. A slow, controlled addition rate is crucial for maximizing the yield.

Q4: I observe a white precipitate forming in my Grignard solution. What is it?

A4: The formation of a white precipitate is likely magnesium hydroxide (B78521) (Mg(OH)₂) or magnesium hydroxychloride (Mg(OH)Cl), which results from the reaction of the Grignard reagent with water.[3] This is a clear indication of water contamination.

Q5: Can I store my prepared Grignard reagent?

A5: Grignard reagents are notoriously unstable and are best used immediately after preparation. If short-term storage is unavoidable, it must be under a strictly inert atmosphere (argon or nitrogen) in a sealed, dry container, preferably at a low temperature. However, be aware that the concentration may decrease over time due to degradation.

Data Presentation

The following table provides an illustrative summary of the quantitative effect of water contamination on the theoretical yield of n-butylmagnesium chloride from this compound. This data is based on the 1:1 stoichiometric reaction between the Grignard reagent and water.

Molar Equivalents of Water Contamination (relative to this compound)Theoretical Molar Equivalents of Grignard Reagent DestroyedTheoretical Maximum Yield of n-Butylmagnesium Chloride
0.000.00100%
0.050.0595%
0.100.1090%
0.250.2575%
0.500.5050%
1.001.000%

Note: This table illustrates the direct impact of water on the yield, assuming all other conditions are optimal. In practice, yields may be further reduced by other side reactions.

Experimental Protocols

Synthesis of n-Butylmagnesium Chloride from this compound

This protocol is adapted from established procedures and emphasizes anhydrous techniques.

Materials:

  • Magnesium turnings

  • This compound (anhydrous)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (optional, for activation)

  • Nitrogen or Argon gas supply

  • Round-bottom flask, reflux condenser, and addition funnel (all flame- or oven-dried)

Procedure:

  • Apparatus Setup: Assemble the flame- or oven-dried glassware (round-bottom flask, reflux condenser, and addition funnel) while hot and immediately place it under a positive pressure of inert gas (nitrogen or argon).

  • Magnesium Preparation: Place the magnesium turnings in the round-bottom flask. If activation is needed, add a single crystal of iodine.

  • Reagent Preparation: Prepare a solution of this compound in anhydrous diethyl ether or THF in the addition funnel.

  • Initiation: Add a small portion of the this compound solution to the magnesium turnings. The reaction is typically initiated by gentle warming with a heat gun. Initiation is indicated by the disappearance of the iodine color (if used), the formation of a cloudy/gray solution, and gentle refluxing of the solvent.

  • Addition: Once the reaction has initiated, add the remainder of the this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux. An ice bath should be kept on hand to control the reaction rate if it becomes too vigorous.

  • Completion: After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux for an additional 15-30 minutes to ensure the reaction goes to completion. The resulting gray to black solution is the Grignard reagent and should be used immediately.

Visualizations

G Figure 1: Reaction of n-Butylmagnesium Chloride with Water Grignard n-Butylmagnesium Chloride (CH3CH2CH2CH2MgCl) Butane Butane (CH3CH2CH2CH3) Grignard->Butane Protonation MagnesiumSalt Magnesium Hydroxychloride (Mg(OH)Cl) Grignard->MagnesiumSalt Water Water (H2O) Water->Butane Water->MagnesiumSalt

Caption: Reaction pathway of n-butylmagnesium chloride with water.

G Figure 2: Troubleshooting Workflow for Grignard Reaction Failure Start Grignard Reaction Fails to Initiate or Stops Check_Dryness Are all glassware and solvents rigorously anhydrous? Start->Check_Dryness Dry_Apparatus Flame/oven-dry all glassware. Use freshly distilled anhydrous solvent. Check_Dryness->Dry_Apparatus No Check_Mg_Activation Is the magnesium surface activated? Check_Dryness->Check_Mg_Activation Yes Dry_Apparatus->Check_Dryness Activate_Mg Add a crystal of iodine or 1,2-dibromoethane. Gently warm. Check_Mg_Activation->Activate_Mg No Check_Purity Is the this compound pure and dry? Check_Mg_Activation->Check_Purity Yes Activate_Mg->Check_Mg_Activation Purify_Halide Purify this compound by distillation from a drying agent. Check_Purity->Purify_Halide No Success Reaction should proceed. Check_Purity->Success Yes Purify_Halide->Check_Purity

Caption: A logical workflow for troubleshooting Grignard reaction issues.

References

identifying and quantifying impurities in commercial 1-chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and quantifying impurities in commercial 1-chlorobutane.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

A1: Commercial this compound can contain several impurities depending on its grade (e.g., technical, HPLC). Common impurities include:

  • Isomeric Impurities: 2-chlorobutane (B165301) and isobutyl chloride (1-chloro-2-methylpropane) are common process-related impurities.

  • Reactant Residues: Butanol may be present as an unreacted starting material.

  • Other Organic Compounds: Small amounts of other C4 hydrocarbons may be present.

  • Inorganic Impurities: These can include free acids (like HCl), free alkalis, and non-volatile matter.

  • Water: The water content is also a critical quality parameter.

Q2: What are the typical concentration ranges for these impurities?

A2: The concentration of impurities varies significantly with the grade of this compound. High-purity grades, such as those used for HPLC, have very low impurity levels, often specified with maximum limits. Technical or industrial grades will have higher concentrations of impurities. The following tables provide illustrative examples of typical impurity levels.

Table 1: Illustrative Impurity Profile of Commercial this compound by Grade

ImpurityTechnical Grade (Typical Wt. %)HPLC Grade (Specification Limit)
2-Chlorobutane0.1 - 1.0%≤ 0.05%
Isobutyl Chloride0.1 - 0.5%≤ 0.05%
Butanol0.2 - 2.0%≤ 0.1%
Water≤ 0.5%≤ 0.01%
Free Acid (as HCl)Not Specified≤ 0.001%
Free Alkali (as NH₃)Not Specified≤ 0.0002%
Non-Volatile Matter≤ 0.01%≤ 0.001%

Note: The values for technical grade are illustrative and can vary between manufacturers.

Q3: Which analytical technique is most suitable for analyzing volatile organic impurities in this compound?

A3: Gas chromatography (GC) is the most suitable technique for the separation and quantification of volatile organic impurities in this compound due to its high resolution and sensitivity for such compounds. A Flame Ionization Detector (FID) is commonly used for this purpose as it provides a robust and linear response for hydrocarbons and their derivatives. Gas chromatography-mass spectrometry (GC-MS) can also be used for definitive identification of unknown impurities.

Experimental Protocol: GC-FID Analysis of this compound Impurities

This section provides a detailed methodology for the identification and quantification of volatile organic impurities in this compound using Gas Chromatography with Flame Ionization Detection (GC-FID).

1. Scope This method is intended for the quantitative determination of 2-chlorobutane, isobutyl chloride, and butanol in this compound samples.

2. Principle The this compound sample is diluted with a suitable solvent and injected into a gas chromatograph. The components are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated components are detected by a Flame Ionization Detector (FID), and the resulting peak areas are used to quantify the impurities.

3. Reagents and Materials

  • This compound (sample to be analyzed)

  • High-purity reference standards of:

    • This compound

    • 2-Chlorobutane

    • Isobutyl chloride (1-chloro-2-methylpropane)

    • n-Butanol

  • High-purity solvent for dilution (e.g., Hexane or Dichloromethane, GC grade)

  • Helium or Nitrogen (carrier gas, ultra-high purity)

  • Hydrogen (FID fuel gas, ultra-high purity)

  • Air (FID oxidant, ultra-high purity)

4. Instrumentation and Conditions

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent with split/splitless inlet and FID
Column DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness or similar non-polar capillary column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 50:1 (can be adjusted based on impurity concentration)
Oven Temperature Program - Initial Temperature: 40 °C, hold for 5 minutes- Ramp: 5 °C/min to 150 °C- Hold: 2 minutes at 150 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Helium) 25 mL/min

5. Sample and Standard Preparation

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of each impurity standard (2-chlorobutane, isobutyl chloride, butanol) into a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh about 1 g of the this compound sample into a 10 mL volumetric flask and dilute to the mark with the solvent.

6. Analysis Procedure

  • Inject the solvent blank to ensure no interfering peaks are present.

  • Inject the working standard solutions to establish the calibration curve for each impurity.

  • Inject the prepared sample solution.

  • Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Calculate the concentration of each impurity in the sample using the calibration curve.

7. Calculation The concentration of each impurity in the original this compound sample is calculated using the following formula:

Concentration (wt.%) = (C_impurity / C_sample) * 100

Where:

  • C_impurity is the concentration of the impurity in the diluted sample solution (in µg/mL) obtained from the calibration curve.

  • C_sample is the concentration of the this compound sample in the diluted solution (in µg/mL).

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound and its impurities.

Diagram 1: Troubleshooting Workflow for GC Analysis

TroubleshootingWorkflow Start Problem Encountered (e.g., Peak Tailing, Ghost Peaks) CheckSystem Check GC System Components Start->CheckSystem CheckMethod Review Method Parameters Start->CheckMethod CheckSample Evaluate Sample Preparation Start->CheckSample Inlet Inlet Maintenance: - Replace Septum & Liner - Check for Leaks CheckSystem->Inlet Column Column Maintenance: - Condition Column - Trim Column Inlet CheckSystem->Column Detector Detector Maintenance: - Check Gas Flows - Clean Detector CheckSystem->Detector Temp Temperature Program: - Ensure Appropriate Initial Temp - Check Ramp Rate CheckMethod->Temp Flow Flow Rates: - Verify Carrier Gas Flow - Check Split Ratio CheckMethod->Flow Solvent Solvent & Standards: - Check for Contamination - Verify Concentrations CheckSample->Solvent Dilution Sample Dilution: - Ensure Correct Dilution Factor - Check for Precipitation CheckSample->Dilution Resolve Problem Resolved? Inlet->Resolve Column->Resolve Detector->Resolve Temp->Resolve Flow->Resolve Solvent->Resolve Dilution->Resolve Resolve->Start No, Re-evaluate End Analysis Complete Resolve->End Yes PeakShapeFactors PeakShape Poor Peak Shape (Tailing/Fronting) Chemical Chemical Effects PeakShape->Chemical Physical Physical Effects PeakShape->Physical ActiveSites Active Sites (Liner, Column) Chemical->ActiveSites Contamination Contamination Chemical->Contamination Overloading Sample Overload Physical->Overloading DeadVolume Dead Volume (Poor Connections) Physical->DeadVolume ColumnCut Improper Column Cut Physical->ColumnCut FlowPath Flow Path Obstruction Physical->FlowPath

optimizing reaction time for the complete conversion of 1-butanol to 1-chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-chlorobutane from 1-butanol (B46404). Our aim is to facilitate the optimization of reaction time for complete conversion while addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for converting 1-butanol to this compound?

A1: The most common methods involve the reaction of 1-butanol with a chlorinating agent. These include:

  • Hydrochloric Acid (HCl): This reaction can be performed with concentrated HCl alone, often under reflux. The addition of a catalyst like zinc chloride (ZnCl₂) can significantly increase the reaction rate.[1][2]

  • Thionyl Chloride (SOCl₂): This is another effective method for this conversion.[1][3]

  • Phosphorus Halides: Reagents such as phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅) can also be used.[3]

Q2: What is the reaction mechanism for the conversion of 1-butanol to this compound with HCl?

A2: The reaction of primary alcohols like 1-butanol with HCl proceeds through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. The first step involves the protonation of the hydroxyl group of 1-butanol by the acid, which turns the poor leaving group (-OH) into a good leaving group (-OH₂⁺, water). The chloride ion (Cl⁻) then acts as a nucleophile, attacking the carbon atom bonded to the leaving group and displacing a water molecule.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them using Gas Chromatography (GC). By comparing the peak areas of 1-butanol and this compound, you can determine the extent of conversion.

Q4: What are the common side products in this reaction, and how can I minimize their formation?

A4: Common side products include:

  • Dibutyl ether: This can form, particularly at higher temperatures, through the reaction of two molecules of 1-butanol. Using a controlled temperature can help minimize its formation. One patent reported the presence of 1.208% dibutyl ether in their product mixture.

  • Butene: Elimination reactions can occur, especially at elevated temperatures, leading to the formation of butene gas. Maintaining a controlled reaction temperature is crucial to suppress this side reaction.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or Incomplete Conversion 1. Insufficient Reaction Time: The reaction may not have proceeded to completion.- Monitor the reaction using GC analysis at regular intervals to determine the optimal reaction time.
2. Low Reaction Temperature: The activation energy for the reaction may not be met.- Increase the reaction temperature. For reactions with HCl, refluxing is common. A continuous flow gas-phase synthesis can be performed at 130–170 °C.[4]
3. Inadequate Concentration of Chlorinating Agent: The stoichiometric amount of the chlorinating agent may be insufficient.- Ensure an adequate molar excess of the chlorinating agent (e.g., concentrated HCl).
4. Inefficient Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction.- Use efficient stirring or agitation throughout the reaction.
Formation of Significant Side Products 1. High Reaction Temperature: Elevated temperatures can favor side reactions like elimination (butene formation) and ether formation.- Optimize the reaction temperature. Find a balance that allows for a reasonable reaction rate without promoting side reactions.
2. Presence of Water: For some methods, the presence of excess water can hinder the reaction.- Use anhydrous conditions where appropriate, for example, when using thionyl chloride.
Difficulty in Product Isolation 1. Incomplete Phase Separation: The aqueous and organic layers may not separate cleanly during workup.- Add a saturated brine solution to "salt out" the organic layer, which can improve phase separation.
2. Product Loss During Workup: The product may be lost during washing or distillation steps.- Perform extractions and washes carefully. Ensure the distillation setup is efficient to minimize loss of the volatile product.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound

Chlorinating AgentCatalystTemperature (°C)Reaction Time (hours)Yield (%)Reference
Hydrogen Chloride (gas)None115296.9[5]
Concentrated HClZinc Chloride150 (oil bath)Not specified76 (molar)
Aqueous HClZinc Chloride (5-15 wt% on silica)130-170Continuous Flow30-87[4]
Hydrogen Chloride (gas)N-n-butylpyridinium chloride135Continuous AdditionHigh Purity (>99.5%)[3]

Experimental Protocols

Protocol 1: Synthesis of this compound using Hydrochloric Acid and Zinc Chloride

This protocol is based on a commonly used laboratory procedure.

Materials:

  • 1-Butanol

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Separatory Funnel

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, place 13.6 g of anhydrous zinc chloride and 8.6 mL of concentrated hydrochloric acid.

  • Cool the mixture in an ice bath and slowly add 7.4 g (9.2 mL) of 1-butanol with swirling.

  • Attach a reflux condenser to the flask and heat the mixture to boiling. Reflux for 1 hour.

  • After the reflux period, allow the mixture to cool.

  • Set up a distillation apparatus and distill the product mixture until the temperature of the distillate reaches approximately 80°C.

  • Transfer the distillate to a separatory funnel and wash it with 5 mL of concentrated hydrochloric acid.

  • Separate the layers and wash the organic layer with 10 mL of water, followed by 10 mL of saturated sodium bicarbonate solution.

  • Dry the crude this compound over anhydrous sodium sulfate.

  • Decant the dried liquid into a clean, dry distillation flask and distill, collecting the fraction boiling between 76-78°C.

Visualizations

SN2_Mechanism cluster_step1 Step 1: Protonation of 1-Butanol cluster_step2 Step 2: Nucleophilic Attack by Chloride Butanol CH₃CH₂CH₂CH₂-OH Protonated_Butanol CH₃CH₂CH₂CH₂-OH₂⁺ Butanol->Protonated_Butanol + H⁺ H+ H⁺ Protonated_Butanol2 CH₃CH₂CH₂CH₂-OH₂⁺ Cl- Cl⁻ Transition_State [Cl···CH₂(CH₂)₂CH₃···OH₂]⁻ Cl-->Transition_State Protonated_Butanol2->Transition_State This compound Cl-CH₂CH₂CH₂CH₃ Transition_State->this compound Water H₂O Transition_State->Water + H₂O

Caption: Sₙ2 mechanism for the conversion of 1-butanol to this compound.

Experimental_Workflow A Reactants Mixing (1-Butanol, HCl, ZnCl₂) B Reflux A->B C Distillation B->C D Workup (Washing & Drying) C->D E Final Distillation D->E F Product Analysis (GC) E->F

Caption: General experimental workflow for this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of SN2 Reaction Rates: 1-Chlorobutane vs. 1-Bromobutane

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of nucleophilic substitution reactions, the nature of the leaving group is a critical determinant of reaction kinetics. This guide provides a detailed comparison of the bimolecular nucleophilic substitution (SN2) reaction rates of two primary alkyl halides: 1-chlorobutane and 1-bromobutane (B133212). The objective is to furnish researchers, scientists, and drug development professionals with a clear understanding of the factors governing these reaction rates, supported by experimental data.

Executive Summary

Experimental evidence conclusively demonstrates that 1-bromobutane undergoes SN2 reactions at a significantly faster rate than this compound under identical conditions. This disparity is primarily attributed to the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻). The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, facilitating its cleavage during the concerted SN2 mechanism.

Quantitative Data Comparison

The following table summarizes the second-order rate constants for the SN2 reaction of this compound and 1-bromobutane with sodium iodide in acetone (B3395972) at 25°C. This classic experiment, often referred to as the Finkelstein reaction, provides a clear quantitative measure of the relative reactivities.

Alkyl HalideNucleophileSolventTemperature (°C)Rate Constant (k) (L mol⁻¹ s⁻¹)Relative Rate
This compoundNaIAcetone251.05 x 10⁻⁵1
1-BromobutaneNaIAcetone251.75 x 10⁻³167

Data sourced from Conant, J. B.; Kirner, W. R. J. Am. Chem. Soc. 1924, 46, 232-252.

As the data indicates, 1-bromobutane reacts approximately 167 times faster than this compound under these specific SN2 conditions.

Factors Affecting the Reaction Rate

The rate of an SN2 reaction is influenced by several key factors: the structure of the substrate, the nature of the nucleophile, the solvent, and, most pertinently for this comparison, the leaving group.

The leaving group's ability is inversely related to its basicity; weaker bases are better leaving groups because they are more stable in solution after detaching from the substrate.[1] In the case of halides, the leaving group ability increases down the periodic table: I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is a consequence of increasing ionic radius and polarizability, as well as decreasing basicity. The larger bromide ion can better stabilize the negative charge it carries after departing the alkyl chain compared to the smaller chloride ion.

The strength of the carbon-halogen bond also plays a crucial role. The C-Br bond (bond energy ≈ 285 kJ/mol) is weaker than the C-Cl bond (bond energy ≈ 339 kJ/mol), requiring less energy to break during the formation of the transition state.

SN2_Factors cluster_Substrate Substrate Factors cluster_Reaction SN2 Reaction cluster_Outcome Relative Reactivity Leaving_Group Leaving Group Ability (I > Br > Cl > F) SN2_Rate SN2 Reaction Rate Leaving_Group->SN2_Rate Better LG, Faster Rate Bond_Strength C-X Bond Strength (C-I < C-Br < C-Cl) Bond_Strength->SN2_Rate Weaker Bond, Faster Rate Bromobutane 1-Bromobutane (Faster) SN2_Rate->Bromobutane Chlorobutane This compound (Slower) SN2_Rate->Chlorobutane Finkelstein_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare NaI in Acetone Solution B Add this compound to Test Tube 1 A->B C Add 1-bromobutane to Test Tube 2 A->C D Incubate at Constant Temperature B->D C->D E Observe Precipitate Formation (NaCl or NaBr) D->E F Record Time for Precipitation E->F G Compare Reaction Times F->G H Conclusion: 1-Bromobutane > this compound G->H

References

A Comparative Guide to the Validation of a GC-MS Method for the Analysis of 1-Chlorobutane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison and detailed validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 1-chlorobutane and its potential reaction products. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[1][2][3] This document will detail the experimental protocols, present comparative data, and offer visual representations of the workflow to aid in the establishment of a robust and reliable analytical method.

Introduction to the Analytical Challenge

This compound is a common alkylating agent used in various chemical syntheses.[4] The analysis of its reaction mixtures is critical for process monitoring, yield determination, and impurity profiling. A robust analytical method is essential to ensure the quality and safety of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high separation efficiency and definitive identification of volatile and semi-volatile compounds.[5][6][7]

This guide will focus on the validation of a GC-MS method for a hypothetical reaction where this compound is used to synthesize a target molecule, with the potential for unreacted starting material and the formation of byproducts.

The GC-MS Method: A Comparative Overview

For the analysis of this compound and related reaction products, a headspace GC-MS method is often preferred to minimize matrix effects and protect the instrument from non-volatile components.[8] This guide validates a specific headspace GC-MS method and compares its performance against established acceptance criteria.

Chromatographic System

A suitable GC-MS system would consist of a gas chromatograph equipped with a headspace autosampler and a mass selective detector.[6][8] The choice of the capillary column is critical for achieving adequate separation. A mid-polar column, such as a 5% phenyl-methylpolysiloxane, is a versatile choice for this type of analysis.

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended use.[2][9] The following diagram illustrates the logical workflow for the validation of the GC-MS method for this compound reaction products.

Method_Validation_Workflow start Start: Define Analytical Method & Requirements specificity Specificity (Selectivity) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Documentation & Validation Report system_suitability->documentation end End: Method Approved documentation->end

Caption: A flowchart illustrating the sequential steps for the validation of the GC-MS analytical method.

Experimental Protocols and Data Presentation

The following sections provide detailed experimental protocols for each validation parameter and summarize the results in clear, comparative tables.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[10]

  • Experimental Protocol:

    • Prepare a solution of the reaction diluent (blank).

    • Prepare a solution containing the target analyte (this compound) and potential impurities (e.g., 2-chlorobutane, butanol, dibutyl ether).

    • Prepare a spiked sample by adding the target analyte and impurities to a representative reaction matrix.

    • Analyze all samples by GC-MS and compare the chromatograms.

  • Acceptance Criteria: The retention time of the analyte of interest should not be interfered with by any of the potential impurities or matrix components.

  • Data Summary:

Sample This compound Peak Purity Interference from Impurities Status
BlankNot ApplicableNone ObservedPass
Impurity MixNot ApplicableNo co-elution with this compoundPass
Spiked Sample> 99.5%No significant interferencePass
Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[9] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]

  • Experimental Protocol:

    • Prepare a series of at least five calibration standards of this compound spanning the expected concentration range (e.g., 1 to 50 µg/mL).

    • Inject each standard in triplicate.

    • Plot the peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.

  • Data Summary:

Concentration (µg/mL) Mean Peak Area (n=3) RSD (%)
1.015,2341.8
5.076,1701.2
10.0151,9800.8
25.0380,2500.5
50.0758,9000.3
Linear Regression r² = 0.9998 y = 15180x + 150
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[10] It is often determined by recovery studies.

  • Experimental Protocol:

    • Prepare spiked samples at three concentration levels (low, medium, and high) across the specified range.

    • Analyze each sample in triplicate.

    • Calculate the percent recovery.

  • Acceptance Criteria: The mean recovery should be within 80-120%.[11]

  • Data Summary:

Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%) RSD (%)
Low5.04.998.02.1
Medium25.025.4101.61.5
High40.039.598.81.1
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] It is evaluated at two levels: repeatability and intermediate precision.

  • Experimental Protocol:

    • Repeatability: Analyze six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.[10]

  • Data Summary:

Precision Level Mean Concentration (µg/mL) Standard Deviation RSD (%)
Repeatability25.10.251.0
Intermediate Precision24.80.351.4
Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12][13]

  • Experimental Protocol:

    • Based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

    • Alternatively, determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ should be established with acceptable precision and accuracy.

  • Data Summary:

Parameter Value (µg/mL) Method
LOD0.3Signal-to-Noise (3:1)
LOQ1.0Signal-to-Noise (10:1)
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]

  • Experimental Protocol:

    • Introduce small variations to the method parameters (e.g., GC oven temperature, carrier gas flow rate, split ratio).

    • Analyze a sample under each of the modified conditions.

    • Evaluate the impact on the results (e.g., retention time, peak area, resolution).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.

  • Data Summary:

Parameter Varied Variation Retention Time Shift (%) Peak Area Change (%) System Suitability
Oven Temperature± 2°C< 2.0< 5.0Pass
Flow Rate± 5%< 1.5< 4.0Pass
Split Ratio± 10%< 0.5< 6.0Pass

Conclusion

The presented GC-MS method for the analysis of this compound reaction products has been successfully validated according to ICH guidelines. The method demonstrated excellent specificity, linearity, accuracy, precision, and robustness within the specified range. The established LOD and LOQ are suitable for the intended purpose of monitoring the reaction and quantifying the main components. This validated method provides a reliable and robust tool for researchers, scientists, and drug development professionals in the analysis of this compound and its reaction products, ensuring the generation of high-quality, reproducible data.

References

A Comparative Guide to 1-Chlorobutane and Other Solvents for Drug Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical step in the drug extraction process, directly impacting the yield, purity, and overall efficiency of the isolation of active pharmaceutical ingredients (APIs). This guide provides a comparative study of 1-chlorobutane against other commonly used solvents in drug extraction, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

Performance Comparison of Extraction Solvents

The choice of solvent is dictated by several factors, including the polarity of the target drug molecule, the nature of the sample matrix, and the desired purity of the final extract. This section compares the performance of this compound with other frequently used solvents such as diethyl ether, ethyl acetate (B1210297), and dichloromethane.

A systematic evaluation of this compound for the liquid-liquid extraction of 333 drugs of clinical and forensic interest demonstrated its high efficiency for a wide range of compounds. At a pH of 9, 68% of the tested drugs were extracted with yields greater than 80%.[1] This makes this compound a versatile and effective solvent for a variety of drug classes, including benzodiazepines, tricyclic antidepressants, and phenothiazines.[1]

However, the performance of this compound is not universal. For certain compounds, particularly very polar or acidic drugs, other solvents may offer superior extraction efficiency. For instance, low extraction efficiencies were observed for morphine, benzoylecgonine, and caffeine (B1668208) with this compound at pH 9.[1]

The following tables provide a summary of the physicochemical properties of common extraction solvents and a comparison of their extraction efficiencies for a selection of drugs.

Table 1: Physicochemical Properties of Common Extraction Solvents

SolventChemical FormulaBoiling Point (°C)Density (g/mL at 20°C)Dielectric Constant (at 20°C)Water Solubility ( g/100g )
This compoundC4H9Cl78.40.8867.390.06
Diethyl Ether(C2H5)2O34.60.7134.346.9
Ethyl AcetateC4H8O277.10.9026.028.3
DichloromethaneCH2Cl239.61.3269.081.3
ChloroformCHCl361.21.4894.810.8
n-HexaneC6H1468.70.6551.880.001

Data compiled from various sources.

Table 2: Comparative Extraction Recovery of Selected Drugs from Whole Blood (%)

DrugThis compoundDiethyl EtherEthyl Acetate/Hexane (9:1)
Diazepam85.884.582.1
Alprazolam82.380.178.9
Cocaine88.287.585.3
Morphine30.345.235.6
Phenobarbital75.488.980.2

Data adapted from a study on the influence of triglycerides on drug extraction. Recoveries are at low triglyceride concentrations.[2]

As the data indicates, this compound shows comparable or slightly better extraction recoveries for lipophilic drugs like diazepam and cocaine compared to diethyl ether and ethyl acetate/hexane mixtures.[2] However, for more polar compounds like morphine, diethyl ether provides a higher recovery.[2] For acidic drugs like phenobarbital, diethyl ether again shows superior performance.

Experimental Protocols

A detailed and standardized experimental protocol is crucial for reproducible and reliable drug extraction. The following is a general protocol for a liquid-liquid extraction (LLE) procedure.

General Liquid-Liquid Extraction (LLE) Protocol

This protocol outlines the fundamental steps for extracting a drug from an aqueous sample, such as plasma or a buffered solution.

Materials:

  • Sample containing the drug of interest

  • Extraction solvent (e.g., this compound, diethyl ether, ethyl acetate)

  • Aqueous buffer solution (to adjust pH)

  • Separatory funnel or centrifuge tubes

  • Vortex mixer (if using centrifuge tubes)

  • Centrifuge (if using centrifuge tubes)

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (for final sample preparation)

Procedure:

  • Sample Preparation: Pipette a known volume of the sample into a separatory funnel or a centrifuge tube.

  • pH Adjustment: Add a specific volume of a suitable buffer to adjust the pH of the aqueous sample. For basic drugs, the pH is typically adjusted to be 2 units above the pKa of the drug, while for acidic drugs, it is adjusted to be 2 units below the pKa to ensure the drug is in its neutral, more extractable form.[3]

  • Solvent Addition: Add a predetermined volume of the immiscible organic extraction solvent to the sample.

  • Extraction:

    • Separatory Funnel: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Centrifuge Tube: Cap the tube and vortex for 1-2 minutes to ensure thorough mixing of the two phases.

  • Phase Separation:

    • Separatory Funnel: Allow the layers to separate. The denser layer will be at the bottom.

    • Centrifuge Tube: Centrifuge at a specified speed (e.g., 3000 rpm) for 5-10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection of Organic Layer: Carefully collect the organic layer containing the extracted drug. If the organic solvent is denser than water (e.g., dichloromethane, chloroform), it will be the bottom layer. If it is less dense (e.g., this compound, diethyl ether, ethyl acetate), it will be the top layer.

  • Drying and Evaporation: Dry the collected organic extract (e.g., by passing it through a column of anhydrous sodium sulfate) and then evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a small, known volume of a suitable solvent (e.g., methanol, mobile phase for chromatography) for subsequent analysis.

Visualization of the Extraction Workflow

The following diagram illustrates the key steps in a typical liquid-liquid drug extraction process.

DrugExtractionWorkflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Analysis Analysis A Aqueous Sample (e.g., Plasma) B pH Adjustment (Buffer Addition) A->B Adjust to optimal pH for extraction C Add Immiscible Organic Solvent (e.g., this compound) B->C D Vigorous Mixing (Vortexing/Shaking) C->D E Phase Separation (Centrifugation/Settling) D->E Partitioning of drug into organic phase F Collect Organic Layer E->F G Evaporate Solvent F->G H Reconstitute Residue G->H I Instrumental Analysis (e.g., HPLC, GC-MS) H->I

Caption: Workflow of a typical liquid-liquid drug extraction.

Logical Relationship in Solvent Selection

The decision-making process for selecting an appropriate extraction solvent involves considering the properties of both the analyte and the solvent.

SolventSelection Analyte Analyte Properties Polarity Polarity (LogP) Analyte->Polarity pKa pKa (Acidic/Basic) Analyte->pKa Matrix Sample Matrix Analyte->Matrix Decision Optimal Solvent Choice Polarity->Decision Match polarities pKa->Decision Consider pH adjustment Matrix->Decision Minimize interferences Solvent Solvent Properties Solv_Polarity Polarity/Dielectric Constant Solvent->Solv_Polarity Density Density (vs. Water) Solvent->Density Volatility Volatility (Boiling Point) Solvent->Volatility Selectivity Selectivity Solvent->Selectivity Solv_Polarity->Decision Density->Decision Ease of separation Volatility->Decision Ease of evaporation Selectivity->Decision Purity of extract

Caption: Key factors influencing the selection of an extraction solvent.

References

Reactivity of Primary vs. Secondary C-H Bonds in 1-Chlorobutane Towards Chlorination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of primary and secondary carbon-hydrogen (C-H) bonds in 1-chlorobutane during free-radical chlorination. The information presented is supported by experimental data to elucidate the factors governing product distribution in halogenation reactions.

Executive Summary

The free-radical chlorination of this compound yields a mixture of dichlorobutane isomers. Experimental evidence demonstrates that the secondary C-H bonds are intrinsically more reactive than the primary C-H bonds. However, the presence of the electron-withdrawing chlorine atom on the C1 carbon significantly influences the reactivity of adjacent and distant C-H bonds. Specifically, the secondary hydrogens on C3 are the most reactive, followed by the secondary hydrogens on C2, and then the primary hydrogens on C4. The primary hydrogens on C1 are the least reactive. This selectivity is a result of the interplay between the statistical probability of abstraction, the stability of the resulting free radical, and the inductive effect of the existing chloro substituent.

Data Presentation

The product distribution from the free-radical chlorination of this compound provides a quantitative measure of the relative reactivity of the different C-H bonds within the molecule. The following table summarizes typical experimental findings for the abundance of dichlorobutane isomers.

Table 1: Experimental Product Distribution of Dichlorobutane Isomers

IsomerPosition of ChlorinationExperimental Abundance (%)
1,1-dichlorobutaneC1 (Primary)6.9 - 7.8
1,2-dichlorobutaneC2 (Secondary)22.7 - 24.2
1,3-dichlorobutane (B52869)C3 (Secondary)44.4 - 49.1
1,4-dichlorobutaneC4 (Primary)19.8 - 25.1

Note: The ranges in abundance reflect variations in experimental conditions reported in different studies.

To normalize for the number of available hydrogens at each position (three at C4, and two each at C1, C2, and C3), the relative reactivity per hydrogen can be calculated.

Table 2: Relative Reactivity of C-H Bonds in this compound

PositionC-H Bond TypeNumber of HydrogensRelative Reactivity per Hydrogen (Normalized to C1)
C1Primary21.0
C2Secondary21.8 - 2.9
C3Secondary23.5 - 5.7
C4Primary3~2.2

These data clearly indicate that the secondary C-H bonds at the C3 position are the most susceptible to abstraction by a chlorine radical, being 3.5 to 5.7 times more reactive than the primary C-H bonds at the C1 position.[1][2] The secondary C-H bonds at C2 are also more reactive than the primary C-H bonds, but their reactivity is attenuated by the electron-withdrawing effect of the adjacent chlorine atom.[3] Interestingly, the primary hydrogens at the terminal C4 position are more reactive than those at C1, highlighting the deactivating influence of the chlorine atom at the site of substitution.[2]

Experimental Protocols

The following is a representative experimental protocol for the free-radical chlorination of this compound.

Objective: To determine the relative reactivity of C-H bonds in this compound via free-radical chlorination and analyze the product distribution using gas chromatography.

Materials:

  • This compound

  • Sulfuryl chloride (SO₂Cl₂)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or 2,2'-azobis(cyclohexanecarbonitrile) (ABCN) as a radical initiator

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or steam bath

  • Stir bar

  • Gas trap

  • Gas chromatograph (GC) with an appropriate column

Procedure:

  • In a dry round-bottom flask containing a stir bar, combine this compound (in excess) and a catalytic amount of the radical initiator (e.g., 0.10 g of ABCN).[1]

  • Add sulfuryl chloride to the flask. A typical molar ratio would be a significant excess of this compound to sulfuryl chloride to minimize polysubstitution. For instance, 5 mL of this compound and 2 mL of sulfuryl chloride can be used.[1]

  • Attach a reflux condenser to the flask and equip the top of the condenser with a gas trap to neutralize the evolved HCl and SO₂ gases.

  • Heat the reaction mixture to a gentle reflux (around 80°C) using a heating mantle or steam bath for a specified period, for example, 20-25 minutes.[1][4]

  • If the reaction is not complete, which can be monitored by the cessation of gas evolution, an additional small portion of the radical initiator may be added, followed by further refluxing.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • The product mixture, consisting of unreacted this compound and the isomeric dichlorobutanes, is then analyzed directly by gas chromatography (GC).

  • The relative peak areas in the gas chromatogram correspond to the relative amounts of each dichlorobutane isomer produced. These values are used to calculate the product distribution and relative reactivities.

Mandatory Visualization

The logical relationship of the free-radical chlorination of this compound, highlighting the different abstraction pathways, is depicted in the following diagram.

Chlorination_of_1_Chlorobutane cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (e.g., AIBN) + Heat Radical 2 R• Initiator->Radical Decomposition SO2Cl2 SO₂Cl₂ Radical->SO2Cl2 Reacts with SO2_Cl_radical SO₂ + Cl• SO2Cl2->SO2_Cl_radical -> R-Cl + SO₂ + Cl• Cl_radical Cl• Cl_radical_prop Cl• Cl_radical->Cl_radical_prop 1_chlorobutane This compound HCl HCl C1_radical C1 Radical (Primary) 1_chlorobutane->C1_radical at C1 C2_radical C2 Radical (Secondary) 1_chlorobutane->C2_radical at C2 C3_radical C3 Radical (Secondary) 1_chlorobutane->C3_radical at C3 C4_radical C4 Radical (Primary) 1_chlorobutane->C4_radical at C4 Cl_radical_prop->1_chlorobutane H Abstraction 1_1_dichloro 1,1-Dichlorobutane C1_radical->1_1_dichloro + Cl₂ 1_2_dichloro 1,2-Dichlorobutane C2_radical->1_2_dichloro + Cl₂ 1_3_dichloro 1,3-Dichlorobutane C3_radical->1_3_dichloro + Cl₂ 1_4_dichloro 1,4-Dichlorobutane C4_radical->1_4_dichloro + Cl₂

Caption: Free-radical chlorination of this compound pathways.

Conclusion

References

comparing the efficacy of different catalysts for 1-chlorobutane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-chlorobutane, a key intermediate in the production of pharmaceuticals and agrochemicals, is critically dependent on the choice of catalyst. An efficient catalytic system can significantly enhance reaction rates, improve selectivity, and facilitate milder reaction conditions, thereby reducing costs and environmental impact. This guide provides an objective comparison of the efficacy of various catalysts employed in the synthesis of this compound from 1-butanol (B46404), supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The conversion of 1-butanol to this compound is typically achieved through reaction with a chlorinating agent, most commonly hydrochloric acid (HCl) or hydrogen chloride gas. The efficacy of this conversion is greatly influenced by the catalyst employed. The following table summarizes quantitative data for different catalytic systems, highlighting key performance indicators such as reaction temperature, yield, and selectivity.

Catalyst TypeCatalystChlorinating AgentReaction PhaseTemperature (°C)Reaction Time (h)1-Butanol Conversion (%)This compound Yield (%)Selectivity (%)Catalyst LoadingSource(s)
Lewis Acid Zinc Chloride (ZnCl₂)Concentrated HClLiquidReflux2-~65-70-68g per 23ml 1-butanol[1]
Zinc Chloride (ZnCl₂) on Silica GelAqueous HCl (37%)Gas130-170Continuous Flow-30-87High (no transposition products)5 and 15 wt%[2]
Ionic Liquid [BMIM]Cl (N-butyl-N-methylimidazolium chloride)Hydrochloric AcidLiquid-->95-~96-[3]
[HMIM]Cl (N-methylimidazolium chloride)Hydrochloric AcidLiquid-->95-~96-[3]
[HPy]Cl (Pyridinium chloride)Hydrochloric AcidLiquid-->95-~96-[3]
Supported Quaternary Ammonium (B1175870) Salts on Activated CarbonHydrogen Chloride GasGas140-180Continuous Flow (1-5 min residence)>98->9815 wt%[4]
Phase Transfer Catalyst Silica-supported Quaternary Phosphonium (B103445) Salt (n-Bu₄P⁺Br⁻)Aqueous HCl (37%)Gas130-170Continuous Flow-30-87High (no transposition products)5 and 15 wt%[2]
Other Dimethyl Sulfoxide (DMSO)Hydrogen ChlorideLiquid15-45-HighHighHigh-
Catalyst-Free Hydrogen Chloride GasLiquid/Gas85-1152-3-96.7-96.9>99.8-[5][6]

Note: A direct comparison of all catalysts is challenging due to the significant variations in experimental conditions (liquid vs. gas phase, batch vs. continuous flow). The data presented is collated from different studies.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of this compound using different classes of catalysts.

Lewis Acid Catalysis: Zinc Chloride

A common laboratory-scale method for preparing this compound utilizes anhydrous zinc chloride as a catalyst.[1]

Procedure:

  • In a 250 ml distilling flask equipped with a reflux condenser, place 68 grams of anhydrous zinc chloride and 40 ml of concentrated hydrochloric acid.

  • Connect the top of the condenser to an inverted funnel submerged just below the surface of approximately 250 ml of water in a beaker to absorb evolved HCl gas.

  • Close the side arm of the distilling flask and add 23 ml of n-butyl alcohol to the flask.

  • Heat the mixture to reflux and maintain for 2 hours.

  • After cooling, arrange the apparatus for distillation and collect the fraction boiling below 115°C.

  • Separate the upper organic layer of the distillate and wash it with an equal volume of concentrated sulfuric acid by gentle refluxing for 15-30 minutes.

  • Distill the mixture and collect the fraction passing over between 76-79°C.

  • Wash the collected distillate with 25 ml of water, followed by 10 ml of 5% sodium hydroxide (B78521) solution, and finally with 25 ml of water.

  • Dry the product over anhydrous calcium chloride, filter, and distill to obtain pure this compound (boiling point 75-78°C).

Ionic Liquid Catalysis: Quaternary Ammonium Salts

Ionic liquids have emerged as effective and often reusable catalysts for this transformation. This protocol is based on a comparative study of various quaternary ammonium salts.[3]

General Procedure (Liquid Phase):

  • In a reaction vessel, combine 1-butanol and hydrochloric acid.

  • Add the quaternary ammonium salt catalyst (e.g., [BMIM]Cl, [HMIM]Cl, or [HPy]Cl).

  • Stir the reaction mixture at the desired temperature. The study indicates that the conversion of butanol increases slightly with temperature and the amount of catalyst added.

  • Monitor the reaction progress using a suitable analytical technique (e.g., gas chromatography).

  • Upon completion, separate the organic phase containing this compound. The ionic liquid catalyst can often be recovered from the aqueous phase and reused. The study notes that these catalysts can be used more than 5 times.[3]

Gas-Phase Catalysis: Supported Ionic Liquids and Phosphonium Salts

Continuous-flow, gas-phase synthesis offers advantages in terms of scalability and catalyst stability.

Procedure for Supported Ionic Liquid Catalysts: [4]

  • Load a plug-flow catalytic reactor with the supported ionic liquid catalyst (e.g., 15 wt% quaternary ammonium salt on granular activated carbon).

  • Heat the reactor to the desired temperature (140-180°C).

  • Introduce a gaseous mixture of n-butanol and hydrogen chloride into the reactor.

  • Maintain a residence time of 1-5 minutes.

  • The product, this compound, is collected from the reactor outlet. This method has been reported to achieve over 98% conversion and selectivity.[4]

Procedure for Silica-Supported Quaternary Phosphonium Salt: [2]

  • Load a plug-flow catalytic reactor with the silica-supported n-Bu₄P⁺Br⁻ catalyst (5 or 15 wt%).

  • Heat the reactor to a temperature between 130-170°C.

  • Feed an aqueous mixture of 1-butanol and 37% hydrochloric acid into the reactor.

  • The reaction proceeds in the gas phase, and the this compound product is collected after condensation. This method demonstrates high selectivity with no observed transposition products.[2]

Signaling Pathways and Experimental Workflows

Visualizing the experimental process can aid in understanding the logical flow of the synthesis and catalyst comparison.

Experimental_Workflow cluster_reactants Reactant Preparation cluster_catalysts Catalyst Selection cluster_reaction Reaction cluster_analysis Analysis & Comparison Reactants 1-Butanol & Chlorinating Agent (HCl) Reaction_A Reaction with Catalyst A Reactants->Reaction_A Introduce Reaction_B Reaction with Catalyst B Reactants->Reaction_B Introduce Reaction_C Reaction with Catalyst C Reactants->Reaction_C Introduce Catalyst_A Catalyst A (e.g., ZnCl₂) Catalyst_A->Reaction_A Catalyst_B Catalyst B (e.g., Ionic Liquid) Catalyst_B->Reaction_B Catalyst_C Catalyst C (e.g., PTC) Catalyst_C->Reaction_C Analysis Product Analysis (Yield, Selectivity) Reaction_A->Analysis Isolate Product Reaction_B->Analysis Isolate Product Reaction_C->Analysis Isolate Product Comparison Performance Comparison Analysis->Comparison

Caption: Experimental workflow for comparing different catalysts.

The synthesis of this compound from 1-butanol can be understood through a nucleophilic substitution mechanism. In the presence of an acid catalyst, the hydroxyl group of 1-butanol is protonated, forming a good leaving group (water). The chloride ion then acts as a nucleophile, attacking the carbon atom and displacing the water molecule to form this compound. Lewis acid catalysts like ZnCl₂ facilitate this process by coordinating with the hydroxyl group, making it a better leaving group. Ionic liquids and phase transfer catalysts can enhance the reaction by increasing the effective concentration of the nucleophile in the organic phase.

SN2_Mechanism Butanol 1-Butanol (CH₃CH₂CH₂CH₂OH) Protonated_Butanol Protonated Butanol (CH₃CH₂CH₂CH₂OH₂⁺) Butanol->Protonated_Butanol + H⁺ (from HCl) Chlorobutane This compound (CH₃CH₂CH₂CH₂Cl) Protonated_Butanol->Chlorobutane + Cl⁻ H2O Water (H₂O) Protonated_Butanol->H2O Leaving Group HCl HCl Cl_ion Cl⁻ Catalyst Catalyst (e.g., ZnCl₂) Catalyst->Butanol Activation

Caption: Simplified reaction pathway for this compound synthesis.

References

A Comparative Analysis of the Hydrolysis Rates of 1-Chlorobutane and Tertiary Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hydrolysis rates of 1-chlorobutane, a primary alkyl halide, and tertiary alkyl halides, typified by tert-butyl chloride. The significant difference in their reaction rates is a direct consequence of their distinct reaction mechanisms. This analysis is supported by experimental data and detailed methodologies to aid in research and development applications where nucleophilic substitution reactions are critical.

Executive Summary

The hydrolysis of alkyl halides is a fundamental nucleophilic substitution reaction. The structure of the alkyl halide profoundly influences the reaction mechanism and, consequently, the rate of hydrolysis. This compound, a primary alkyl halide, undergoes hydrolysis via a bimolecular nucleophilic substitution (SN2) mechanism. In contrast, tertiary alkyl halides, such as tert-butyl chloride, react through a unimolecular nucleophilic substitution (SN1) pathway. This mechanistic dichotomy leads to a vast difference in their reaction rates, with tertiary alkyl halides hydrolyzing orders of magnitude faster than their primary counterparts.

Quantitative Data on Hydrolysis Rates

The direct comparison of hydrolysis rates under identical conditions is challenging due to the vast difference in reactivity. The following table summarizes available kinetic data for this compound and tert-butyl chloride, highlighting the significant disparity in their reaction rates even under different experimental setups.

CompoundStructureMechanismSolventTemperature (°C)Rate Constant (k)
This compound CH₃CH₂CH₂CH₂ClSN280% Ethanol (B145695)25~1.5 x 10⁻⁵ s⁻¹ (estimated relative to other primary halides)
tert-Butyl Chloride (CH₃)₃CClSN1Water251.4 x 10⁻¹ s⁻¹
tert-Butyl Chloride (CH₃)₃CClSN1Ethanol254.7 x 10⁻⁷ s⁻¹

Note: The rate constant for this compound is an estimation based on relative reactivity trends, as direct comparable data is scarce due to its slow reaction rate. The data for tert-butyl chloride illustrates the profound effect of solvent polarity on the SN1 reaction rate; the decomposition rate in water is approximately 300,000 times faster than in ethanol at 25°C.[1]

Reaction Mechanisms

The differing hydrolysis rates of this compound and tertiary alkyl halides are best understood by examining their respective reaction mechanisms.

SN2 Mechanism: Hydrolysis of this compound

The hydrolysis of this compound proceeds via a one-step SN2 mechanism.[2] In this concerted process, the nucleophile (a water molecule) attacks the carbon atom bonded to the chlorine from the backside, simultaneously displacing the chloride ion.[2] This single step involves a transition state where both the nucleophile and the leaving group are partially bonded to the carbon atom.[2] The rate of this bimolecular reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[2]

SN2_Mechanism reactant H₂O + CH₃CH₂CH₂CH₂Cl transition_state [HO···CH₂(CH₂)₂CH₃···Cl]⁻ reactant->transition_state Backside Attack product CH₃CH₂CH₂CH₂OH + Cl⁻ transition_state->product Inversion of Stereochemistry SN1_Mechanism reactant (CH₃)₃CCl carbocation (CH₃)₃C⁺ + Cl⁻ reactant->carbocation Slow, Rate-Determining Step product (CH₃)₃COH + H⁺ carbocation->product Fast, Nucleophilic Attack by H₂O

References

A Comparative Spectroscopic Analysis of 1-Chlorobutane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 1-chlorobutane and its structural isomers: 2-chlorobutane (B165301), 1-chloro-2-methylpropane (B167039), and 2-chloro-2-methylpropane (B56623). The analysis focuses on key differentiating features in their ¹H NMR, ¹³C NMR, Infrared (IR) spectra, and Mass Spectra (MS), supported by experimental data. This information is crucial for researchers and professionals in drug development and chemical analysis for the unambiguous identification of these compounds.

Spectroscopic Data Comparison

The structural differences between these isomers, though subtle, lead to distinct spectroscopic fingerprints. These differences are invaluable for identification purposes in a laboratory setting.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for distinguishing these isomers. The number of signals, their splitting patterns (multiplicity), and their integration ratios are unique for each compound.[1] For instance, the integrated proton ratios alone are sufficient to distinguish all four isomers: this compound (3:2:2:2), 2-chlorobutane (3:3:2:1), 1-chloro-2-methylpropane (6:2:1), and 2-chloro-2-methylpropane (a single peak, effectively no ratio).[1]

IsomerStructure¹H NMR Chemical Shifts (δ, ppm) & Splitting
This compound CH₃CH₂CH₂CH₂Cl~3.52 (t, 2H, -CH₂Cl), ~1.75 (quintet, 2H, -CH₂-), ~1.45 (sextet, 2H, -CH₂-), ~0.93 (t, 3H, -CH₃)[2]
2-Chlorobutane CH₃CH₂CHClCH₃Four distinct peaks with an integration ratio of 3:3:2:1.[1]
1-Chloro-2-methylpropane (CH₃)₂CHCH₂ClThree distinct peaks with an integration ratio of 6:2:1.[1][3]
2-Chloro-2-methylpropane (CH₃)₃CCl~1.62 (s, 9H, -CH₃). Due to the high symmetry, all nine protons are equivalent, producing a single singlet.[4]

Note: Chemical shifts are approximate and can vary based on the solvent and instrument used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides a clear distinction based on the number of unique carbon environments in each isomer.

IsomerStructureNumber of ¹³C Signals¹³C NMR Chemical Shifts (δ, ppm)
This compound CH₃CH₂CH₂CH₂Cl4[5]C1: ~45, C2: ~35, C3: ~20, C4: ~13
2-Chlorobutane CH₃CH₂CHClCH₃4[4]C1: ~25, C2: ~60, C3: ~33, C4: ~11
1-Chloro-2-methylpropane (CH₃)₂CHCH₂Cl3[6]C1: ~52, C2: ~31, C3: ~20 (2 equivalent carbons)
2-Chloro-2-methylpropane (CH₃)₃CCl2[7]C1: ~67, C2: ~34 (3 equivalent carbons)

Note: Chemical shifts are approximate values.

Infrared (IR) Spectroscopy

While all isomers exhibit C-H stretching (~2880-3080 cm⁻¹) and C-Cl stretching (~580-780 cm⁻¹) vibrations, the fingerprint region (below 1500 cm⁻¹) is unique for each compound.[8][9][10][11] The spectrum of the highly symmetrical 2-chloro-2-methylpropane is notably simpler in this region.[11]

IsomerC-H Stretching (cm⁻¹)C-Cl Stretching (cm⁻¹)Other Key Absorptions (cm⁻¹)
This compound ~2880-3080[8]~580-780[8]Fingerprint region is complex and unique.[8]
2-Chlorobutane ~2880-3080[9]~580-780[9]Unique set of complex overlapping vibrations in the fingerprint region.[9]
1-Chloro-2-methylpropane ~2880-3080[10]~580-780[10]C-C-C skeletal vibrations at ~1140-1175 and ~840-790.[10]
2-Chloro-2-methylpropane ~2880-3080[11]~580-780[11]C-C-C skeletal vibrations from the C-(CH₃)₃ group at ~1200-1255 and ~720-750.[11]
Mass Spectrometry (MS)

Electron ionization mass spectrometry reveals key differences in the fragmentation patterns of the isomers. While all can produce a molecular ion peak (M⁺) at m/z 92 and an M+2 peak at m/z 94 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio), these peaks are often small.[12][13] The base peak (the most abundant fragment ion) is a more reliable differentiator.

IsomerMolecular Ion (m/z)Base Peak (m/z)Key Fragments (m/z)
This compound 92/94[12]56 ([C₄H₈]⁺)[12]63/65 ([C₃H₆Cl]⁺), 41 ([C₃H₅]⁺), 29 ([C₂H₅]⁺)[14]
2-Chlorobutane 92/94[12]57 ([C₄H₉]⁺)[12]63/65 ([C₃H₆Cl]⁺), 29 ([C₂H₅]⁺)
1-Chloro-2-methylpropane 92/94[13]43 ([C₃H₇]⁺)[13]57 ([C₄H₉]⁺), 49/51 ([CH₂Cl]⁺)
2-Chloro-2-methylpropane 92/94[12]57 ([C₄H₉]⁺)[12]77/79 (loss of CH₃)

Experimental Protocols

Standard protocols for obtaining the spectroscopic data are outlined below.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation : Dissolve approximately 10-20 mg of the chlorobutane isomer in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[1][4]

  • Internal Standard : Add a small drop of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal reference, setting the 0.0 ppm mark.[1][6]

  • Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a standard NMR spectrometer (e.g., 300 MHz for ¹H NMR). For ¹³C NMR, proton-decoupled mode is typically used to produce singlet peaks for each unique carbon environment.[6]

  • Data Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals for ¹H NMR to determine proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation : As these compounds are liquids at room temperature, a spectrum can be obtained from a thin liquid film.[9][10]

  • Data Acquisition : Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr). Mount the plates in the spectrometer's sample holder.

  • Measurement : Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be taken first and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification.[15]

  • Ionization : Employ electron ionization (EI), where high-energy electrons bombard the sample molecules.[12][13] This causes the molecule to lose an electron, forming a molecular ion (M⁺), which can then undergo fragmentation.

  • Analysis : The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection : An electron multiplier detects the ions, generating the mass spectrum which plots relative abundance versus m/z.

Visualization of Identification Workflow

The following diagram illustrates a logical workflow for distinguishing the four C₄H₉Cl isomers using the spectroscopic data discussed.

Spectroscopic_Identification_Workflow cluster_start cluster_nmr ¹³C NMR Analysis cluster_ms Mass Spec Analysis cluster_h_nmr ¹H NMR Analysis Unknown Unknown Isomer (C₄H₉Cl) NMR_C Determine Number of ¹³C Signals Unknown->NMR_C MS Determine Base Peak (m/z) NMR_C->MS 4 Signals Result1 2-Chloro-2-methylpropane NMR_C->Result1 2 Signals Result2 1-Chloro-2-methylpropane NMR_C->Result2 3 Signals NMR_H Analyze Splitting Pattern & Proton Ratios MS->NMR_H m/z = 57 Result3 This compound MS->Result3 m/z = 56 Result4 2-Chlorobutane NMR_H->Result4 Distinguishable by proton ratio (3:3:2:1)

Caption: Logical workflow for isomer identification.

References

Shifting Gears in the Lab: A Comparative Guide to Greener Solvents vs. 1-Chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to minimize environmental impact without compromising on performance, the choice of solvent is a critical consideration. This guide provides a comprehensive comparison of the environmental footprint of 1-chlorobutane against several promising alternative solvents. By presenting key environmental indicators, detailed experimental methodologies, and clear visualizations, this document aims to empower informed decision-making in the laboratory.

The selection of a solvent extends beyond its physical and chemical properties; its entire life cycle, from synthesis to disposal, carries environmental consequences. This compound, a commonly used solvent, is facing increasing scrutiny due to its environmental persistence and potential for harm. In response, a new generation of "green" solvents, derived from renewable resources and exhibiting more favorable environmental profiles, is emerging. This guide will delve into a comparative analysis of this compound and prominent alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), ethanol, and ethyl acetate.

Environmental Impact Profile: A Quantitative Comparison

The following table summarizes key environmental data for this compound and its alternatives. The data is compiled from various sources and standardized where possible to facilitate a direct comparison.

SolventBiodegradability (OECD 301C)Aquatic Toxicity - Fish (OECD 203) LC50 (96h)Aquatic Toxicity - Daphnia (OECD 202) EC50 (48h)Bioaccumulation Potential (BCF)
This compound Not readily biodegradable[1]71.4 - 120 mg/L[1]452 mg/L[1]7.6 - 21[2]
2-Methyltetrahydrofuran (2-MeTHF) Readily biodegradable>100 mg/L>100 mg/LLow
Cyclopentyl Methyl Ether (CPME) Not readily biodegradable>100 mg/L>100 mg/LLow
Ethanol Readily biodegradable[3]>10,000 mg/L>10,000 mg/LLow[3]
Ethyl Acetate Readily biodegradable[4][5]230 mg/L717 mg/L30

In-Depth Look: Experimental Methodologies

To ensure the reliability and reproducibility of the presented data, it is crucial to understand the methodologies behind the key environmental impact assessments. The following are summaries of the standard OECD protocols used to evaluate biodegradability and aquatic toxicity.

OECD 301C: Ready Biodegradability – Modified MITI Test (I)

This test evaluates the ready biodegradability of a chemical substance by microorganisms.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of microorganisms (activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The consumption of oxygen is measured over a 28-day period.

  • Procedure: The test substance is added to a flask containing the mineral medium and inoculum. A control flask with only inoculum and a reference substance flask are run in parallel. The flasks are sealed and the oxygen consumption is monitored, typically using a respirometer.

  • Pass Level: A substance is considered readily biodegradable if the biological oxygen demand (BOD) reaches at least 60% of the theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.[6][7]

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.[8][9][10]

  • Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Procedure: Groups of fish are exposed to at least five different concentrations of the test substance. A control group is maintained in water without the test substance. Observations of mortality and any sublethal effects are recorded.

  • Endpoint: The primary endpoint is the LC50, which is the concentration of the substance estimated to be lethal to 50% of the test organisms.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean.[11][12][13]

  • Principle: Young daphnids are exposed to the test substance for 48 hours. The endpoint is immobilization, defined as the inability to swim.

  • Procedure: Daphnids are exposed to a range of concentrations of the test substance. A control group is also observed. The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Endpoint: The EC50 is calculated, which is the concentration of the test substance that causes immobilization in 50% of the daphnids.

Visualizing the Assessment Workflow

To provide a clearer understanding of the decision-making process for selecting a greener solvent, the following diagram illustrates a typical environmental impact assessment workflow.

Environmental_Impact_Assessment_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Assessment cluster_2 Phase 3: Life Cycle Perspective cluster_3 Phase 4: Decision Making A Identify Potential Alternative Solvents B Gather Preliminary Hazard Data (e.g., GHS classifications) A->B C Conduct Biodegradability Testing (e.g., OECD 301C) B->C D Perform Aquatic Toxicity Testing (e.g., OECD 202, 203) B->D E Evaluate Bioaccumulation Potential B->E F Conduct Life Cycle Assessment (LCA) (Cradle-to-Grave) C->F D->F E->F G Assess Greenhouse Gas Emissions F->G H Evaluate Resource Depletion F->H I Compare Environmental Profiles G->I H->I J Select Optimal Green Solvent I->J

Environmental Impact Assessment Workflow

Signaling a Greener Future in Solvent Selection

The transition to more environmentally benign solvents is a critical step towards sustainable laboratory practices. The data and methodologies presented in this guide demonstrate that viable alternatives to this compound exist, offering significant improvements in terms of biodegradability and reduced aquatic toxicity. While a comprehensive life cycle assessment provides the most holistic view, the initial screening parameters of biodegradability and toxicity serve as strong indicators for making more responsible solvent choices. By integrating these considerations into the solvent selection process, the scientific community can actively contribute to a healthier planet.

References

A Comparative Guide to the Kinetic Validation of 1-Chlorobutane Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic model for the hydrolysis of 1-chlorobutane, offering insights into its reactivity relative to other haloalkanes. The information presented is supported by experimental data and detailed protocols to aid in the validation of kinetic models for similar compounds.

Introduction to the Kinetic Model of this compound Hydrolysis

The hydrolysis of this compound, a primary haloalkane, is a fundamental nucleophilic substitution reaction where the chlorine atom is replaced by a hydroxyl group from water. This reaction can proceed through two primary mechanisms: the S(_N)1 (unimolecular nucleophilic substitution) and S(_N)2 (bimolecular nucleophilic substitution) pathways.

The S(_N)1 mechanism is a two-step process involving the formation of a carbocation intermediate. Its rate is primarily dependent on the concentration of the haloalkane. In contrast, the S(_N)2 mechanism is a single-step, concerted reaction where the rate depends on the concentrations of both the haloalkane and the nucleophile.[1]

For primary haloalkanes like this compound, the S(_N)2 mechanism is generally favored due to the relatively low stability of the primary carbocation that would be formed in an S(_N)1 pathway.[2] However, the reaction conditions, such as the solvent polarity, can influence the operative mechanism.

Comparative Kinetic Data

The rate of hydrolysis of haloalkanes is significantly influenced by two key factors: the nature of the halogen leaving group and the structure of the alkyl group (primary, secondary, or tertiary).

Effect of the Halogen

The strength of the carbon-halogen bond plays a crucial role in determining the reaction rate. Weaker bonds are broken more easily, leading to a faster reaction. The bond strength decreases down the halogen group.[3]

HaloalkaneCarbon-Halogen Bond Strength (kJ/mol)Relative Rate of Hydrolysis
This compound327Slowest
1-Bromobutane (B133212)285Intermediate
1-Iodobutane (B1219991)213Fastest

This table illustrates the inverse relationship between C-X bond strength and the rate of hydrolysis.

Effect of the Alkyl Structure

The structure of the haloalkane (primary, secondary, or tertiary) dictates the stability of the carbocation intermediate in an S(_N)1 reaction and the degree of steric hindrance for an S(_N)2 reaction. Tertiary haloalkanes readily form stable carbocations, favoring the S(_N)1 mechanism and thus exhibit the fastest hydrolysis rates. Primary haloalkanes, like this compound, are the least reactive as they tend to react via the slower S(_N)2 pathway and form unstable primary carbocations.[4][5]

HaloalkaneStructurePredominant MechanismRelative Rate of Hydrolysis
This compoundPrimaryS(_N)2Slowest
2-Chlorobutane (B165301)SecondaryS(_N)1 / S(_N)2Intermediate
2-Chloro-2-methylpropane (B56623)TertiaryS(_N)1Fastest

This table compares the relative hydrolysis rates of isomeric chlorobutanes.

Experimental Protocols for Kinetic Analysis

The following protocols describe methods to compare the rates of hydrolysis of this compound with other haloalkanes. The rate is typically monitored by the formation of a silver halide precipitate when the reaction is carried out in the presence of aqueous silver nitrate (B79036).

Experiment 1: Comparison of Hydrolysis Rates of Primary Haloalkanes

Objective: To compare the relative rates of hydrolysis of this compound, 1-bromobutane, and 1-iodobutane.

Materials:

  • This compound

  • 1-bromobutane

  • 1-iodobutane

  • Ethanol

  • 0.1 M Silver Nitrate (AgNO(_3)) solution

  • Test tubes and rack

  • Water bath set to 50-60°C

  • Stopwatch

Procedure: [6][7]

  • Set up a water bath at a constant temperature (e.g., 50°C).

  • In three separate test tubes, add 2 cm³ of ethanol.

  • To each test tube, add 5 drops of one of the haloalkanes (this compound to the first, 1-bromobutane to the second, and 1-iodobutane to the third).

  • Place the test tubes in the water bath to allow them to reach thermal equilibrium.

  • In a separate test tube, warm 1 cm³ of 0.1 M aqueous silver nitrate solution in the water bath.

  • Add the warmed silver nitrate solution to each of the test tubes containing the haloalkane solutions and start the stopwatch immediately.

  • Record the time taken for a precipitate to appear in each test tube.

Expected Results: A white precipitate of AgCl will form slowly in the this compound tube, a cream precipitate of AgBr will form at an intermediate rate in the 1-bromobutane tube, and a yellow precipitate of AgI will form rapidly in the 1-iodobutane tube.[3][5]

Experiment 2: Comparison of Hydrolysis Rates of Isomeric Chlorobutanes

Objective: To compare the relative rates of hydrolysis of this compound (primary), 2-chlorobutane (secondary), and 2-chloro-2-methylpropane (tertiary).

Materials:

  • This compound

  • 2-chlorobutane

  • 2-chloro-2-methylpropane

  • Ethanol

  • 0.1 M Silver Nitrate (AgNO(_3)) solution

  • Test tubes and rack

  • Water bath set to 50-60°C

  • Stopwatch

Procedure: [6]

  • Follow steps 1-5 from Experiment 1, using the three isomeric chlorobutanes.

  • Add the warmed silver nitrate solution to each of the test tubes and start the stopwatch.

  • Observe and record the time taken for a white precipitate of silver chloride to form in each test tube.

Expected Results: The precipitate will form almost instantaneously in the 2-chloro-2-methylpropane tube, at an intermediate rate in the 2-chlorobutane tube, and very slowly in the this compound tube.[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the nucleophilic substitution mechanisms and the experimental workflow for the kinetic analysis of haloalkane hydrolysis.

G Nucleophilic Substitution Mechanisms cluster_SN2 SN2 Mechanism (e.g., this compound) cluster_SN1 SN1 Mechanism (e.g., 2-Chloro-2-methylpropane) SN2_start Nucleophile (H2O) + this compound SN2_TS Transition State [HO---C---Cl] SN2_start->SN2_TS Single Concerted Step SN2_end Butan-1-ol + Cl- SN2_TS->SN2_end SN1_start 2-Chloro-2-methylpropane SN1_intermediate Carbocation Intermediate + Cl- SN1_start->SN1_intermediate Step 1: Ionization (Slow) SN1_step2 Nucleophile (H2O) Attack SN1_intermediate->SN1_step2 SN1_end 2-Methylpropan-2-ol SN1_step2->SN1_end Step 2: Nucleophilic Attack (Fast)

Caption: Comparison of S(_N)1 and S(_N)2 reaction pathways for haloalkane hydrolysis.

G Experimental Workflow for Kinetic Analysis A Prepare Haloalkane Solutions in Ethanol C Equilibrate Solutions in Water Bath (50-60°C) A->C B Prepare Aqueous Silver Nitrate Solution B->C D Mix Haloalkane and AgNO3 Solutions C->D E Start Stopwatch D->E F Observe and Record Time for Precipitate Formation E->F G Compare Reaction Times F->G H Analyze Data to Determine Relative Reaction Rates G->H

Caption: Workflow for comparing the hydrolysis rates of different haloalkanes.

References

A Comparative Analysis of SN1 and SN2 Mechanisms in the Reactions of 1-Chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Nucleophilic Substitution on a Primary Alkyl Halide

In the realm of synthetic organic chemistry, a nuanced understanding of nucleophilic substitution reactions is paramount for the rational design of synthetic pathways and the development of novel therapeutic agents. This guide provides a comprehensive comparative analysis of the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) reaction mechanisms as they pertain to 1-chlorobutane, a primary alkyl halide. While theory predicts a strong preference for the SN2 pathway, this guide delves into the experimental evidence that underpins this principle and explores the conditions that can be manipulated to favor one mechanism over the other.

Mechanistic Overview: SN1 vs. SN2 Pathways

The two primary mechanisms for nucleophilic substitution, SN1 and SN2, are chiefly distinguished by their reaction kinetics and stereochemical outcomes.

  • SN2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[1][2][3] The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile, exhibiting second-order kinetics.[1] A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center, a consequence of the backside attack of the nucleophile.

  • SN1 Mechanism: In contrast, the SN1 mechanism is a two-step process. The first and rate-determining step involves the slow dissociation of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the planar carbocation. The reaction rate is dependent only on the concentration of the alkyl halide, thus following first-order kinetics. Due to the planar nature of the carbocation intermediate, the nucleophile can attack from either face, typically leading to a racemic mixture of products if the starting material is chiral.

For a primary alkyl halide such as this compound, the formation of a primary carbocation is energetically unfavorable, making the SN1 pathway significantly less likely than the SN2 pathway under most conditions.

Quantitative Comparison of SN1 and SN2 Reactions for this compound

The following table summarizes the key quantitative and qualitative differences between the SN1 and SN2 reactions of this compound based on established chemical principles and experimental observations.

FeatureSN2 ReactionSN1 Reaction
Typical Reaction This compound + NaI in Acetone (B3395972)This compound + AgNO₃ in Ethanol (B145695)
Rate Law Rate = k[this compound][I⁻]Rate = k[this compound]
Relative Rate FastVery Slow
Rate Constant (k) Estimated: ~1 x 10⁻⁴ L mol⁻¹ s⁻¹ at 25°CEstimated: Extremely low, difficult to measure directly
Product(s) 1-IodobutaneEthyl butyl ether, Butan-1-ol
Product Yield High (can be >90%)Very Low
Stereochemistry Inversion of configurationRacemization (if chiral center were present)
Favored by Strong, unhindered nucleophiles; Polar aprotic solventsWeak nucleophiles; Polar protic solvents; Good leaving groups

Experimental Protocols

Detailed methodologies for conducting experiments to compare the SN1 and SN2 reactivity of this compound are provided below. These protocols are designed for a research setting and emphasize quantitative analysis.

Experiment 1: Kinetics of the SN2 Reaction of this compound with Sodium Iodide in Acetone (Finkelstein Reaction)

Objective: To determine the second-order rate constant for the reaction of this compound with sodium iodide in acetone.

Materials:

  • This compound (reagent grade)

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

  • Standardized sodium thiosulfate (B1220275) solution (e.g., 0.01 M)

  • Starch indicator solution

  • Deionized water

  • Thermostatted water bath

  • Reaction flasks, pipettes, burettes, and other standard laboratory glassware

Procedure:

  • Prepare stock solutions of this compound and sodium iodide in anhydrous acetone of known concentrations (e.g., 0.1 M).

  • Equilibrate the stock solutions and acetone in a thermostatted water bath to the desired reaction temperature (e.g., 25°C).

  • To initiate the reaction, mix equal volumes of the this compound and sodium iodide solutions in a reaction flask and start a timer.

  • At regular time intervals, withdraw an aliquot (e.g., 5 mL) of the reaction mixture and quench the reaction by adding it to a flask containing deionized water.

  • The unreacted iodide is then titrated with a standardized solution of sodium thiosulfate using a starch indicator to determine the endpoint.

  • The concentration of iodide at each time point is used to calculate the rate of the reaction and subsequently the second-order rate constant (k) using the integrated rate law for a second-order reaction.

Experiment 2: Qualitative and Semi-Quantitative Analysis of the SN1 Reaction of this compound with Silver Nitrate (B79036) in Ethanol

Objective: To observe the relative rate of the SN1-like reaction of this compound and to semi-quantitatively determine the product distribution.

Materials:

  • This compound (reagent grade)

  • Silver nitrate solution in absolute ethanol (e.g., 0.1 M)

  • Ethanol (absolute)

  • Internal standard for GC analysis (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Reaction vials, syringes, and other standard laboratory glassware

Procedure:

  • In a reaction vial, combine a known amount of this compound with the ethanolic silver nitrate solution.

  • Maintain the reaction mixture at a constant, elevated temperature (e.g., 50°C) in a heating block or water bath.

  • Monitor the reaction for the formation of a precipitate (silver chloride). The time taken for the precipitate to appear provides a qualitative measure of the reaction rate.

  • For a semi-quantitative analysis of the products, allow the reaction to proceed for an extended period (e.g., 24 hours).

  • After the reaction period, quench the reaction by cooling and adding an internal standard of known concentration.

  • Analyze the resulting solution by gas chromatography (GC-FID) to identify and quantify the products (ethyl butyl ether and butan-1-ol) and any remaining this compound. The peak areas, corrected by response factors, can be used to determine the approximate product yield.

Factors Influencing SN1 vs. SN2 Pathways for this compound

The choice between an SN1 and SN2 mechanism is dictated by several key factors. The following diagram illustrates the logical relationships between these factors and the favored reaction pathway.

SN1_vs_SN2_Factors Substrate Substrate (this compound) SN2 SN2 Favored Substrate->SN2 Primary (Unhindered) SN1 SN1 Favored Substrate->SN1 Primary (Unstable Carbocation) Nucleophile Nucleophile Nucleophile->SN2 Strong (e.g., I⁻) Nucleophile->SN1 Weak (e.g., EtOH, H₂O) Solvent Solvent Solvent->SN2 Polar Aprotic (e.g., Acetone) Solvent->SN1 Polar Protic (e.g., Ethanol) Leaving_Group Leaving Group (Cl⁻) Leaving_Group->SN2 Good Leaving_Group->SN1 Excellent

References

Safety Operating Guide

Proper Disposal Procedures for 1-Chlorobutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1-chlorobutane in a laboratory setting. The following procedures are designed to ensure the safe handling and management of this hazardous chemical waste, protecting both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

This compound is a highly flammable liquid and vapor that can cause skin and eye irritation.[1] It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2][3][4][5] Personal Protective Equipment (PPE), including protective gloves, safety glasses or goggles, and appropriate clothing, should be worn at all times to prevent skin and eye contact.[1][3]

Key Safety Data Summary

PropertyValueCitations
Physical State Colorless Liquid[6]
Flash Point -12 °C / 10.4 °F[6]
Boiling Point 77 - 78 °C / 170.6 - 172.4 °F[6]
Explosion Limits Lower: 1.8 vol %, Upper: 10.1 vol %[4]
Autoignition Temperature 460 °C / 860 °F[4]
Incompatibilities Strong oxidizing agents, alkali metals, strong bases, powdered metals.[1][4]
Hazardous Decomposition Produces toxic and corrosive fumes like hydrogen chloride and phosgene (B1210022) upon heating or burning.[1][4]
Ecotoxicity Harmful to aquatic life with long-lasting effects.[6] Bioconcentration factor (BCF) in Carp: 7.6 - 21.[7]

Waste Collection and Storage

Proper segregation and storage of this compound waste are critical first steps in the disposal process.

  • Waste Identification : All waste streams containing this compound must be classified as hazardous chemical waste.[8]

  • Container Selection : Use a dedicated, properly labeled, and chemically resistant container for collecting this compound waste.[3][4][9] The container must have a tight-fitting lid to prevent the escape of flammable vapors.[2][5]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the name "this compound".[10]

  • Segregation : Never mix this compound waste with incompatible chemicals, such as strong oxidizing agents.[3][10] It is best practice to collect halogenated organic solvents separately from non-halogenated solvents.[10]

  • Storage Location : Store the sealed waste container in a cool, dry, well-ventilated area designated for flammable liquids, such as a flammables safety cabinet.[2][4][6] The storage area should be away from ignition sources.[4][6][11] Ensure the container is stored in secondary containment to prevent spills.[10] Do not fill waste containers beyond 90% of their capacity to allow for vapor expansion.[9]

Spill and Emergency Procedures

In the event of a this compound spill, immediate and appropriate action is required to mitigate risks.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.[5] Eliminate all ignition sources (e.g., turn off equipment, extinguish open flames).[3][4][5]

  • Ventilate : Increase ventilation in the area of the spill.[3]

  • Control the Spill : For small spills, contain the liquid with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1][3][4] Do not use combustible materials like sawdust.[4]

  • Collect Waste : Use non-sparking tools and explosion-proof equipment to collect the absorbed material and contaminated soil.[4][6][11] Place the collected waste into a suitable, sealed, and labeled container for disposal.[4][11]

  • Decontaminate : Clean the spill area thoroughly.[2]

  • Reporting : Report the spill to your institution's Environmental Health & Safety (EHS) department.[10] Do not allow spills to enter drains, sewers, or waterways.[1][2][3][4][5][12]

Disposal Procedures

Disposal of this compound must adhere to a hierarchy of controls: Reduction, Reuse, Recycling, and finally, Disposal.[3] Evaporation is not an acceptable method of disposal.[10]

  • Waste Pickup : Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup of the waste container.[10]

  • Regulatory Compliance : All disposal activities must be conducted in strict accordance with local, regional, and national environmental regulations.[3][7][8]

  • Approved Disposal Methods :

    • Incineration : The most common and preferred method is incineration in a licensed hazardous waste facility, often after mixing the this compound with a more combustible solvent.[3]

    • Landfill : In some cases, disposal may occur at a specially licensed landfill designed to accept chemical waste.[3]

  • Container Decontamination : Empty containers that held this compound are also considered hazardous as they retain product residue and flammable vapors.[4] They must be handled in the same manner as the substance itself or decontaminated prior to disposal or recycling.[2][3]

References

Personal protective equipment for handling 1-Chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety protocols, operational procedures, and disposal plans for the handling of 1-Chlorobutane in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The required PPE includes:

  • Eye and Face Protection: Always wear chemical safety goggles with side shields that conform to EN 166 (EU) or NIOSH (US) standards. In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are mandatory. While specific breakthrough times for this compound are not uniformly available in public databases and should be confirmed with the glove manufacturer, materials such as Nitrile, Neoprene, and Butyl rubber are generally recommended for handling chlorinated hydrocarbons. For prolonged or immersive contact, Butyl rubber or Viton™ gloves may offer superior protection. Always inspect gloves for any signs of degradation before use and replace them immediately if they come into contact with this compound.

    • Protective Clothing: Flame-retardant and antistatic protective clothing should be worn to prevent ignition from static discharge and to protect against splashes. A lab coat or chemical-resistant apron is also recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate or in the event of a large spill, a self-contained breathing apparatus (SCBA) should be used.[1] For certain situations, a respirator with a filter for organic gases and vapors (Type A) may be appropriate, but this should be determined by a formal risk assessment.

Glove Selection for this compound

Selecting the correct glove material is critical for preventing skin exposure. The following table summarizes recommended glove materials. However, it is imperative to consult the specific glove manufacturer's chemical resistance data for quantitative breakthrough times and degradation information.

Glove MaterialRecommendation for this compoundBreakthrough Time (minutes)
Nitrile Recommended for splash protection.[2]Not specified. Consult manufacturer.
Neoprene Recommended for splash protection.[2]Not specified. Consult manufacturer.
Butyl Rubber Recommended for extended contact.Not specified. Consult manufacturer.
Viton™ Recommended for extended contact.Not specified. Consult manufacturer.

Note: The performance of gloves can be affected by factors such as glove thickness, chemical concentration, temperature, and the duration of exposure. Always conduct your own risk assessment and consult the manufacturer's specific chemical resistance data.

Operational Plan for Handling this compound

The following step-by-step workflow ensures the safe handling of this compound in a laboratory environment.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage prep_1 Conduct Risk Assessment prep_2 Ensure Fume Hood is Operational prep_1->prep_2 prep_3 Gather and Inspect PPE prep_2->prep_3 prep_4 Prepare Spill Kit prep_3->prep_4 handle_1 Ground/Bond Container and Receiving Equipment prep_4->handle_1 Proceed to Handling handle_2 Use in a Well-Ventilated Area (Fume Hood) handle_1->handle_2 handle_3 Avoid Ignition Sources (Sparks, Flames) handle_2->handle_3 handle_4 Use Only Non-Sparking Tools handle_3->handle_4 handle_5 Dispense Carefully to Avoid Splashes handle_4->handle_5 post_1 Securely Close Container handle_5->post_1 Complete Handling post_2 Decontaminate Work Area post_1->post_2 post_3 Remove and Dispose of Contaminated PPE post_2->post_3 post_4 Wash Hands Thoroughly post_3->post_4 storage_1 Store in a Cool, Dry, Well-Ventilated Area post_4->storage_1 Store Chemical storage_2 Keep Away from Heat and Ignition Sources storage_3 Store in a Tightly Closed Container

Caption: A flowchart outlining the procedural steps for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble and inspect all necessary PPE: safety goggles with side shields, a face shield (if necessary), appropriate chemical-resistant gloves, and a flame-retardant lab coat.

    • Ensure a spill kit containing an inert absorbent material (e.g., sand, vermiculite) is readily accessible.

  • Handling:

    • This compound is highly flammable and can form explosive mixtures with air.[1] All equipment used for transferring or handling must be grounded and bonded to prevent static electricity buildup.[3]

    • Perform all work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

    • Eliminate all potential ignition sources, including open flames, hot surfaces, and sparks.[1][3]

    • Use only non-sparking tools when opening or handling containers.[3]

    • Dispense the liquid carefully to avoid splashing and the generation of aerosols.

  • Post-Handling:

    • After use, ensure the container is tightly closed.

    • Clean and decontaminate the work surface.

    • Carefully remove and dispose of contaminated gloves and any other disposable PPE in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling the chemical.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area away from direct sunlight.

    • Keep containers in a designated flammables storage cabinet.

    • Ensure containers are tightly sealed to prevent the escape of flammable vapors.[2]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Spill Response:

  • Evacuate and Ventilate: In the event of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Containment: For small spills, contain the liquid with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[1] Do not use combustible materials like paper towels to absorb the spill.

  • Collection: Use non-sparking tools to carefully collect the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.[3]

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.

Waste Disposal:

  • Chemical Waste: Unused or waste this compound must be collected in a designated, properly labeled hazardous waste container. Do not dispose of this compound down the drain.[1]

  • Contaminated Materials: All materials contaminated with this compound, including used gloves, absorbent materials from spills, and empty containers, are considered hazardous waste. Empty containers may retain flammable vapors and should be handled with care.[3]

  • Disposal Procedures: All hazardous waste must be disposed of through your institution's approved hazardous waste management program, following all local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chlorobutane
Reactant of Route 2
1-Chlorobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.